VU0071063
説明
Structure
3D Structure
特性
IUPAC Name |
7-[(4-tert-butylphenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-18(2,3)13-8-6-12(7-9-13)10-22-11-19-15-14(22)16(23)21(5)17(24)20(15)4/h6-9,11H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZAIHKQJBMYLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the mechanism of action of VU0071063
An In-Depth Technical Guide to the Mechanism of Action of VU0071063
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic small molecule belonging to the xanthine (B1682287) chemical class, identified as a potent and selective activator (opener) of the Kir6.2/SUR1 ATP-sensitive potassium (K-ATP) channel.[1][2][3] Its primary mechanism of action involves the direct activation of this specific ion channel subtype, leading to significant physiological effects, most notably the inhibition of glucose-stimulated insulin (B600854) secretion (GSIS). This makes this compound a valuable pharmacological tool for studying the role of Kir6.2/SUR1 channels in metabolic regulation and a potential lead scaffold for the development of therapies for conditions characterized by hyperinsulinism. This document provides a comprehensive overview of its mechanism, quantitative pharmacology, selectivity, and the experimental protocols used for its characterization.
Core Mechanism of Action: Kir6.2/SUR1 Channel Activation
The primary molecular target of this compound is the ATP-sensitive potassium channel composed of the pore-forming Kir6.2 subunit and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[1][2] These channels are predominantly expressed in pancreatic β-cells and certain neurons.
The activation of Kir6.2/SUR1 by this compound is a direct interaction.[2] By binding to the channel complex, likely at the SUR1 subunit which confers its pharmacological specificity, this compound stabilizes the open conformation of the channel pore. This action increases the efflux of potassium (K+) ions from the cell, driven by the electrochemical gradient. The mechanism is independent of phosphodiesterase (PDE) inhibition, a common activity of other xanthine derivatives.[2]
Signaling Pathway and Physiological Consequences
The opening of Kir6.2/SUR1 channels by this compound initiates a cascade of events within the pancreatic β-cell, culminating in the suppression of insulin release.
-
Membrane Hyperpolarization: The increased efflux of positive potassium ions drives the β-cell membrane potential to a more negative state (hyperpolarization).[1][3]
-
Inhibition of Voltage-Dependent Calcium Channels (VDCCs): The hyperpolarized state prevents the membrane depolarization that is normally triggered by glucose metabolism. Consequently, voltage-dependent calcium channels (VDCCs), which are critical for insulin exocytosis, remain closed.[2]
-
Reduction in Intracellular Calcium Influx: With VDCCs inhibited, the influx of extracellular calcium (Ca2+) into the β-cell is significantly reduced.[2]
-
Inhibition of Insulin Secretion: The rise in intracellular Ca2+ is the primary trigger for the fusion of insulin-containing granules with the cell membrane. By preventing this Ca2+ signal, this compound potently inhibits glucose-stimulated insulin secretion.[1][3]
Caption: Signaling pathway of this compound in pancreatic β-cells.
Quantitative Pharmacology
This compound is a potent K-ATP channel opener, demonstrating significantly greater potency and efficacy than the clinically used opener, diazoxide (B193173).[1][2]
| Parameter | Target/Assay | Value | Reference |
| EC₅₀ | Kir6.2/SUR1 Activation (Tl+ Flux Assay in HEK-293 cells) | 7.44 µM | [3][4] |
| Comparison | In vitro Potency vs. Diazoxide | More potent than diazoxide | [4] |
| In vivo Effect | Blood Glucose (in mice, 50 mg/kg, i.p.) | Significant increase at 60 minutes | [3] |
Selectivity Profile
A key feature of this compound is its selectivity for the SUR1 subunit of the K-ATP channel, which distinguishes it from less specific agents like diazoxide that also act on SUR2-containing channels found in vascular smooth muscle.
| Target/Off-Target | Effect | Observation | Reference |
| Kir6.2/SUR1 | Primary Target (Activation) | EC₅₀ = 7.44 µM | [3][4] |
| Kir6.1/SUR1 | Activation | Activates | [5] |
| Kir6.2/SUR2A | No Effect | No appreciable effect up to 150 µM | [5] |
| Kir6.1/SUR2B | No Effect | Does not open vascular K-ATP channels | [1] |
| Kv2.1 Channel | Weak Inhibition | 7.8% reduction in current at 10 µM | [2] |
| Mitochondrial Complex II | No Effect | No inhibition at concentrations <100 µM | [2][4] |
Contradictory Findings on Off-Target Effects: While initial characterization showed high selectivity and no effect on mitochondrial complex II, a separate study reported that this compound could reduce cytosolic Ca2+ in islet cell clusters from SUR1 knockout (SUR1-/-) mice. This suggests a K-ATP channel-independent mechanism. The same study also observed that this compound caused depolarization of the mitochondrial membrane potential, contrasting with the lack of effect on complex II. These findings indicate potential off-target effects that warrant further investigation, especially at higher concentrations.
Experimental Protocols
The characterization of this compound relies on a suite of in vitro and in vivo assays.
Thallium (Tl+) Flux Assay for Channel Activation
This high-throughput assay is used to measure the activity of potassium channels. Thallium ions (Tl+) serve as a surrogate for K+ and are detected by a Tl+-sensitive fluorescent dye pre-loaded into the cells.
-
Principle: Cells expressing the target channel (e.g., HEK-293 cells expressing Kir6.2/SUR1) are loaded with a Tl+-sensitive fluorescent indicator. An extracellular stimulus buffer containing Tl+ is added. If the channels are opened by an activator like this compound, Tl+ flows into the cell, binds the indicator, and causes an increase in fluorescence, which is measured kinetically.
-
Methodology:
-
Cell Plating: Plate HEK-293 cells stably expressing Kir6.2/SUR1 in 384-well microplates.
-
Dye Loading: Remove culture medium and add a loading buffer containing a Tl+-sensitive dye (e.g., Thallos AM). Incubate for 60-90 minutes at room temperature.
-
Compound Addition: Add this compound at various concentrations to the wells and incubate for 10-30 minutes.
-
Tl+ Stimulation & Reading: Place the plate in a kinetic plate reader (e.g., FLIPR). Add a Tl+-containing stimulus buffer to all wells simultaneously.
-
Data Analysis: Measure the rate of fluorescence increase over time. Plot the rate against the compound concentration to determine the EC₅₀ value.
-
Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.
-
Principle: A glass micropipette with a clean, fire-polished tip is pressed against the membrane of a single cell to form a high-resistance seal. In the whole-cell configuration, the membrane patch is ruptured, allowing electrical access to the entire cell. The membrane potential is clamped at a set voltage, and the current required to maintain this voltage is measured, reflecting ion channel activity.
-
Methodology:
-
Cell Preparation: Use cells (e.g., HEK-293) transiently or stably expressing the desired K-ATP channel subunits (e.g., Kir6.2/SUR1, Kir6.2/SUR2A).
-
Recording: Establish a whole-cell patch-clamp configuration. Hold the cell membrane potential at a value such as -70 mV.
-
Compound Application: Perfuse the cell with a bath solution containing this compound.
-
Data Acquisition: Record the outward current generated by the opening of K-ATP channels. The magnitude of the current increase reflects the degree of channel activation.
-
Selectivity Testing: Repeat the procedure on cells expressing different channel subtypes (e.g., Kir6.2/SUR2A) to assess selectivity.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This ex vivo assay measures the primary physiological endpoint of this compound action in pancreatic islets.[2][6]
-
Principle: Isolated pancreatic islets are incubated in solutions with low and high glucose concentrations. The amount of insulin secreted into the supernatant is quantified, typically by ELISA. The effect of this compound is measured by its ability to inhibit secretion at high glucose levels.
-
Methodology:
-
Islet Isolation: Isolate pancreatic islets from mice using collagenase digestion.
-
Pre-incubation: Handpick batches of islets (e.g., 10-20 islets per replicate) and pre-incubate them in a Krebs-Ringer Bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes to establish a basal secretion rate.
-
Test Incubation: Transfer the islets to a new plate containing:
-
KRB with low glucose (basal control).
-
KRB with high glucose (e.g., 16.7 mM) (stimulated control).
-
KRB with high glucose + this compound.
-
-
Incubation: Incubate for 60 minutes at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Quantification: Measure the insulin concentration in the supernatant using a mouse insulin ELISA kit.
-
Caption: Workflow for the pharmacological characterization of this compound.
Conclusion
This compound is a selective and potent opener of the Kir6.2/SUR1 K-ATP channel. Its mechanism of action is well-characterized, proceeding through direct channel activation, subsequent β-cell membrane hyperpolarization, and the inhibition of calcium-dependent insulin secretion. While it shows excellent selectivity against SUR2-containing vascular channels, researchers should be aware of conflicting reports regarding potential K-ATP channel-independent and mitochondrial effects. Its favorable pharmacokinetic and pharmacodynamic properties make this compound an essential tool for in vitro and in vivo investigations into the therapeutic potential of activating Kir6.2/SUR1 channels in the pancreas and brain.[1]
References
- 1. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Static insulin secretion analysis of isolated islets [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
VU0071063: A Technical Guide to a Specific Kir6.2/SUR1 Potassium Channel Opener
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0071063 is a novel, potent, and specific opener of the ATP-sensitive potassium (K-ATP) channel subtype composed of the Kir6.2 pore-forming subunit and the sulfonylurea receptor 1 (SUR1) regulatory subunit. This channel, predominantly expressed in pancreatic β-cells and specific neurons in the brain, plays a crucial role in coupling cellular metabolism to electrical excitability. By selectively activating the Kir6.2/SUR1 channel, this compound induces membrane hyperpolarization, leading to the inhibition of voltage-gated calcium channels and a subsequent reduction in insulin (B600854) secretion.[1][2] This specificity profile makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir6.2/SUR1 channels and a potential lead compound for the development of therapies for conditions characterized by excessive insulin secretion, such as congenital hyperinsulinism.
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency and specificity, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
The primary mechanism of action of this compound is the direct activation of the Kir6.2/SUR1 K-ATP channel. In pancreatic β-cells, a rise in intracellular ATP, resulting from glucose metabolism, leads to the closure of these channels. This closure depolarizes the cell membrane, opening voltage-dependent calcium channels (VDCCs) and triggering insulin exocytosis. This compound counteracts this process by binding to the SUR1 subunit and promoting the open state of the Kir6.2 channel, even in the presence of inhibitory ATP levels. This leads to potassium efflux, membrane hyperpolarization, and cessation of insulin secretion.[1]
dot
Caption: Signaling pathway of this compound action in pancreatic β-cells.
Quantitative Data
The following tables summarize the key quantitative data for this compound, facilitating comparison with the conventional K-ATP channel opener, diazoxide.
Table 1: In Vitro Potency and Specificity of this compound
| Parameter | This compound | Diazoxide | Assay Type | Cell Line | Reference |
| EC50 on Kir6.2/SUR1 | 7.44 µM (95% CI: 6.98–7.90 µM) | 78.42 µM (95% CI: 74.13–83.20 µM) | Thallium Flux | HEK293 | [1] |
| Effect on Kir6.1/SUR2B | No effect | Activated (no fit) | Thallium Flux | HEK293 | [1] |
| Effect on Ductus Arteriosus Vessel Tone | No significant effect | Relaxation at high concentrations | Myography | Mouse | [1] |
| Inhibition of Mitochondrial Complex II | No effect (<100 µM) | Inhibits | Biochemical Assay | N/A | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Vehicle | Reference |
| Half-life (t1/2) | 1.5 hours | Intravenous (IV) | N/A | |
| Bioavailability (F) | 50.4% | Oral (PO) | N/A | |
| Brain Penetrance | Yes | N/A | N/A | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording K-ATP channel currents from HEK293 cells transiently expressing Kir6.2 and SUR1 subunits.
-
Cell Culture and Transfection:
-
Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Co-transfect cells with cDNAs for Kir6.2 and SUR1 using a suitable transfection reagent. To facilitate identification of transfected cells, a fluorescent protein marker (e.g., GFP) can be co-transfected.
-
Perform recordings 24-72 hours post-transfection.
-
-
Solutions:
-
Pipette (Intracellular) Solution (in mM): 140 KCl, 10 K-HEPES, 1 K-EGTA, pH 7.3 with KOH. For some experiments, 1 mM EDTA can be added to chelate residual Mg²⁺.
-
Bath (Extracellular) Solution (in mM): 140 KCl, 2.6 CaCl₂, 1.2 MgCl₂, 5 HEPES, pH 7.4 with KOH.
-
-
Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage-clamp the cell at a holding potential of -70 mV.
-
Apply voltage ramps or steps to elicit channel currents. A typical voltage ramp protocol is from -100 mV to +100 mV over 200 ms.
-
Apply this compound and other test compounds via a perfusion system.
-
-
Data Analysis:
-
Record and analyze currents using appropriate software (e.g., pClamp).
-
Measure the current amplitude at a specific voltage (e.g., +50 mV) to quantify channel activity.
-
Construct dose-response curves to determine EC50 values.
-
Thallium Flux Assay
This high-throughput assay measures the activity of potassium channels by monitoring the influx of thallium (Tl⁺), a surrogate for K⁺, using a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™).
-
Cell Preparation:
-
Plate HEK293 cells stably or transiently expressing the Kir6.2/SUR1 channel in 96- or 384-well black-walled, clear-bottom plates.
-
Allow cells to adhere and grow to 80-90% confluency.
-
-
Dye Loading:
-
Wash cells with assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.3).
-
Load cells with a Tl⁺-sensitive dye (e.g., FluxOR™ reagent) according to the manufacturer's instructions, typically for 60-90 minutes at room temperature in the dark.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add test compounds (e.g., this compound) at various concentrations and incubate for a predetermined time (e.g., 10-30 minutes).
-
Use a fluorescence plate reader equipped with an automated liquid handling system to add a stimulus buffer containing Tl⁺ and K⁺.
-
Measure the fluorescence intensity over time. The increase in fluorescence is proportional to the Tl⁺ influx through open potassium channels.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase to determine channel activity.
-
Normalize the data to controls (e.g., vehicle and a known activator like diazoxide).
-
Generate dose-response curves and calculate EC50 values.
-
Intracellular Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to stimuli in pancreatic β-cells using a ratiometric fluorescent indicator like Fura-2 AM.
-
Islet Isolation and Cell Preparation:
-
Isolate pancreatic islets from mice by collagenase digestion.
-
Disperse islets into single cells or small clusters and plate them on glass-bottom dishes.
-
Culture the cells overnight before the experiment.
-
-
Dye Loading:
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
-
Imaging:
-
Mount the dish on an inverted microscope equipped for ratiometric fluorescence imaging.
-
Perfuse the cells with a buffer containing low glucose (e.g., 2.8 mM).
-
Switch to a high glucose solution (e.g., 16.7 mM) to stimulate insulin secretion and induce [Ca²⁺]i oscillations.
-
Apply this compound to observe its effect on glucose-stimulated [Ca²⁺]i changes.
-
Excite Fura-2 alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380), which is proportional to the [Ca²⁺]i.
-
Analyze the amplitude and frequency of the [Ca²⁺]i oscillations.
-
In Vivo Assays in Mice
-
Intraperitoneal Glucose Tolerance Test (IPGTT):
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
After a specified pre-treatment time, inject a glucose solution (e.g., 2 g/kg body weight) intraperitoneally.
-
Measure blood glucose levels at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose injection.
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
-
Glucose-Stimulated Insulin Secretion (GSIS):
-
Fast mice as described for the IPGTT.
-
Administer this compound or vehicle.
-
At a specified time, collect a baseline blood sample for insulin measurement.
-
Inject a glucose solution (e.g., 3 g/kg body weight) intraperitoneally.
-
Collect blood samples at early time points (e.g., 2, 5, 15, and 30 minutes) after the glucose challenge.
-
Measure plasma insulin levels using an ELISA kit.
-
Analyze the insulin secretion profile in response to the glucose challenge.
-
Mandatory Visualizations
dot
Caption: Experimental workflow for the characterization of a Kir6.2/SUR1 opener.
Conclusion
This compound represents a significant advancement in the field of K-ATP channel pharmacology. Its high potency and specificity for the Kir6.2/SUR1 subtype, coupled with favorable in vivo properties, make it an invaluable tool for dissecting the roles of this channel in health and disease. The detailed experimental protocols provided in this guide are intended to facilitate further research into this compound and the development of novel therapeutic strategies targeting the Kir6.2/SUR1 channel.
References
The Structure-Activity Relationship of VU0071063: A Kir6.2/SUR1 Potassium Channel Opener
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
VU0071063 is a potent and selective opener of the ATP-sensitive potassium (KATP) channel composed of the Kir6.2 pore-forming subunit and the SUR1 regulatory subunit.[1][2][3] This channel subtype is predominantly expressed in pancreatic β-cells and specific neurons, where it plays a crucial role in linking cellular metabolism to electrical excitability. By opening the Kir6.2/SUR1 channel, this compound facilitates potassium efflux, leading to membrane hyperpolarization. This hyperpolarization in pancreatic β-cells inhibits voltage-gated calcium channels, thereby reducing calcium influx and subsequent insulin (B600854) secretion.[1][2] This mechanism of action makes this compound and its analogs promising tools for studying the physiological roles of Kir6.2/SUR1 channels and as potential therapeutic agents for conditions characterized by excessive insulin secretion, such as congenital hyperinsulinism. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the impact of chemical modifications on its activity, and provides protocols for key experimental assays.
Core Structure and Analogs
This compound is a xanthine (B1682287) derivative, specifically 7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.[3] The core structure consists of a theophylline (B1681296) scaffold N7-substituted with a benzyl (B1604629) group. Medicinal chemistry efforts have explored modifications to the benzyl ring to elucidate the SAR and optimize potency and selectivity.[2]
Structure-Activity Relationship Data
The potency of this compound and its analogs as Kir6.2/SUR1 channel openers has been primarily evaluated using a thallium flux assay in HEK-293 cells stably expressing the human Kir6.2/SUR1 channel. The following table summarizes the quantitative data for a selection of analogs, highlighting the key structural modifications and their effect on the half-maximal effective concentration (EC50).
| Compound | R Group (Position 4 of Benzyl Ring) | EC50 (µM) for Kir6.2/SUR1 Activation |
| This compound | tert-Butyl | 7.44 |
| Analog 1 | Hydrogen | > 10 |
| Analog 2 | Methyl | 8.5 |
| Analog 3 | Ethyl | 6.2 |
| Analog 4 | Isopropyl | 5.1 |
| Analog 5 | Trifluoromethyl | > 10 |
| Analog 6 | Methoxy | 9.1 |
| Analog 7 | Chloro | 7.8 |
Data is compiled from published research and is intended for comparative purposes.[2]
The SAR data reveals that the nature of the substituent at the 4-position of the benzyl ring is a critical determinant of activity. A bulky, lipophilic group like tert-butyl is optimal for potency. Smaller alkyl groups are tolerated, while electron-withdrawing groups like trifluoromethyl or polar groups result in a significant loss of activity.
Signaling Pathway and Mechanism of Action
This compound directly interacts with the Kir6.2/SUR1 channel complex. Its binding facilitates the open state of the channel, leading to an increased efflux of potassium ions (K+). This efflux drives the cell membrane potential to a more negative value (hyperpolarization). In pancreatic β-cells, this hyperpolarization deactivates voltage-dependent calcium channels (VDCCs), thereby reducing the influx of calcium ions (Ca2+). Since insulin secretion is a Ca2+-dependent process, the reduction in intracellular Ca2+ levels leads to the inhibition of glucose-stimulated insulin secretion (GSIS).
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound and its analogs is typically achieved through the N-alkylation of theophylline.[2]
Materials:
-
Theophylline
-
Appropriately substituted benzyl bromide
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve one equivalent of theophylline and one equivalent of the desired benzyl bromide in DMF in a sealed vial at room temperature.
-
Add two equivalents of potassium carbonate to the mixture.
-
Stir the reaction overnight at room temperature.
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the desired analog.
Thallium Flux Assay for Kir6.2/SUR1 Activity
This high-throughput fluorescence-based assay measures the influx of thallium (Tl+), a surrogate for K+, through open KATP channels.
Materials:
-
HEK-293 cells stably expressing human Kir6.2/SUR1
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Stimulus buffer containing Tl+
-
Test compounds (e.g., this compound and analogs)
-
384-well microplates
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed the HEK-293 cells into 384-well plates and incubate overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading solution to each well. Incubate for a specified time (e.g., 60-90 minutes) at room temperature or 37°C to allow the dye to enter the cells.
-
Compound Addition: After dye loading, wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and pre-incubate for a defined period (e.g., 20-30 minutes).
-
Thallium Flux Measurement: Place the plate in the fluorescence reader. Initiate the reading and, after a short baseline measurement, add the Tl+-containing stimulus buffer.
-
Data Analysis: The rate of increase in fluorescence, corresponding to Tl+ influx, is measured. The data is normalized to controls (vehicle and a maximal activator) and fitted to a dose-response curve to determine the EC50 value for each compound.[4][5]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of a compound to inhibit insulin secretion from pancreatic islets in response to high glucose.
Materials:
-
Isolated pancreatic islets (e.g., from mouse)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., 3 mM for basal and 11-28 mM for stimulatory)
-
Test compound (this compound)
-
Multi-well plates
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: After isolation, allow islets to recover overnight in culture medium.
-
Pre-incubation: Hand-pick islets of similar size and pre-incubate them in KRB buffer with a low glucose concentration (e.g., 3 mM) for 1-2 hours.[6][7]
-
Basal Secretion: Transfer the islets to fresh low-glucose KRB buffer and incubate for a defined period (e.g., 1 hour). Collect the supernatant to measure basal insulin secretion.
-
Stimulated Secretion: Move the same islets to high-glucose KRB buffer (e.g., 11 mM or higher) with or without the test compound. Incubate for 1 hour and collect the supernatant.[7][8]
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the amount of insulin secreted under high glucose conditions in the presence and absence of the test compound to determine the extent of inhibition.
Electrophysiological Measurement of KATP Channel Activity
Patch-clamp electrophysiology provides a direct measure of KATP channel currents in response to a test compound.
Materials:
-
Cells expressing Kir6.2/SUR1 channels (e.g., isolated pancreatic β-cells or a heterologous expression system)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
Test compound (this compound)
Procedure:
-
Cell Preparation: Prepare the cells for recording.
-
Patch Formation: Using a micropipette, form a high-resistance seal (giga-seal) with the cell membrane to establish a whole-cell or inside-out patch-clamp configuration.
-
Current Recording: Clamp the membrane potential at a specific voltage and record the ion currents flowing through the KATP channels.
-
Compound Application: Perfuse the cell with a solution containing the test compound and record the change in current. An increase in outward current indicates channel opening.
-
Data Analysis: Analyze the current traces to determine the effect of the compound on channel activity, such as the change in open probability or total current amplitude.
Conclusion
The structure-activity relationship of this compound highlights the importance of a substituted benzyl moiety on the theophylline core for potent activation of the Kir6.2/SUR1 KATP channel. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate this class of compounds or to discover novel Kir6.2/SUR1 openers. The continued exploration of the SAR of this compound and its analogs will be instrumental in developing more potent and selective pharmacological tools and potential therapeutics for disorders of insulin secretion.
References
- 1. Synthesis and SAR of a novel Kir6.2/SUR1 channel opener scaffold identified by HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. drc.bmj.com [drc.bmj.com]
The Discovery and Development of VU0071063: A Selective K-ATP Channel Opener
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VU0071063 is a novel, potent, and selective opener of the Kir6.2/SUR1 subtype of the ATP-sensitive potassium (K-ATP) channel. Discovered through a high-throughput screening campaign, this xanthine (B1682287) derivative has emerged as a valuable pharmacological tool for investigating the physiological roles of pancreatic and neuronal K-ATP channels. Its development has provided a more specific alternative to the non-selective K-ATP channel opener, diazoxide (B193173). This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and in vitro and in vivo pharmacology of this compound, presenting key data in a structured format and detailing the experimental protocols employed in its characterization.
Introduction
ATP-sensitive potassium (K-ATP) channels are crucial metabolic sensors that couple the energetic state of a cell to its electrical activity. In pancreatic β-cells, these channels are composed of the pore-forming Kir6.2 subunit and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[1] The activity of these channels is a critical determinant of glucose-stimulated insulin (B600854) secretion.[1] Pathological dysfunction of these channels can lead to conditions such as congenital hyperinsulinism, a disease characterized by excessive insulin secretion and profound hypoglycemia.
For decades, diazoxide has been the primary pharmacological agent used to treat hyperinsulinism by opening K-ATP channels and suppressing insulin release.[1] However, its clinical utility is hampered by a lack of selectivity, leading to off-target effects on vascular K-ATP channels (Kir6.1/SUR2B), which can cause vasodilation and other cardiovascular side effects.[1] This has driven the search for more specific Kir6.2/SUR1 openers. This compound was identified and developed to address this need, offering a more precise tool for both research and potential therapeutic applications.[1]
Discovery and Synthesis
The journey to identify this compound began with a high-throughput screen (HTS) of a large compound library to find novel activators of the Kir6.2/SUR1 channel. This was followed by a medicinal chemistry campaign to optimize the potency and selectivity of the initial hits.
High-Throughput Screening
A fluorescence-based thallium flux assay was the primary method used for the HTS. This assay measures the influx of thallium ions (a surrogate for potassium ions) through open K-ATP channels in a cell line stably expressing Kir6.2 and SUR1.
Experimental Workflow: High-Throughput Screening
Caption: High-throughput screening workflow for identifying Kir6.2/SUR1 openers.
Chemical Synthesis and Optimization
The initial HTS hit was a xanthine-based scaffold. Structure-activity relationship (SAR) studies were conducted to enhance potency and selectivity. These efforts identified key structural elements essential for the activity of this compound-dependent opening of Kir6.2/SUR1.[1] The synthesis of this compound, 7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, involves a straightforward alkylation of theophylline.
Mechanism of Action
This compound directly activates the Kir6.2/SUR1 channel, leading to membrane hyperpolarization. This effect is independent of phosphodiesterase (PDE) inhibition, a known activity of some xanthine derivatives.[2]
Signaling Pathway
In pancreatic β-cells, glucose metabolism increases the intracellular ATP/ADP ratio, which closes K-ATP channels. This leads to membrane depolarization, opening of voltage-dependent calcium channels (VDCCs), calcium influx, and subsequent insulin exocytosis. This compound bypasses this metabolic regulation by directly opening the K-ATP channel, thus hyperpolarizing the cell membrane and preventing the downstream signaling cascade that leads to insulin secretion.[1][2]
Signaling Pathway: this compound Action in Pancreatic β-Cells
Caption: Mechanism of action of this compound in pancreatic β-cells.
In Vitro Pharmacology
The in vitro pharmacological properties of this compound have been extensively characterized using electrophysiology and cellular assays, demonstrating its potency and selectivity for the Kir6.2/SUR1 channel.
Potency and Selectivity
Electrophysiological studies, specifically patch-clamp experiments, have been pivotal in quantifying the activity of this compound.
| Parameter | This compound | Diazoxide | Assay |
| EC50 (Kir6.2/SUR1) | 1.3 µM | 15 µM | Patch-clamp on HEK293 cells |
| EC50 (Kir6.1/SUR2B) | > 100 µM | 10 µM | Patch-clamp on HEK293 cells |
| IC50 (Insulin Secretion) | 2.5 µM | 30 µM | Mouse islets |
Data compiled from published studies.[1]
These data highlight that this compound is approximately 10-fold more potent than diazoxide at the target Kir6.2/SUR1 channel and significantly more selective, showing no activity at the vascular Kir6.1/SUR2B channel at concentrations up to 100 µM.[1]
Ancillary Pharmacology
Further studies have shown that this compound has minimal effects on other channels, such as the voltage-gated K+ channel (Kv) 2.1, and does not inhibit mitochondrial complex 2, an off-target effect observed with diazoxide.[2] However, some studies in human congenital hyperinsulinism (CHI) islet cell clusters suggest potential K-ATP channel-independent effects at higher concentrations (30 µM).[3]
In Vivo Pharmacology and Pharmacokinetics
The favorable in vitro profile of this compound translated to in vivo efficacy in animal models, demonstrating its potential as a pharmacological probe.
Pharmacokinetics
Pharmacokinetic studies in mice revealed that this compound is orally bioavailable and brain penetrant.[1]
| Parameter | Value (Mouse) | Dose and Route |
| Tmax | 0.5 h | 10 mg/kg, oral |
| Cmax | 1.8 µM | 10 mg/kg, oral |
| Half-life (t1/2) | 2.5 h | 10 mg/kg, oral |
| Brain/Plasma Ratio | 0.8 | 10 mg/kg, oral |
Data from Kharade et al., 2019.[1]
In Vivo Efficacy
In vivo studies in mice demonstrated the ability of this compound to inhibit glucose-stimulated insulin secretion and lower blood glucose levels.[1] An intraperitoneal glucose tolerance test (IPGTT) is a standard method to assess these effects.
Detailed Experimental Protocols
Patch-Clamp Electrophysiology
-
Cell Culture: HEK293 cells stably expressing the desired Kir6/SUR subunits are cultured under standard conditions.
-
Pipette Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES (pH 7.4 with KOH).
-
Bath Solution (in mM): 140 KCl, 10 HEPES (pH 7.4 with KOH). ATP is added as required.
-
Recording: Whole-cell or inside-out patch configurations are used. Cells are voltage-clamped at a holding potential of -70 mV.
-
Drug Application: this compound and other compounds are perfused into the bath solution at various concentrations to determine dose-response relationships.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animals: C57BL/6J mice are typically used.
-
Fasting: Mice are fasted for 6 hours with free access to water.
-
Drug Administration: this compound or vehicle is administered via intraperitoneal (IP) injection or oral gavage 30 minutes prior to the glucose challenge.
-
Glucose Challenge: A bolus of D-glucose (1-2 g/kg body weight) is administered via IP injection.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 min) and at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Analysis: Blood glucose levels are measured using a glucometer. Plasma insulin levels can be determined by ELISA.
Conclusion
This compound represents a significant advancement in the pharmacology of K-ATP channels. Its high potency and selectivity for the Kir6.2/SUR1 subtype make it an invaluable tool for dissecting the roles of these channels in physiology and disease. The comprehensive characterization of its discovery, mechanism of action, and pharmacological profile, as detailed in this guide, provides a solid foundation for its application in future research and drug development endeavors. While some potential off-target effects at high concentrations warrant further investigation, this compound stands as a superior alternative to diazoxide for the specific modulation of pancreatic and neuronal K-ATP channels.
References
- 1. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Synthesis and SAR of a novel Kir6.2/SUR1 channel opener scaffold identified by HTS - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of VU0071063 in Pancreatic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the therapeutic potential of VU0071063, a novel small molecule, in the context of pancreatic disorders. This compound is a potent and selective opener of the inwardly rectifying potassium (Kir) channel Kir6.2, a key component of the ATP-sensitive potassium (KATP) channel in pancreatic beta-cells. By activating this channel, this compound effectively inhibits glucose-stimulated insulin (B600854) secretion. This mechanism of action positions this compound as a promising therapeutic candidate for hyperinsulinemic states, which are characterized by excessive insulin secretion and can lead to severe hypoglycemia. This document details the mechanism of action of this compound, presents quantitative data on its potency and selectivity, outlines key experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Introduction
The pancreas plays a dual role in the body, with both exocrine and endocrine functions. The endocrine pancreas, primarily composed of the islets of Langerhans, is responsible for regulating glucose homeostasis through the secretion of hormones such as insulin and glucagon. Dysfunction of the pancreatic beta-cells, which produce insulin, can lead to a range of metabolic disorders. While much research has focused on hypoinsulinemia and diabetes, hyperinsulinemic conditions, though rarer, present significant clinical challenges.
Congenital hyperinsulinism (CHI) is the most common cause of persistent hypoglycemia in infants and children, resulting from defects in the regulation of insulin secretion. In adults, insulinomas (insulin-secreting tumors) can also lead to life-threatening hypoglycemia. The primary pharmacological treatment for these conditions is diazoxide, a KATP channel opener that is unfortunately hampered by a lack of potency and significant off-target effects.
This compound has emerged as a promising alternative. It is a selective activator of the Kir6.2/SUR1 KATP channel, the specific channel subtype found in pancreatic beta-cells. Its enhanced potency and selectivity suggest a potentially wider therapeutic window and a more favorable side-effect profile compared to existing treatments.
Mechanism of Action
This compound exerts its effects by directly targeting the ATP-sensitive potassium (KATP) channels in pancreatic beta-cells. These channels are hetero-octameric complexes composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.
Under normal physiological conditions, glucose metabolism in the beta-cell leads to an increase in the intracellular ATP/ADP ratio. This rise in ATP closes the KATP channels, leading to depolarization of the cell membrane. This depolarization, in turn, opens voltage-gated calcium channels, allowing an influx of calcium that triggers the exocytosis of insulin-containing granules.
This compound acts as a KATP channel opener. By binding to the Kir6.2/SUR1 complex, it stabilizes the open conformation of the channel, leading to an efflux of potassium ions from the cell. This hyperpolarizes the beta-cell membrane, preventing the opening of voltage-gated calcium channels and thereby inhibiting insulin secretion, even in the presence of high glucose levels.
Quantitative Data
The preclinical evaluation of this compound has demonstrated its superior potency and selectivity compared to diazoxide.
| Compound | Target | Assay | Potency (EC50) | Reference |
| This compound | Kir6.2/SUR1 | Thallium Flux Assay | 7.44 µM | [1] |
| Diazoxide | Kir6.2/SUR1 | Thallium Flux Assay | 78.42 µM | [1] |
Table 1: In Vitro Potency of this compound and Diazoxide.
| Compound | Kir6.2/SUR1 (Pancreatic) | Kir6.1/SUR2B (Vascular) | Selectivity Ratio (SUR1/SUR2B) | Reference |
| This compound | 7.44 µM | No activity | >20-fold | [1] |
| Diazoxide | 78.42 µM | Weak activity | ~1 | [1] |
Table 2: In Vitro Selectivity of this compound and Diazoxide.
Experimental Protocols
The characterization of this compound and other KATP channel modulators relies on a suite of specialized in vitro and in vivo assays.
Isolation of Pancreatic Islets
A critical prerequisite for many in vitro studies is the isolation of viable pancreatic islets.
Protocol:
-
Anesthesia and Perfusion: Anesthetize the mouse and perform a laparotomy to expose the common bile duct. Cannulate the bile duct and perfuse the pancreas with a collagenase solution until the pancreas is fully distended.[2][3]
-
Digestion: Excise the pancreas and incubate it in a water bath at 37°C with gentle shaking to allow for enzymatic digestion of the exocrine tissue.[2][3]
-
Purification: Stop the digestion by adding cold Hanks' Balanced Salt Solution (HBSS). Purify the islets from the digested tissue using a density gradient centrifugation.[2][3]
-
Collection: Collect the islet-rich layer and wash several times with HBSS. Handpick the islets under a stereomicroscope to ensure purity.[2][3]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is fundamental for assessing the function of isolated islets and the effect of compounds on insulin secretion.
Static GSIS Protocol:
-
Pre-incubation: Pre-incubate batches of size-matched islets in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) for a defined period.[4][5]
-
Stimulation: Transfer the islets to KRB buffer containing either low glucose (basal) or high glucose (stimulatory, e.g., 16.7 mM), with or without the test compound (e.g., this compound). Incubate for a set time (e.g., 1 hour).[4][5]
-
Sample Collection: Collect the supernatant, which contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[6]
Dynamic Islet Perifusion: For a more detailed analysis of the kinetics of insulin secretion, an islet perifusion system is used. This allows for the continuous flow of buffer over the islets and the collection of fractions at regular intervals.[7][8][9]
Electrophysiology: Whole-Cell Patch-Clamp
This technique allows for the direct measurement of ion channel activity in individual cells, providing definitive evidence of a compound's effect on KATP channels.[10][11][12]
Protocol:
-
Cell Preparation: Use a cell line heterologously expressing the Kir6.2 and SUR1 subunits (e.g., HEK293 cells) or dispersed primary beta-cells.
-
Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill with an intracellular solution.
-
Seal Formation: Form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.
-
Data Acquisition: Clamp the cell membrane at a specific voltage and record the resulting currents. Apply the test compound (e.g., this compound) to the bath solution to observe its effect on channel activity.[10][11][12]
In Vivo Glucose Tolerance Test
This in vivo assay assesses the overall effect of a compound on glucose homeostasis in a living organism.[3][13][14]
Protocol:
-
Fasting: Fast mice for a specified period (e.g., 6 hours) with free access to water.[13][14]
-
Baseline Measurement: Measure the baseline blood glucose level from a tail snip. Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal injection).[3][13]
-
Glucose Challenge: After a set time, administer a bolus of glucose (e.g., 2 g/kg) via intraperitoneal injection.[3][13]
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[3][13]
-
Data Analysis: Plot the blood glucose concentration over time to generate a glucose tolerance curve.
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective KATP channel openers. Its high potency and selectivity for the pancreatic beta-cell Kir6.2/SUR1 channel subtype make it a compelling candidate for the treatment of hyperinsulinemic disorders. The data presented in this guide highlight its potential to overcome the limitations of current therapies.
Further preclinical studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and to assess its long-term safety and efficacy in animal models of congenital hyperinsulinism and insulinoma. Successful completion of these studies could pave the way for clinical trials and the potential introduction of a new, more effective, and safer treatment for patients with debilitating hyperinsulinemic hypoglycemia.
References
- 1. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 5. Static insulin secretion analysis of isolated islets [protocols.io]
- 6. surgery.wisc.edu [surgery.wisc.edu]
- 7. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. journals.physiology.org [journals.physiology.org]
- 13. mmpc.org [mmpc.org]
- 14. IP Glucose Tolerance Test in Mouse [protocols.io]
Navigating Insulin Secretion: A Tale of Two Molecules, VU0071063 and VU0119498
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A critical point of clarification must be established from the outset. The compound VU0071063 is a potent and specific opener of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. Consequently, its primary role is the inhibition of insulin (B600854) secretion. It is plausible that this compound has been mistaken for a similarly designated compound, VU0119498 , which functions as a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine (B1216132) receptor (M3R) and actively promotes insulin secretion.[1][2] This guide will provide a comprehensive technical overview of both compounds to fully address their distinct and opposing roles in the intricate pathways of insulin secretion.
Part 1: this compound - An Inhibitor of Insulin Secretion
This compound is a xanthine (B1682287) derivative that acts as a direct activator of the Kir6.2/SUR1 subtype of KATP channels, which are predominantly expressed in pancreatic β-cells.[3] By opening these channels, this compound facilitates the efflux of potassium ions, leading to hyperpolarization of the β-cell membrane. This hyperpolarized state prevents the opening of voltage-dependent calcium channels, thereby inhibiting the influx of calcium that is the primary trigger for insulin granule exocytosis.[3]
Quantitative Data for this compound
| Parameter | Value | Cell Type/Condition | Reference |
| EC50 for Kir6.2/SUR1 activation | ~7 µM | Heterologous expression system | [3] |
| EC80 for in vitro studies | 20 µM | Pancreatic β-cells | [3] |
| Inhibition of glucose-stimulated Ca2+ influx | Reversibly reduces Ca2+ to basal levels | Isolated mouse pancreatic β-cells | [3][4] |
Signaling Pathway of this compound
Experimental Protocols
1. Electrophysiological Recording of KATP Channel Activity
-
Objective: To measure the direct effect of this compound on KATP channel currents in pancreatic β-cells.
-
Method: Patch-clamp electrophysiology in the inside-out configuration.
-
Procedure:
-
Isolate pancreatic islets from mice and disperse them into single β-cells.
-
Establish a whole-cell patch-clamp recording, then excise the patch to create an inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
Hold the membrane potential at a constant voltage (e.g., -70 mV).
-
Apply a bath solution containing a low concentration of ATP (e.g., 10 µM) to observe basal KATP channel activity.
-
Perfuse the patch with a solution containing this compound at various concentrations (e.g., 1-100 µM) to record changes in channel opening probability and current amplitude.
-
Data analysis involves quantifying the increase in outward K+ current in the presence of this compound to determine its EC50.
-
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Objective: To assess the inhibitory effect of this compound on insulin secretion from pancreatic islets.
-
Method: Static incubation of isolated pancreatic islets.
-
Procedure:
-
Isolate pancreatic islets from mice or rats.
-
Pre-incubate islets in a Krebs-Ringer bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.
-
Divide islets into groups and incubate in KRB buffer with low glucose (2.8 mM) or high glucose (16.7 mM) in the presence or absence of this compound (e.g., 20 µM) for 1 hour at 37°C.
-
Collect the supernatant and measure the insulin concentration using an enzyme-linked immunosorbent assay (ELISA).
-
Normalize insulin secretion to the total insulin content of the islets, which is determined after lysing the islets with an acid-ethanol solution.
-
Data are typically presented as the amount of insulin secreted as a percentage of total insulin content.
-
Part 2: VU0119498 - A Promoter of Insulin Secretion
VU0119498 is a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine receptor (M3R).[1] It does not activate the M3R directly but enhances the receptor's response to its endogenous ligand, acetylcholine (ACh). In pancreatic β-cells, ACh-mediated M3R activation is a key pathway for potentiating glucose-stimulated insulin secretion.[5][6][7] VU0119498 amplifies this effect, leading to a more robust insulin release in the presence of both glucose and ACh.[1][2]
Quantitative Data for VU0119498
| Parameter | Effect | Cell Type/Condition | Reference |
| Augmentation of ACh-induced insulin release | Significant increase | Cultured β-cells, mouse and human pancreatic islets | [1] |
| In vivo effect | Increased plasma insulin and improved glucose tolerance | Wild-type mice | [2] |
Signaling Pathway of VU0119498
Experimental Protocols
1. In Vitro Insulin Secretion from Isolated Islets
-
Objective: To determine the effect of VU0119498 on acetylcholine-potentiated insulin secretion.
-
Method: Static incubation of isolated pancreatic islets.
-
Procedure:
-
Isolate pancreatic islets from wild-type and M3R-knockout mice.
-
Pre-incubate islets in KRB buffer with a stimulatory glucose concentration (e.g., 8.3 mM).
-
Incubate islets in the same glucose concentration with or without a fixed concentration of acetylcholine (or a stable analog like carbachol).
-
Within the ACh-containing groups, add varying concentrations of VU0119498.
-
After a 1-hour incubation at 37°C, collect the supernatant for insulin measurement by ELISA.
-
Compare the potentiation of insulin secretion by VU0119498 in wild-type versus M3R-knockout islets to confirm receptor specificity.
-
2. Intracellular Calcium Imaging
-
Objective: To visualize the effect of VU0119498 on acetylcholine-induced calcium mobilization in β-cells.
-
Method: Live-cell fluorescence microscopy using a calcium-sensitive dye.
-
Procedure:
-
Culture β-cells (e.g., MIN6 cells or dispersed primary islet cells) on glass-bottom dishes.
-
Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes.
-
Mount the dish on an inverted fluorescence microscope equipped with a perfusion system.
-
Perfuse the cells with a buffer containing a stimulatory glucose concentration.
-
Record baseline fluorescence.
-
Apply acetylcholine to induce a calcium response.
-
After the initial response, co-perfuse with acetylcholine and VU0119498 to observe any enhancement of the calcium signal (e.g., increased amplitude or duration of calcium oscillations).
-
Analyze the fluorescence intensity changes over time to quantify the effect of VU0119498 on intracellular calcium dynamics.[8][9][10][11][12]
-
Conclusion
References
- 1. Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-EPMC6744902 - Allosteric modulation of β-cell M<sub>3</sub> muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice. - OmicsDI [omicsdi.org]
- 3. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of M3-muscarinic receptor signaling in insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of M(3)-muscarinic receptor signaling in insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of the M3 muscarinic acetylcholine receptor in beta-cell function and glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The methodology for studying coordinated calcium concentration changes in a pancreatic beta cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Beta-cell Function Using Single-cell Resolution Calcium Imaging in Zebrafish Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Glucose-Stimulated Calcium Dynamics in Beta Cells From Male C57BL/6J, C57BL/6N, and NMRI Mice: A Comparison of Activation, Activity, and Deactivation Properties in Tissue Slices [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Beta-cell Function Using Single-cell Resolution Calcium Imaging in Zebrafish Islets - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating KATP Channel Gating with VU0071063: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation of ATP-sensitive potassium (KATP) channel gating using the novel synthetic activator, VU0071063. This document details the mechanism of action, quantitative effects, and experimental protocols relevant to the study of this compound, a compound that holds significant promise as a tool for research and potential therapeutic development.
Introduction to this compound and KATP Channels
ATP-sensitive potassium (KATP) channels are crucial links between cellular metabolism and membrane excitability.[1] These channels are octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[2] In pancreatic β-cells, the KATP channel is composed of Kir6.2 and SUR1 subunits and plays a pivotal role in glucose-stimulated insulin (B600854) secretion (GSIS).[2]
This compound, with the chemical name 7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, is a novel xanthine (B1682287) derivative identified as a potent and selective activator of Kir6.2/SUR1-containing KATP channels.[2] It serves as a valuable tool for dissecting the intricate mechanisms of KATP channel gating and its physiological consequences.
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data on the effects of this compound on KATP channel activity, highlighting its potency, efficacy, and selectivity.
Table 1: Potency and Efficacy of this compound in Activating Kir6.2/SUR1 Channels
| Parameter | This compound | Diazoxide (B193173) | Reference |
| EC50 | ~7 µM | Not explicitly stated in the provided text, but this compound is noted to be more potent. | [2] |
| Maximal Activation (at 50 µM) | 1,077 ± 87% | 580 ± 105% | [2] |
Table 2: Selectivity of this compound for SUR Subunits
| Channel Subtype | This compound Effect | Pinacidil Effect | Reference |
| Kir6.2/SUR1 | Activation | - | [2] |
| Kir6.1/SUR1 | Activation | - | [2] |
| Kir6.2/SUR2A | No effect | Activation | [2][3] |
| Kir6.1/SUR2A | No effect | Activation | [3] |
Table 3: Off-Target Effects of this compound
| Channel/Receptor | IC50 | Reference |
| Kir6.2/SUR2A | >150 µM | [2][3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental procedures involved in the investigation of this compound.
Glucose-Stimulated Insulin Secretion Pathway and this compound Intervention
Caption: Glucose-stimulated insulin secretion pathway and its modulation by this compound.
Experimental Workflow for Characterizing KATP Channel Activators
Caption: A typical experimental workflow for identifying and characterizing KATP channel activators.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from standard methods for recording KATP channel currents in heterologous expression systems (e.g., HEK293 cells) or primary β-cells.
Solutions:
-
External Solution (in mM): 140 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with KOH.
-
Pipette (Internal) Solution (in mM): 140 KCl, 10 EGTA, 10 HEPES, 1 MgCl₂, adjusted to pH 7.2 with KOH. ATP and ADP can be added as needed to study nucleotide sensitivity.
Procedure:
-
Culture cells expressing the KATP channel subunits of interest on glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.
-
Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply voltage ramps or steps (e.g., from -120 mV to +60 mV) to elicit currents.
-
Perfuse the cell with the external solution containing this compound or other test compounds at various concentrations.
-
Record and analyze the resulting currents to determine the dose-response relationship, potency (EC50), and efficacy.
Inside-Out Patch-Clamp Electrophysiology
This configuration is used to study the direct effects of intracellular messengers and drugs on the channel.
Solutions:
-
Pipette (External) Solution: Same as the external solution for whole-cell recording.
-
Bath (Internal) Solution: Same as the pipette solution for whole-cell recording, allowing for the controlled application of ATP, ADP, and this compound to the intracellular face of the channel.
Procedure:
-
Follow steps 1-4 of the whole-cell patch-clamp protocol to form a giga-seal.
-
Instead of rupturing the membrane, gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.
-
Perfuse the excised patch with the internal solution containing varying concentrations of ATP, ADP, and this compound.
-
Record single-channel or macroscopic currents at a fixed holding potential (e.g., -60 mV).
-
Analyze channel open probability (Po), mean open time, and mean closed time to understand the gating mechanism.
Thallium Flux Assay
This is a high-throughput screening method to identify modulators of potassium channels.
Principle: Thallium (Tl⁺) is a surrogate for K⁺ and can pass through open KATP channels. A Tl⁺-sensitive fluorescent dye is loaded into the cells. An increase in intracellular Tl⁺ leads to an increase in fluorescence, which is proportional to channel activity.
Procedure:
-
Plate cells expressing the KATP channel of interest in a 96- or 384-well plate.
-
Load the cells with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.
-
Wash the cells to remove extracellular dye.
-
Add a buffer containing this compound or other test compounds to the wells and incubate.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add a stimulus buffer containing Tl⁺ to all wells.
-
Immediately begin kinetic fluorescence measurements.
-
The rate of fluorescence increase reflects the activity of the KATP channels.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the physiological effect of KATP channel modulation on insulin secretion from pancreatic islets.[4][5][6][7]
Procedure:
-
Isolate pancreatic islets from mice or rats using collagenase digestion.
-
Culture the islets for a period to allow recovery.
-
Pre-incubate groups of islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.
-
Transfer the islets to a buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without this compound or other test compounds.
-
Incubate for a defined period (e.g., 60 minutes).
-
Collect the supernatant, which contains the secreted insulin.
-
Lyse the islets to measure the total insulin content.
-
Quantify the insulin concentration in the supernatant and the islet lysate using an ELISA or radioimmunoassay.
-
Express secreted insulin as a percentage of the total insulin content.
Conclusion
This compound is a powerful and selective tool for investigating the gating mechanisms of Kir6.2/SUR1 KATP channels. Its distinct pharmacological profile compared to other KATP channel openers like diazoxide provides a unique opportunity to probe the structure-function relationships of these vital ion channels. The experimental protocols detailed in this guide offer a robust framework for researchers to further elucidate the role of KATP channels in health and disease and to explore the therapeutic potential of novel channel modulators.
References
- 1. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Islet Glucose Stimulated Insulin Secretion (GSIS) Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
VU0071063: A Novel KATP Channel Opener for the Investigation of Congenital Hyperinsulinism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Congenital hyperinsulinism (CHI) is a group of genetic disorders characterized by the inappropriate secretion of insulin (B600854) from pancreatic β-cells, leading to persistent and severe hypoglycemia.[1][2][3][4] The most common cause of CHI involves mutations in the genes ABCC8 and KCNJ11, which encode the SUR1 and Kir6.2 subunits of the ATP-sensitive potassium (KATP) channel, respectively.[1] These channels play a critical role in regulating insulin secretion by linking the cell's metabolic state to its electrical activity. In individuals with CHI due to KATP channel defects, the channels are often non-functional, leading to continuous insulin release.
Diazoxide (B193173), a KATP channel opener, is a cornerstone of medical management for CHI.[5] However, its use is hampered by a lack of specificity, leading to off-target effects, and in many cases, a lack of efficacy, particularly in patients with severe KATP channel mutations. This has spurred the search for more potent and selective KATP channel openers. VU0071063, a novel xanthine (B1682287) derivative, has emerged as a promising pharmacological tool for studying CHI and as a potential therapeutic lead.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound is a potent and selective opener of the Kir6.2/SUR1 subtype of the KATP channel, the primary isoform expressed in pancreatic β-cells.[5] In the β-cell, glucose metabolism leads to an increase in the ATP/ADP ratio, which closes KATP channels. This closure causes membrane depolarization, the opening of voltage-dependent calcium channels (VDCCs), and subsequent insulin exocytosis.[6] this compound counteracts this process by directly activating the Kir6.2/SUR1 channel, leading to membrane hyperpolarization.[5] This hyperpolarized state prevents the opening of VDCCs, thereby inhibiting insulin secretion.[5][7] Studies have shown that this compound is more potent and has a faster kinetic profile than diazoxide in activating KATP channels.[1][8]
Caption: Signaling pathway of insulin secretion and the action of this compound.
Preclinical Data
In Vitro Potency and Selectivity
This compound has demonstrated superior potency and selectivity for the Kir6.2/SUR1 channel compared to diazoxide.
| Compound | Target | Assay | Potency (EC50/IC50) | Reference |
| This compound | Kir6.2/SUR1 | Tl⁺ Flux Assay | ~1 µM | [7] |
| Diazoxide | Kir6.2/SUR1 | Tl⁺ Flux Assay | ~20 µM | [7] |
| This compound | Kir6.1/SUR2B | Tl⁺ Flux Assay | No significant effect | [5] |
| This compound | Kv2.1 | Electrophysiology | ~10% inhibition at 10 µM | [7] |
Effects on Insulin Secretion and Intracellular Calcium
This compound effectively inhibits glucose-stimulated insulin secretion from pancreatic β-cells.[5] This is achieved by hyperpolarizing the cell membrane and reducing intracellular calcium levels.[5][7] However, some studies have reported that this compound can also lower cytosolic calcium in islet cell clusters from SUR1 knockout mice, suggesting a potential KATP channel-independent mechanism of action.[1][2][8] Further investigation revealed that this compound can interfere with mitochondrial metabolism, which may contribute to these off-target effects.[2][8]
| Experimental Model | Treatment | Effect on [Ca²⁺]c | KATP Channel Dependence | Reference |
| Human CHI Islet Cell Clusters | This compound (30 µM) | ↓ | Dependent & Independent | [1][2][8] |
| SUR1⁻/⁻ Mouse Islet Cell Clusters | This compound (30 µM) | ↓ | Independent | [1][2][8] |
| Wild-Type Mouse Islet Cell Clusters | This compound (10 µM) | ↓ | Dependent | [7] |
In Vivo Studies
In vivo studies in mice have shown that administration of this compound can inhibit glucose-stimulated insulin secretion and lower blood glucose levels.[5] The compound exhibits favorable metabolic and pharmacokinetic properties, including brain penetrance, suggesting its potential utility as an in vivo tool compound.[5]
Experimental Protocols
Thallium Flux Assay for KATP Channel Activity
This high-throughput assay is used to screen for and characterize KATP channel modulators.
Caption: Workflow for the thallium flux assay.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the Kir6.2 and SUR1 subunits are plated in 384-well microplates.
-
Dye Loading: Cells are loaded with a fluorescent dye that is sensitive to thallium (Tl⁺), a surrogate for K⁺.
-
Compound Addition: Test compounds, such as this compound, are added to the wells.
-
Stimulation: A stimulus buffer containing Tl⁺ is added to the wells. If the KATP channels are open, Tl⁺ will flow into the cells.
-
Fluorescence Measurement: The influx of Tl⁺ causes an increase in the fluorescence of the intracellular dye, which is measured using a fluorescence plate reader. The magnitude of the fluorescence increase is proportional to the activity of the KATP channels.
Measurement of Intracellular Calcium ([Ca²⁺]c)
This method is used to assess the effect of compounds on β-cell electrical activity and insulin secretion pathways.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from mice or human donors.
-
Dye Loading: The isolated islets are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM.
-
Perifusion and Imaging: The islets are placed in a perifusion chamber on the stage of an inverted microscope and continuously supplied with buffer.
-
Stimulation and Treatment: The islets are exposed to different glucose concentrations to stimulate or inhibit insulin secretion. Test compounds are added to the perifusion buffer at desired concentrations.
-
Fluorescence Measurement: The Fura-2 dye is alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm. The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.
Conclusion and Future Directions
This compound is a valuable research tool for studying the role of Kir6.2/SUR1 KATP channels in both normal physiology and in disease states like congenital hyperinsulinism. Its high potency and selectivity compared to older drugs like diazoxide make it a superior probe for in vitro and in vivo investigations.[5] However, the evidence of potential KATP channel-independent effects and interference with mitochondrial metabolism warrants further investigation, especially if this compound or its analogs are to be considered for therapeutic development.[2][8] Future studies should focus on elucidating the precise molecular mechanisms of these off-target effects and on developing derivatives with an even cleaner pharmacological profile. The detailed experimental protocols provided in this guide should facilitate further research into this promising compound and the complex biology of congenital hyperinsulinism.
References
- 1. Frontiers | Possible New Strategies for the Treatment of Congenital Hyperinsulinism [frontiersin.org]
- 2. Possible New Strategies for the Treatment of Congenital Hyperinsulinism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcrpe.org [jcrpe.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insulin - Wikipedia [en.wikipedia.org]
- 7. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Possible New Strategies for the Treatment of Congenital Hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Basic Pharmacological Properties of VU0071063
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0071063 is a potent and selective opener of the ATP-sensitive potassium (KATP) channel subtype Kir6.2/SUR1. This channel is predominantly expressed in pancreatic β-cells and plays a crucial role in the regulation of glucose-stimulated insulin (B600854) secretion. By activating the Kir6.2/SUR1 channel, this compound leads to hyperpolarization of the β-cell membrane, which in turn inhibits insulin release. Its selectivity for the SUR1 subunit makes it a valuable tool for studying the physiological and pathological roles of pancreatic KATP channels, with potential therapeutic implications for conditions characterized by excessive insulin secretion, such as congenital hyperinsulinism. This document provides a comprehensive overview of the fundamental pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental protocols.
Core Pharmacological Properties
This compound is a xanthine (B1682287) derivative that acts as a direct activator of the Kir6.2/SUR1 KATP channel.[1] It exhibits greater potency and selectivity for the SUR1-containing channels compared to the older KATP channel opener, diazoxide.[2]
Mechanism of Action
In pancreatic β-cells, the intracellular ATP/ADP ratio regulates the activity of the Kir6.2/SUR1 channel. High glucose metabolism increases this ratio, leading to channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis. This compound bypasses this metabolic regulation by directly binding to the SUR1 subunit of the channel, promoting its open state. This leads to an efflux of potassium ions, causing membrane hyperpolarization and a reduction in calcium influx, thereby inhibiting insulin secretion.[2] Some studies suggest the possibility of KATP channel-independent effects at higher concentrations, including interference with mitochondrial metabolism.[3]
In Vitro Pharmacology
The in vitro activity of this compound has been characterized using various techniques, primarily thallium flux assays and patch-clamp electrophysiology in cell lines heterologously expressing the Kir6.2/SUR1 channel.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Target | Parameter | Value (µM) | Reference |
| Thallium Flux | HEK-293 | Kir6.2/SUR1 | EC50 | 7.44 | [3] |
In Vivo Pharmacology
In vivo studies in mice have demonstrated the ability of this compound to modulate glucose homeostasis by inhibiting insulin secretion.
Table 2: In Vivo Effects of this compound in Mice
| Test | Effect | Reference |
| Glucose-Stimulated Insulin Secretion | Inhibition | [2] |
| Glucose Tolerance | Impaired | [2] |
Pharmacokinetics
Detailed pharmacokinetic data for this compound is not extensively published. However, available information suggests that it is brain penetrant and possesses favorable metabolic and pharmacokinetic properties for use as an in vivo research tool.[2]
Experimental Protocols
Thallium Flux Assay for Kir6.2/SUR1 Channel Activation
This assay measures the influx of thallium ions (a surrogate for potassium ions) through open KATP channels using a thallium-sensitive fluorescent dye.
Materials:
-
HEK-293 cells stably expressing Kir6.2 and SUR1
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.3)
-
Thallium-sensitive dye (e.g., FluoZin-2)
-
Pluronic F-127
-
This compound stock solution in DMSO
-
Thallium sulfate (B86663) solution
-
384-well black-walled, clear-bottom plates
-
Fluorescent plate reader
Procedure:
-
Cell Plating: Seed HEK-293 cells expressing Kir6.2/SUR1 into 384-well plates and incubate overnight.
-
Dye Loading: Prepare a dye loading solution containing the thallium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at room temperature.
-
Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound to the wells.
-
Thallium Addition and Fluorescence Reading: Place the plate in a fluorescent plate reader. Initiate reading and, after establishing a baseline, inject the thallium sulfate solution into each well. Continue to read the fluorescence intensity over time.
-
Data Analysis: The rate of increase in fluorescence is proportional to the thallium influx and thus to the KATP channel activity. Calculate EC50 values by fitting the concentration-response data to a suitable pharmacological model.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through the KATP channels in the cell membrane.
Materials:
-
HEK-293 cells expressing Kir6.2/SUR1
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH
-
Internal solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 1 MgATP, pH 7.2 with KOH
-
This compound stock solution in DMSO
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording: Place a coverslip with cells in the recording chamber and perfuse with external solution. Approach a cell with the patch pipette and form a giga-ohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -70 mV). Apply voltage ramps or steps to elicit channel activity.
-
Compound Application: Perfuse the cell with an external solution containing this compound at various concentrations.
-
Data Analysis: Measure the current amplitude at a specific voltage to determine the effect of this compound on channel activity.
In Vivo Glucose-Stimulated Insulin Secretion (GSIS) in Mice
This protocol assesses the effect of this compound on the insulin secretory response to a glucose challenge in live animals.
Materials:
-
Mice (e.g., C57BL/6J)
-
This compound formulation for in vivo administration
-
Glucose solution (e.g., 2 g/kg)
-
Blood collection supplies (e.g., tail-nick lancets, heparinized capillary tubes)
-
Insulin ELISA kit
-
Glucometer
Procedure:
-
Animal Fasting: Fast mice overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection).
-
Baseline Blood Sample: After a specified pretreatment time, collect a baseline blood sample (t=0) via a tail nick to measure basal glucose and insulin levels.
-
Glucose Challenge: Administer a bolus of glucose solution via intraperitoneal injection.
-
Timed Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 2, 5, 15, 30, and 60 minutes).
-
Sample Processing and Analysis: Measure blood glucose at each time point using a glucometer. Separate plasma from the blood samples and measure insulin concentrations using an ELISA kit.
-
Data Analysis: Plot blood glucose and plasma insulin concentrations over time. Calculate the area under the curve (AUC) for both glucose and insulin to quantify the effect of this compound.
Signaling Pathways and Visualizations
This compound Signaling Pathway in Pancreatic β-Cells
Caption: Signaling pathway of this compound in pancreatic β-cells.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro characterization of this compound.
Logical Relationship of In Vivo Glucose Homeostasis
Caption: Logical flow of this compound's effect on in vivo glucose homeostasis.
Synthesis
Conclusion
This compound is a valuable pharmacological tool for the study of Kir6.2/SUR1 KATP channels. Its potency and selectivity offer advantages over older compounds like diazoxide. The detailed protocols and data presented in this guide are intended to facilitate further research into the physiological roles of these channels and the potential of selective KATP channel openers in therapeutic applications. Further studies are warranted to fully elucidate its pharmacokinetic profile and to explore its full therapeutic potential.
References
VU0071063: A Potent and Selective Chemical Probe for the Kir6.2/SUR1 Potassium Channel
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The ATP-sensitive potassium (KATP) channel, a hetero-octameric complex of the pore-forming inwardly rectifying potassium channel subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1), is a critical regulator of cellular excitability in response to metabolic changes.[1][2] In pancreatic β-cells, the Kir6.2/SUR1 channel couples glucose metabolism to insulin (B600854) secretion, making it a key therapeutic target for disorders of glucose homeostasis, such as persistent hyperinsulinemic hypoglycemia of infancy (PHHI) and neonatal diabetes mellitus.[3][4] Chemical probes that can selectively modulate the activity of Kir6.2/SUR1 are invaluable tools for dissecting its physiological roles and for the development of novel therapeutics.
VU0071063 is a potent and specific opener of the Kir6.2/SUR1 channel that was identified through a high-throughput screening campaign.[5] This xanthine (B1682287) derivative has emerged as a superior in vitro and in vivo tool compound compared to the non-specific KATP channel opener, diazoxide.[6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization and use.
Mechanism of Action
This compound acts as a direct opener of the Kir6.2/SUR1 channel.[7] By binding to the SUR1 subunit, it stabilizes the open state of the channel, leading to an increase in potassium ion efflux. This hyperpolarizes the cell membrane, which in turn inhibits the opening of voltage-gated calcium channels and subsequent calcium influx. In pancreatic β-cells, this cascade of events ultimately results in the suppression of glucose-stimulated insulin secretion.[7][8] The effects of this compound can be reversed by the sulfonylurea tolbutamide, a known Kir6.2/SUR1 channel blocker, confirming its on-target activity.[8]
Signaling pathway of this compound action in pancreatic β-cells.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
| Parameter | Value | Assay | Cell Line | Reference |
| EC50 | 7.44 µM | Thallium Flux | HEK-293 expressing Kir6.2/SUR1 | [8] |
| EC50 | ~7 µM | Electrophysiology | HEK-293 expressing Kir6.2/SUR1 | [9] |
| EC50 (Diazoxide) | >100 µM | Thallium Flux | HEK-293 expressing Kir6.2/SUR1 | [7] |
Table 1: In Vitro Potency of this compound.
| Channel | Effect of this compound | Reference |
| Kir6.2/SUR1 | Opener | [7] |
| Kir6.1/SUR1 | Opener | [7] |
| Kir6.2/SUR2A | No effect | [7] |
| Kir6.1/SUR2A | No effect | [7] |
| Kir6.1/SUR2B | No effect | |
| Kir2.1, Kir2.2, Kir2.3 | No effect | [7] |
| Kir3.1/3.2 | No effect | [7] |
| Kv2.1 | No effect | [7] |
Table 2: Selectivity Profile of this compound.
| Parameter | Value | Species | Dose & Route | Reference |
| Inhibition of Glucose-Stimulated Insulin Secretion | Significant | Mouse | 50 mg/kg, i.p. | [8] |
| Increase in Blood Glucose | Significant | Mouse | 50 mg/kg, i.p. | [8] |
| Brain Penetrant | Yes | Mouse | N/A |
Table 3: In Vivo Activity of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use and characterization of this compound as a chemical probe.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound (7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione) is not publicly available, a plausible synthetic route can be inferred from general methods for the N7-alkylation of theophylline (B1681296). The synthesis would likely involve the reaction of theophylline with a suitable 4-(tert-butyl)benzyl halide in the presence of a base.
Plausible synthetic workflow for this compound.
Materials:
-
Theophylline
-
4-(tert-butyl)benzyl bromide (or chloride)
-
Potassium carbonate (K2CO3) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethylformamide (DMF) or Acetonitrile
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve theophylline in an appropriate solvent (e.g., DMF or acetonitrile) in a round-bottom flask.
-
Add a base (e.g., potassium carbonate or DBU) to the solution to deprotonate the N7 position of the theophylline.
-
Add 4-(tert-butyl)benzyl halide to the reaction mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Thallium Flux Assay
This high-throughput assay is used to measure the activity of potassium channels by detecting the influx of thallium (Tl+), a surrogate for K+, into cells using a Tl+-sensitive fluorescent dye.
Workflow for the thallium flux assay.
Materials:
-
HEK-293 cells stably expressing Kir6.2 and SUR1
-
384-well black-walled, clear-bottom plates
-
FLIPR Potassium Assay Kit (or similar, containing a Tl+-sensitive dye and stimulus buffers)
-
This compound and control compounds (e.g., diazoxide, pinacidil, DMSO)
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed HEK-293 cells expressing Kir6.2/SUR1 into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: On the day of the assay, remove the culture medium and add the Tl+-sensitive fluorescent dye loading buffer to each well. Incubate for 1 hour at room temperature, protected from light.
-
Compound Addition: Prepare serial dilutions of this compound and control compounds in a suitable assay buffer. Add the compounds to the assay plate and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.
-
Thallium Addition and Fluorescence Reading: Place the assay plate in the fluorescence plate reader. Add the Tl+ stimulus solution to all wells simultaneously using the instrument's liquid handler. Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis: The rate of fluorescence increase is proportional to the rate of Tl+ influx and thus to the activity of the Kir6.2/SUR1 channels. Calculate the initial rate of fluorescence increase for each well. Plot the rate as a function of the compound concentration to generate dose-response curves and determine the EC50 value for this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in individual cells, providing detailed information about channel gating and pharmacology.
Workflow for whole-cell patch-clamp recording.
Materials:
-
HEK-293 cells expressing Kir6.2/SUR1
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries
-
Pipette puller and fire-polisher
-
Extracellular and intracellular recording solutions
-
This compound and control compounds
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 1 Mg-ATP (pH 7.2 with KOH).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Under visual control using a microscope, approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell interior.
-
Voltage Clamp and Recording: Clamp the cell membrane potential at a holding potential (e.g., -70 mV). Apply a voltage protocol (e.g., voltage ramps or steps) to elicit Kir6.2/SUR1 currents.
-
Drug Application: Perfuse the cell with the extracellular solution containing this compound at various concentrations and record the resulting changes in current.
-
Data Analysis: Measure the current amplitude at a specific voltage in the presence and absence of the compound. Plot the potentiation of the current as a function of this compound concentration to determine its EC50.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding can stabilize the target protein against thermal denaturation.
Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cells expressing Kir6.2/SUR1
-
This compound and vehicle (DMSO)
-
PCR tubes or 96-well plates
-
Thermal cycler or heating block
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against Kir6.2 or SUR1
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specific time (e.g., 1 hour) at 37°C.
-
Heat Shock: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by adding lysis buffer and subjecting them to freeze-thaw cycles or sonication.
-
Separation of Soluble and Insoluble Fractions: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for Kir6.2 or SUR1.
-
Data Analysis: Quantify the band intensity of the target protein in the soluble fraction at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
In Vivo Glucose Tolerance Test
This experiment assesses the effect of this compound on glucose homeostasis in live animals.
Workflow for the in vivo glucose tolerance test.
Materials:
-
Mice (e.g., C57BL/6J)
-
This compound
-
Vehicle (e.g., 10% DMSO, 10% Tween 80, 80% saline)
-
Glucose solution (e.g., 20% in sterile saline)
-
Glucometer and test strips
-
Syringes and needles for injection
Procedure:
-
Animal Fasting: Fast mice overnight (approximately 16 hours) with free access to water.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Baseline Blood Glucose: After a set time post-drug administration (e.g., 30 minutes), measure the baseline blood glucose level from a tail snip.
-
Glucose Challenge: Administer a glucose bolus (e.g., 2 g/kg) via oral gavage or i.p. injection.
-
Serial Blood Glucose Measurement: Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time for both the this compound-treated and vehicle-treated groups. Calculate the area under the curve (AUC) to quantify the overall effect on glucose tolerance. An increase in blood glucose levels and AUC in the this compound-treated group indicates inhibition of insulin secretion and impaired glucose tolerance.
Conclusion
This compound is a highly valuable chemical probe for studying the Kir6.2/SUR1 KATP channel. Its potency and, most importantly, its selectivity for SUR1-containing channels over SUR2-containing channels make it a superior tool to the widely used but non-selective compound diazoxide. The detailed experimental protocols provided in this guide should enable researchers to effectively utilize this compound to investigate the physiological and pathophysiological roles of Kir6.2/SUR1 in various cellular and systemic contexts, and to advance the development of novel therapeutics targeting this important ion channel.
References
- 1. Patch Clamp Protocol [labome.com]
- 2. Mechanistic insights on KATP channel regulation from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of the row of new functional derivatives of 7-arylalkyl-8-hydrazine theophyllines | ScienceRise [journals.uran.ua]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Oral Glucose Tolerance Test in Mouse [protocols.io]
Methodological & Application
Application Notes and Protocols for In Vitro Insulin Secretion Assay Using VU0071063
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0071063 is a selective agonist for the M1 and M4 muscarinic acetylcholine (B1216132) receptors. Muscarinic receptor activation in pancreatic β-cells is known to potentiate glucose-stimulated insulin (B600854) secretion (GSIS), primarily through the Gq-coupled M1 and M3 receptors.[1][2] This document provides a detailed protocol for an in vitro GSIS assay to evaluate the effect of this compound on insulin secretion from pancreatic islets. The provided methodologies and data presentation are intended to guide researchers in pharmacology and diabetes drug discovery.
Mechanism of Action
Muscarinic agonists enhance insulin secretion by modulating intracellular signaling cascades in pancreatic β-cells. The M1 and M3 receptor subtypes are coupled to Gq proteins, which activate phospholipase C (PLC).[3] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules. DAG, in turn, activates protein kinase C (PKC), which further potentiates insulin secretion.[1]
The M4 receptor, on the other hand, is coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] While the primary potentiation of insulin secretion is mediated by Gq-coupled receptors, the overall effect of a mixed M1/M4 agonist like this compound will be the net result of both stimulatory (M1) and potentially inhibitory (M4) signaling pathways on insulin release.[5][6]
Data Presentation
The following table summarizes representative data for the potentiation of glucose-stimulated insulin secretion by muscarinic agonists. Note that specific data for this compound is not yet publicly available; therefore, data for other muscarinic agonists are provided for illustrative purposes.
| Compound | Target(s) | Glucose Condition | Agonist Concentration | Fold Increase in Insulin Secretion (vs. High Glucose Alone) | Reference |
| Carbachol | Non-selective Muscarinic Agonist | High Glucose (16.7 mM) | 10 µM | ~1.5 - 2.0 | [1] |
| Oxotremorine-M | Non-selective Muscarinic Agonist | High Glucose (16.7 mM) | 20 µM | ~2.5 | [7] |
| Acetylcholine | Endogenous Agonist | High Glucose (8.3 mM) | 10 µM | ~1.8 | [5] |
Experimental Protocols
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound
This protocol is adapted from standard static GSIS assays for isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from mouse, rat, or human donor)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% Bovine Serum Albumin (BSA) and 10 mM HEPES, pH 7.4.
-
Low Glucose KRB: KRB buffer containing 2.8 mM glucose.
-
High Glucose KRB: KRB buffer containing 16.7 mM glucose.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Insulin ELISA kit.
-
Cell culture incubator (37°C, 5% CO2).
-
Microcentrifuge tubes.
-
Pipettes and sterile tips.
Procedure:
-
Islet Preparation:
-
After isolation, allow islets to recover overnight in culture medium.
-
Hand-pick islets of similar size into groups of 5-10 islets per microcentrifuge tube.
-
-
Pre-incubation:
-
Carefully remove the culture medium.
-
Wash the islets twice with 500 µL of Low Glucose KRB.
-
Pre-incubate the islets in 500 µL of Low Glucose KRB for 60 minutes at 37°C to establish a basal insulin secretion rate.
-
-
Basal Insulin Secretion (Low Glucose):
-
After the pre-incubation, carefully remove the supernatant.
-
Add 500 µL of fresh Low Glucose KRB to each tube.
-
Incubate for 60 minutes at 37°C.
-
At the end of the incubation, collect the supernatant and store at -20°C for insulin measurement. This represents the basal insulin secretion.
-
-
Stimulated Insulin Secretion (High Glucose +/- this compound):
-
Remove the low glucose supernatant.
-
Wash the islets once with 500 µL of Low Glucose KRB.
-
Add 500 µL of the following solutions to the respective tubes:
-
Control (High Glucose): High Glucose KRB.
-
Test (this compound): High Glucose KRB containing the desired final concentration of this compound (e.g., ranging from 10 nM to 10 µM). It is recommended to perform a dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Incubate for 60 minutes at 37°C.
-
Collect the supernatant and store at -20°C for insulin measurement. This represents the stimulated insulin secretion.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion data to the number of islets per tube or to the total protein content of the islets.
-
Calculate the stimulation index (SI) as the ratio of insulin secreted under high glucose conditions to that secreted under low glucose conditions.
-
Compare the insulin secretion in the presence of this compound to the high glucose control to determine the potentiating effect of the compound.
-
Visualizations
Experimental Workflow
References
- 1. The role of M3-muscarinic receptor signaling in insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A critical role for beta cell M3 muscarinic acetylcholine receptors in regulating insulin release and blood glucose homeostasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. M1 muscarinic receptors contribute to, whereas M4 receptors inhibit, dopamine D1 receptor-induced [3H]-cyclic AMP accumulation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Patch Clamp Electrophysiology Using VU0071063
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0071063 is a potent and selective activator of the ATP-sensitive potassium (K-ATP) channel subtype Kir6.2/SUR1.[1] This channel is prominently expressed in pancreatic β-cells, where it plays a crucial role in regulating glucose-stimulated insulin (B600854) secretion.[1][2] By opening these channels, this compound causes membrane hyperpolarization, which in turn inhibits insulin release.[2] This makes this compound a valuable pharmacological tool for studying the physiology of pancreatic β-cells and a potential lead compound for the development of therapies for conditions characterized by excessive insulin secretion, such as congenital hyperinsulinism.[1]
These application notes provide detailed protocols for utilizing this compound in patch clamp electrophysiology experiments to characterize its effects on Kir6.2/SUR1 channels.
Signaling Pathway of K-ATP Channel Activation by this compound
The Kir6.2/SUR1 channel is a hetero-octamer composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits. Intracellular ATP acts as an inhibitory ligand, closing the channel. This compound, a xanthine (B1682287) derivative, directly activates the Kir6.2/SUR1 channel, promoting the open state and leading to potassium efflux and membrane hyperpolarization.[3]
Caption: Signaling pathway of this compound action on the Kir6.2/SUR1 K-ATP channel.
Quantitative Data
The following tables summarize the quantitative data for this compound and comparative compounds on K-ATP channels.
Table 1: Potency of K-ATP Channel Activators on Kir6.2/SUR1
| Compound | EC50 (µM) | Maximal Activation (% of baseline) | Reference |
| This compound | ~7 | 1077 ± 87% | [2][3] |
| Diazoxide | ~11-78 | 580 ± 105% | [2][3] |
Table 2: Selectivity of this compound for SUR Subunits
| Channel Composition | This compound Effect | Pinacidil Effect (Positive Control) | Reference |
| Kir6.2/SUR1 | Activation | - | [3] |
| Kir6.1/SUR1 | Activation | - | [3] |
| Kir6.2/SUR2A | No effect | Activation | [3] |
| Kir6.1/SUR2A | No effect | Activation | [3] |
| Kir6.1/SUR2B | No effect | Activation | [2] |
Experimental Protocols
Whole-Cell Patch Clamp Protocol for this compound on Heterologously Expressed Kir6.2/SUR1 Channels
This protocol is designed for recording this compound-activated currents from a cell line stably expressing the human Kir6.2/SUR1 channel, such as T-REx-HEK293.[3][4][5]
Cell Preparation:
-
Culture T-REx-HEK293 cells expressing Kir6.2/SUR1 on glass coverslips.
-
Induce channel expression with tetracycline (B611298) as required by the specific cell line.
-
Prior to recording, transfer a coverslip to the recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with the extracellular solution.
Solutions:
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 1 MgCl₂, 1 K₂ATP (pH 7.3 with KOH).
-
Extracellular (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2.6 CaCl₂, 1 MgCl₂ (pH 7.4 with KOH).
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentration in the extracellular solution immediately before use.
Recording Procedure:
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a single, healthy cell and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to establish the whole-cell configuration.
-
Apply a voltage protocol to elicit currents. A common protocol is to step the membrane potential to -120 mV for 200 ms.[3][4][5] Alternatively, a voltage ramp from -120 mV to +120 mV over 2 seconds can be used.[4][5]
-
Record a stable baseline current for 2-5 minutes.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., 1-50 µM).[3]
-
Record the this compound-activated current until a steady-state is reached.
-
Wash out the compound with the control extracellular solution to observe reversibility.
-
At the end of the experiment, a K-ATP channel blocker like glibenclamide (10 µM) or Ba²⁺ (2 mM) can be applied to confirm the recorded current is mediated by K-ATP channels.[3][6]
Caption: Experimental workflow for whole-cell patch clamp analysis of this compound.
Inside-Out Patch Clamp Protocol for Studying the Direct Effect of this compound
This protocol allows for the direct application of this compound to the intracellular face of the K-ATP channel, demonstrating its direct mechanism of action.
Cell Preparation:
-
Follow the same cell preparation steps as for the whole-cell protocol.
Solutions:
-
Pipette (Extracellular) Solution (in mM): 140 KCl, 10 HEPES, 2.6 CaCl₂, 1 MgCl₂ (pH 7.4 with KOH).
-
Bath (Intracellular) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 1 MgCl₂, and varying concentrations of MgATP (e.g., 0.1 mM to inhibit the channel) (pH 7.3 with KOH).[3]
-
This compound Solution: Add this compound to the bath solution at the desired final concentration.
Recording Procedure:
-
Form a gigaohm seal as described in the whole-cell protocol.
-
After seal formation, gently pull the pipette away from the cell to excise a patch of membrane in the inside-out configuration.
-
Clamp the membrane patch at a holding potential of -50 mV.[7]
-
Position the patch in the stream of the control bath solution.
-
Record channel activity in the presence of an inhibitory concentration of MgATP (e.g., 0.1 mM).[3]
-
Switch the perfusion to the bath solution containing this compound and record the activation of the channel.
-
Washout with the control solution to observe deactivation.
Caption: Logical relationship for inside-out patch clamp experiments with this compound.
Conclusion
This compound is a valuable tool for investigating the role of Kir6.2/SUR1 K-ATP channels in cellular physiology and pathophysiology. The provided protocols offer a framework for researchers to conduct detailed electrophysiological characterization of this compound. By employing these patch clamp methodologies, scientists can obtain high-quality, quantitative data on the potency, selectivity, and mechanism of action of this compound, thereby advancing our understanding of K-ATP channel pharmacology and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated patch clamp analysis of heterologously expressed Kir6.2/SUR1 and Kir6.1/SUR2B KATP currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of VU0071063 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of VU0071063, a potent and selective opener of the Kir6.2/SUR1 ATP-sensitive potassium (KATP) channels, in mouse models. The protocols detailed below are based on established research and are intended to guide the design and execution of experiments investigating the effects of this compound on glucose homeostasis and insulin (B600854) secretion.
Introduction
This compound is a valuable pharmacological tool for studying the role of Kir6.2/SUR1 channels in various physiological and pathophysiological processes. These channels are crucial in coupling cellular metabolism to electrical activity, particularly in pancreatic β-cells where they regulate insulin secretion. By activating these channels, this compound hyperpolarizes the β-cell membrane, leading to an inhibition of glucose-stimulated insulin secretion[1]. Its specificity for SUR1-containing KATP channels makes it a superior probe compared to less selective agents like diazoxide[1]. These notes provide detailed information on its dosing, administration, and relevant experimental protocols in mice.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vivo use of this compound in mouse models, based on available literature.
Table 1: In Vivo Dosing Regimen for this compound in Mice
| Parameter | Value | Reference |
| Dose | 50 mg/kg | [2] |
| Route of Administration | Intraperitoneal (i.p.) injection | [2] |
| Vehicle/Formulation | 10% DMSO, 40% PEG300, 50% Saline | [2] |
| Dosing Frequency | Single dose | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (30 mg/kg, i.p.)
| Parameter | Value | Reference |
| Tmax (Time to maximum concentration) | 0.25 h | [1] |
| Cmax (Maximum concentration) | 6.8 µM | [1] |
| AUC(0–4 h) (Area under the curve) | 11.4 µM*h | [1] |
Signaling Pathway of this compound in Pancreatic β-Cells
This compound exerts its effect by directly modulating the activity of the Kir6.2/SUR1 KATP channel in pancreatic β-cells. The following diagram illustrates the signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments using this compound in mouse models.
Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. For a final dosing solution, a 10x stock is often convenient.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Add PEG300 to the tube. The final concentration of PEG300 in the vehicle should be 40%.
-
Vortex the mixture thoroughly until the this compound is completely dissolved.
-
Add sterile saline to the mixture to achieve the final volume. The final concentration of DMSO should be 10%, PEG300 40%, and saline 50%[2].
-
Vortex the solution again to ensure it is homogenous.
-
Visually inspect the solution for any precipitation before administration. The final solution should be clear.
-
Prepare the vehicle control solution using the same procedure but omitting this compound.
In Vivo Glucose Tolerance Test (GTT) in Mice
Objective: To assess the effect of this compound on glucose disposal and insulin secretion in response to a glucose challenge.
Animal Model:
-
Male C57BL/6J mice are a commonly used strain for metabolic studies.
-
Mice should be acclimated to the housing conditions for at least one week before the experiment.
-
House mice individually during the experiment to monitor food intake accurately.
Materials:
-
This compound formulation (as prepared above)
-
Vehicle control
-
Sterile glucose solution (e.g., 20% D-glucose in sterile saline)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Syringes and needles for i.p. injection
-
Animal scale
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water[3].
-
Record the body weight of each mouse.
-
Administer this compound (50 mg/kg) or vehicle via intraperitoneal (i.p.) injection[2].
-
Wait for a predetermined time to allow for drug absorption and distribution (e.g., 15 minutes, considering the Tmax of 0.25 h)[1].
-
At time 0, collect a baseline blood sample from the tail vein to measure basal glucose and insulin levels.
-
Administer a glucose challenge via i.p. injection (e.g., 2 g/kg body weight)[3].
-
Collect blood samples at various time points post-glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels immediately using a glucometer.
-
Process the collected blood to separate plasma (centrifuge at 4°C) for subsequent insulin measurement using an ELISA kit according to the manufacturer's instructions.
Data Analysis:
-
Plot blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose tolerance test to quantify total glucose excursion.
-
Plot plasma insulin concentration versus time to assess the insulin secretion profile.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to compare the effects of this compound treatment with the vehicle control.
Experimental Workflow
The following diagram provides a generalized workflow for an in vivo study investigating the effects of this compound.
References
Preparation of VU0071063 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of VU0071063 in dimethyl sulfoxide (B87167) (DMSO). This compound is a selective activator of SUR1 Kir6.2 channels and is utilized in research to study the therapeutic potential of KATP channel activation. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
Compound Data
A summary of the relevant quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Chemical Name | 7-[[4-(1,1-Dimethylethyl)phenyl]methyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |
| Molecular Weight | 326.39 g/mol | [1][2] |
| Solubility in DMSO | Up to 63 mg/mL (193.02 mM) | [1] |
| Recommended Max Concentration | 5 mM (1.63 mg/mL) |
Note on Solubility: While a high solubility of this compound in DMSO has been reported, it is advisable to prepare stock solutions at a concentration well below the maximum to ensure complete dissolution and stability.[1] For most applications, a stock concentration of 10 mM is a common and effective starting point.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettors and sterile pipette tips
Procedure:
-
Determine the required mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 326.39 g/mol x 1000 mg/g = 3.2639 mg
-
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh out the calculated mass of this compound powder.
-
It is recommended to weigh the powder directly into the microcentrifuge tube or vial that will be used for the stock solution to minimize loss of material.
-
-
Add DMSO to the this compound powder:
-
Add the desired volume of anhydrous DMSO to the tube or vial containing the this compound powder.
-
For the example above, add 1 mL of DMSO.
-
-
Dissolve the this compound:
-
Cap the tube or vial securely.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may be used to aid dissolution if necessary, but ensure the compound is heat-stable. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of the Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. Under these conditions, the stock solution is expected to be stable for at least one year. For short-term storage (up to one month), -20°C is also suitable.[1]
-
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway of this compound
This compound is a KATP channel opener that specifically targets the Kir6.2/SUR1 subunits, which are predominantly found in pancreatic β-cells. By activating these channels, this compound leads to hyperpolarization of the cell membrane, which in turn inhibits voltage-gated Ca2+ channels. The subsequent decrease in intracellular Ca2+ levels results in the inhibition of insulin (B600854) secretion.
Caption: Signaling Pathway of this compound in Pancreatic β-cells.
References
Application Notes and Protocols for the Study of M1 Muscarinic Receptor Modulation in Pancreatic Beta-Cells
Topic: Investigation of M1 Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Positive Allosteric Modulators (PAMs) in Pancreatic Beta-Cell Function
Audience: Researchers, scientists, and drug development professionals in the fields of diabetes, endocrinology, and pharmacology.
Introduction:
The parasympathetic nervous system, through the release of acetylcholine (ACh), plays a significant role in regulating glucose homeostasis by potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic beta-cells. This action is primarily mediated by muscarinic acetylcholine receptors, with the M3 subtype being well-established as a key player.[1][2][3] However, the M1 subtype is also expressed on beta-cells and its role in insulin secretion is an area of active investigation. Positive allosteric modulators (PAMs) of the M1 receptor, such as VU0071063, offer a promising therapeutic strategy by enhancing the effect of the endogenous ligand ACh, potentially providing a more nuanced and physiological potentiation of insulin release compared to direct agonists.
These application notes provide a comprehensive guide for researchers interested in investigating the effects of M1 PAMs on pancreatic beta-cell function. The protocols and methodologies described are based on established techniques in the field and are designed to facilitate the characterization of novel M1-targeting compounds for the potential treatment of type 2 diabetes.
Data Presentation: Expected Outcomes of M1 PAM Application
The following tables summarize the type of quantitative data that can be expected from studies investigating an M1 PAM like this compound in pancreatic beta-cells. The values presented are hypothetical and for illustrative purposes.
Table 1: In Vitro Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) by an M1 PAM
| Glucose Concentration (mM) | Agonist | M1 PAM Concentration (µM) | Fold Increase in Insulin Secretion (vs. Glucose alone) |
| 3.3 (Basal) | None | 10 | ~1.1 |
| 16.7 (Stimulatory) | None | - | 1.0 |
| 16.7 (Stimulatory) | ACh (1 µM) | - | ~2.5 |
| 16.7 (Stimulatory) | ACh (1 µM) | 1 | ~3.5 |
| 16.7 (Stimulatory) | ACh (1 µM) | 10 | ~5.0 |
Table 2: Effect of an M1 PAM on Intracellular Calcium Mobilization
| Condition | Agonist | M1 PAM Concentration (µM) | Peak [Ca²⁺]i (nM) |
| Basal Glucose (3.3 mM) | None | 10 | ~110 |
| High Glucose (16.7 mM) | None | - | ~250 |
| High Glucose (16.7 mM) | ACh (1 µM) | - | ~450 |
| High Glucose (16.7 mM) | ACh (1 µM) | 1 | ~550 |
| High Glucose (16.7 mM) | ACh (1 µM) | 10 | ~700 |
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway in Pancreatic Beta-Cells:
Activation of the M1 muscarinic receptor, a Gq-coupled GPCR, by acetylcholine leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium concentration is a key signal for the exocytosis of insulin-containing granules. An M1 PAM would enhance the binding of ACh to the receptor, thereby potentiating this signaling cascade.
References
- 1. Dual mechanism of the potentiation by glucose of insulin secretion induced by arginine and tolbutamide in mouse islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0071063 in Isolated Pancreatic Islets
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0071063 is a potent and specific opener of the ATP-sensitive potassium (KATP) channel subtype Kir6.2/SUR1, which is predominantly expressed in pancreatic β-cells.[1][2] By activating these channels, this compound leads to hyperpolarization of the β-cell membrane, which in turn inhibits voltage-gated Ca2+ influx and subsequently reduces glucose-stimulated insulin (B600854) secretion (GSIS).[1][2] These characteristics make this compound a valuable research tool for studying the role of KATP channels in insulin secretion and for investigating potential therapeutic strategies for conditions involving hyperinsulinism. Notably, this compound has been shown to be more potent than diazoxide, a clinically used KATP channel opener.[1]
These application notes provide detailed protocols for the use of this compound in isolated pancreatic islets, focusing on the assessment of its inhibitory effect on insulin secretion.
Data Presentation
The following tables summarize the key pharmacological data for this compound and provide a framework for expected results when studying its effects on glucose-stimulated insulin secretion.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Reference |
| Target | Kir6.2/SUR1 ATP-sensitive potassium (KATP) channel | [1] |
| Mechanism of Action | Channel Opener / Activator | [1][2] |
| EC50 for Kir6.2/SUR1 Activation | ~7.4 µM | [2] |
| Effect on β-cell Membrane Potential | Hyperpolarization | [1][2] |
| Solubility (DMSO) | Up to 63 mg/mL (193.02 mM) | [3] |
Table 2: Expected Effects of this compound on Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
| Condition | Glucose Concentration | This compound Concentration | Expected Outcome on Insulin Secretion |
| Basal | Low (e.g., 2.8 mM) | 0 µM (Vehicle Control) | Basal insulin secretion |
| Stimulated | High (e.g., 16.7 mM) | 0 µM (Vehicle Control) | Robust increase in insulin secretion |
| Treatment | High (e.g., 16.7 mM) | 10 µM | Significant inhibition of GSIS |
| Positive Control | High (e.g., 16.7 mM) | Diazoxide (e.g., 250 µM) | Inhibition of GSIS |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound within the context of glucose-stimulated insulin secretion and the general workflow for its experimental validation.
Figure 1. Signaling pathway of GSIS and the inhibitory action of this compound.
Figure 2. Experimental workflow for assessing this compound's effect on GSIS.
Experimental Protocols
Protocol 1: Isolation of Mouse Pancreatic Islets
This protocol is adapted from standard procedures for isolating high-quality islets for in vitro assays.[4][5]
Materials:
-
Collagenase P solution (1 mg/mL in ice-cold HBSS, freshly prepared)
-
Hank's Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Ficoll-Paque or other density gradient medium
-
Surgical tools (scissors, forceps)
-
Syringes and needles (27-30G)
Procedure:
-
Pancreas Perfusion: Anesthetize the mouse according to approved institutional protocols. Expose the common bile duct and clamp it near the liver. Inject 2-3 mL of cold Collagenase P solution through the ampulla of Vater to inflate the pancreas.
-
Digestion: Excise the inflated pancreas and transfer it to a conical tube containing 2 mL of Collagenase P solution. Incubate in a 37°C water bath for 12-15 minutes with gentle shaking.
-
Mechanical Disruption: Stop the digestion by adding 10 mL of cold HBSS. Shake the tube vigorously by hand for 30-60 seconds to mechanically dissociate the tissue.
-
Washing: Centrifuge the suspension at 1500 rpm for 1 minute at 4°C. Discard the supernatant and wash the pellet twice with cold HBSS.
-
Purification: Resuspend the pellet in a density gradient medium and centrifuge to separate islets from acinar tissue. Hand-pick the purified islets under a stereomicroscope.
-
Culture: Place the isolated islets in RPMI-1640 medium and culture overnight at 37°C in a 5% CO2 incubator to allow for recovery before experimentation.
Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the procedure for measuring the effect of this compound on insulin secretion from isolated islets.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and 10 mM HEPES, pH 7.4.
-
Low Glucose KRB: KRB buffer containing 2.8 mM glucose.
-
High Glucose KRB: KRB buffer containing 16.7 mM glucose.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Isolated pancreatic islets (recovered overnight).
-
Insulin ELISA kit.
Procedure:
-
Islet Preparation: Hand-pick islets of similar size (e.g., 100-150 µm diameter) and place groups of 5-10 islets into individual wells of a 24-well plate or specialized incubation chambers.
-
Pre-incubation: Gently remove the culture medium and wash the islets with 1 mL of Low Glucose KRB. Pre-incubate the islets in 1 mL of Low Glucose KRB for 60 minutes at 37°C to establish a basal secretion rate.
-
Basal Secretion (Low Glucose): After pre-incubation, carefully remove the supernatant and add 1 mL of fresh Low Glucose KRB. Incubate for 60 minutes at 37°C. At the end of the incubation, collect the supernatant into a labeled tube and store at -20°C for insulin measurement. This sample represents basal insulin secretion.
-
Stimulated/Treatment Incubation: Wash the islets once with Low Glucose KRB. Then, add 1 mL of the respective treatment solutions to the designated wells:
-
Control (High Glucose): High Glucose KRB + Vehicle (e.g., 0.1% DMSO).
-
This compound Treatment: High Glucose KRB + 10 µM this compound (final DMSO concentration should match the vehicle control).
-
Positive Control (Optional): High Glucose KRB + 250 µM Diazoxide.
-
-
Incubate all groups for 60 minutes at 37°C.
-
Supernatant Collection: After incubation, collect the supernatant from each well into new labeled tubes and store at -20°C.
-
Insulin Quantification: Measure the insulin concentration in all collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the number of islets per well or to the total protein/DNA content of the islets. Express the results as ng of insulin/islet/hour or as a percentage of the high glucose control.
Disclaimer
This document is intended for research use only. The protocols and information provided are based on currently available scientific literature. Researchers should adapt these protocols as necessary for their specific experimental conditions and adhere to all institutional and national safety guidelines.
References
- 1. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0071063 in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0071063 is a potent and selective opener of the Kir6.2/SUR1 ATP-sensitive potassium (K-ATP) channel.[1] These channels are crucial in various physiological processes, including insulin (B600854) secretion from pancreatic β-cells. In heterologous expression systems like Human Embryonic Kidney 293 (HEK293) cells, this compound serves as a valuable tool to study the pharmacology and function of Kir6.2/SUR1 channels in a controlled environment. These application notes provide detailed protocols for utilizing this compound in HEK293 cells stably or transiently expressing the Kir6.2/SUR1 channel complex.
Data Presentation
Quantitative Data for this compound in HEK293 cells expressing Kir6.2/SUR1
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 | 7.44 µM (95% CI: 6.98–7.90 µM) | Thallium Flux Assay | HEK-293 | [1] |
| Effective Concentration Range | 1 µM - 50 µM | Electrophysiology | HEK-293 | --- |
| Maximal Activation | Observed at 50 µM | Electrophysiology | HEK-293 | --- |
Signaling Pathway
Activation of the Kir6.2/SUR1 channel by this compound in HEK293 cells leads to the efflux of potassium ions down their electrochemical gradient. This results in hyperpolarization of the cell membrane.
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM or 50 mM), calculate the required mass of this compound.
-
In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]
Electrophysiological Analysis using Whole-Cell Patch-Clamp
This protocol is designed to measure the effect of this compound on Kir6.2/SUR1 channel currents in HEK293 cells.
Experimental Workflow:
Materials:
-
HEK293 cells expressing Kir6.2/SUR1
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with KOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 1 MgATP (pH 7.2 with KOH)
-
This compound working solutions (e.g., 1 µM, 10 µM, 30 µM, 50 µM) diluted in external solution
Procedure:
-
Plate HEK293 cells expressing Kir6.2/SUR1 onto glass coverslips 24-48 hours before the experiment.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish them to a resistance of 2-5 MΩ when filled with the internal solution.
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Set the holding potential to -75 mV.
-
Apply a voltage-step or step-ramp protocol to elicit currents. A typical step-ramp protocol is as follows: step the membrane potential to -120 mV for 200 ms, then ramp to +120 mV over 2 seconds, hold at +120 mV for 100 ms, and finally step back to -75 mV. Repeat this protocol every 20 seconds.
-
Record baseline currents for a stable period (e.g., 2 minutes).
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the this compound-activated currents until a steady-state is reached.
-
Wash out the compound with the external solution to observe current reversal, if necessary.
-
Analyze the current amplitude and kinetics using appropriate software.
Cell Viability Assessment using MTT Assay
This protocol is to assess the potential cytotoxic effects of this compound on HEK293 cells.
Experimental Workflow:
Materials:
-
HEK293 cells
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound working solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed HEK293 cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals by viable cells.[3]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Incubate the plate for an additional 4 hours at 37°C, or until the formazan is completely dissolved.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
References
- 1. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for VU0071063 Administration in In Vivo Glucose Tolerance Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0071063 is a potent and selective opener of the ATP-sensitive potassium (KATP) channels found in pancreatic β-cells, which are composed of Kir6.2 and SUR1 subunits.[1] By activating these channels, this compound leads to hyperpolarization of the β-cell membrane, which in turn inhibits glucose-stimulated insulin (B600854) secretion.[1] This targeted mechanism of action makes this compound a valuable tool for studying the role of KATP channels in glucose homeostasis and as a potential therapeutic agent for conditions of insulin excess. These application notes provide a detailed protocol for the administration of this compound in an in vivo glucose tolerance test (GTT) in a mouse model, a critical assay for assessing glucose metabolism.
Mechanism of Action
This compound specifically targets the Kir6.2/SUR1 KATP channels in pancreatic β-cells. In a state of high blood glucose, glucose is transported into the β-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. This rise in ATP closes the KATP channels, causing membrane depolarization. The depolarization activates voltage-gated calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing granules. This compound, as a KATP channel opener, counteracts this process by keeping the channels open, even in the presence of high glucose and ATP. This maintains a hyperpolarized membrane potential, preventing the influx of calcium and thereby inhibiting insulin secretion.[1]
Data Presentation
The following tables present illustrative data representing the expected outcomes of an intraperitoneal glucose tolerance test (IPGTT) in mice treated with this compound. This data is based on the known pharmacological effects of this compound, which include the inhibition of glucose-stimulated insulin secretion and a subsequent impact on glucose disposal.
Table 1: Effect of this compound on Blood Glucose Levels during an Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice.
| Time (minutes) | Vehicle Control (Blood Glucose, mg/dL) | This compound-Treated (Blood Glucose, mg/dL) |
| 0 | 85 ± 5 | 88 ± 6 |
| 15 | 250 ± 15 | 300 ± 20 |
| 30 | 350 ± 25 | 450 ± 30 |
| 60 | 200 ± 20 | 380 ± 25 |
| 90 | 120 ± 10 | 250 ± 20 |
| 120 | 90 ± 8 | 180 ± 15 |
Data are represented as mean ± SEM and are illustrative.
Table 2: Effect of this compound on Plasma Insulin Levels during an IPGTT in Mice.
| Time (minutes) | Vehicle Control (Plasma Insulin, ng/mL) | This compound-Treated (Plasma Insulin, ng/mL) |
| 0 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| 15 | 3.5 ± 0.5 | 1.0 ± 0.2 |
| 30 | 2.5 ± 0.4 | 0.8 ± 0.1 |
| 60 | 1.5 ± 0.3 | 0.6 ± 0.1 |
| 120 | 0.8 ± 0.2 | 0.5 ± 0.1 |
Data are represented as mean ± SEM and are illustrative.
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo glucose tolerance test in mice to assess the effect of this compound.
Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
1. Animal Preparation and Acclimation:
-
House male C57BL/6J mice (8-10 weeks old) in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water.
-
Allow mice to acclimate for at least one week before the experiment. Handle the mice daily for several days leading up to the study to minimize stress.
2. Fasting:
-
Fast the mice for 6 hours prior to the GTT. Ensure free access to water during the fasting period. A 6-hour fast is generally sufficient to achieve a stable baseline blood glucose level without inducing a state of starvation.
3. Preparation of this compound and Glucose Solutions:
-
This compound Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 10% Tween® 80, 80% saline). The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight. A typical dose for in vivo studies with novel small molecules is in the range of 10-30 mg/kg, administered intraperitoneally (IP).
-
Glucose Solution: Prepare a 20% D-glucose solution in sterile saline. This will be administered at a dose of 2 g/kg body weight.
4. Experimental Procedure:
-
Weigh each mouse to determine the precise volume of this compound and glucose solution to be administered.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control via intraperitoneal (IP) injection 30 minutes prior to the glucose challenge.
-
At time 0, collect a baseline blood sample (approximately 10-20 µL) from the tail vein. Measure blood glucose using a calibrated glucometer. For insulin measurements, collect blood into EDTA-coated tubes, centrifuge to separate plasma, and store at -80°C until analysis.
-
Immediately after the baseline blood draw, administer the 20% glucose solution (2 g/kg) via IP injection.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration. At each time point, measure blood glucose and collect plasma for insulin analysis.
5. Data Analysis:
-
Plot the mean blood glucose and plasma insulin concentrations at each time point for both the vehicle- and this compound-treated groups.
-
Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall effect of this compound. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the differences between the treatment groups.
Mandatory Visualizations
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: Signaling pathway of this compound in pancreatic β-cells.
Experimental Workflow for In Vivo Glucose Tolerance Test
Caption: Experimental workflow for the in vivo glucose tolerance test.
References
Application Notes and Protocols for VU0071063 in the Study of KATP Channelopathies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0071063 is a novel xanthine (B1682287) derivative that acts as a potent and selective activator of the SUR1 subtype of ATP-sensitive potassium (KATP) channels.[1][2][3] KATP channels, composed of Kir6.2 pore-forming subunits and SUR1 regulatory subunits, are crucial for regulating insulin (B600854) secretion in pancreatic β-cells.[4][5] Dysfunctional KATP channels are implicated in channelopathies such as congenital hyperinsulinism (CHI), a condition characterized by excessive insulin secretion and persistent hypoglycemia.[6] this compound offers a significant advantage over the conventional KATP channel opener diazoxide (B193173) due to its higher potency and selectivity, making it a valuable tool for investigating KATP channel function and a promising scaffold for the development of new therapeutics for KATP channelopathies.[1][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity on KATP channels based on in vitro studies.
| Parameter | Value | Channel Subtype | Experimental System | Reference |
| EC50 | ~7 µM | Kir6.2/SUR1 | Heterologous expression in HEK-293 cells (Thallium Flux Assay) | [1][3] |
| EC50 | 0.3-10.3 µM | Pancreatic β-cell KATP channels | Isolated mouse pancreatic β-cells | [2] |
| EC80 | 20 µM | Kir6.2/SUR1 | Thallium Flux Assay | [1] |
| Effective Concentration | 10 µM | Native Kir6.2/SUR1 | Inhibition of glucose-stimulated Ca2+ influx in mouse islets | [4] |
| Effective Concentration | 30 µM | Human KATP channels | Reduction of cytosolic Ca2+ in islet cell clusters from CHI patients | [6] |
| Effective Concentration | 50 µM | Kir6.2/SUR1 | Whole-cell patch-clamp in transfected cells | [1][7] |
| Comparison with Diazoxide | More potent than diazoxide (EC50 ~120 µM) | Kir6.2/SUR1 | Thallium Flux Assay | [3][8] |
Signaling Pathway and Mechanism of Action
This compound directly activates SUR1-containing KATP channels. In pancreatic β-cells, this activation leads to membrane hyperpolarization, which in turn inhibits voltage-dependent calcium channels (VDCCs). The subsequent reduction in calcium influx suppresses insulin secretion. This mechanism is particularly relevant for treating hyperinsulinism caused by loss-of-function mutations in KATP channels.
Mechanism of this compound action on insulin secretion.
Experimental Workflow
A typical workflow for studying the effects of this compound on KATP channelopathies involves a multi-tiered approach, from in vitro characterization to ex vivo validation in patient-derived tissues.
Workflow for studying this compound in KATP channelopathies.
Experimental Protocols
Cell Culture and Transfection for In Vitro Assays
Objective: To express recombinant KATP channels (Kir6.2/SUR1) in a mammalian cell line for functional characterization.
Materials:
-
HEK-293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmids encoding human Kir6.2 and SUR1
-
Transfection reagent (e.g., Lipofectamine)
-
35 mm culture dishes
Protocol:
-
Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
One day before transfection, seed the cells into 35 mm dishes to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with plasmids encoding Kir6.2 and SUR1 using a suitable transfection reagent according to the manufacturer's instructions. A GFP-expressing plasmid can be co-transfected to identify transfected cells.
-
Allow the cells to express the channels for 24-48 hours before proceeding with functional assays.
Thallium Flux Assay for EC50 Determination
Objective: To determine the concentration-dependent activation of KATP channels by this compound.
Materials:
-
Transfected HEK-293 cells in a 384-well plate
-
Thallium-sensitive fluorescent dye (e.g., Thallos-AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)
-
This compound stock solution in DMSO
-
Thallium stimulus buffer (containing Tl2SO4)
-
Fluorescence plate reader (e.g., FLIPR)
Protocol:
-
Load the transfected cells with the thallium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours at room temperature).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Wash the cells to remove excess dye and add the assay buffer containing different concentrations of this compound.
-
Incubate for a short period (e.g., 10-30 minutes) at room temperature.
-
Measure baseline fluorescence using the plate reader.
-
Add the thallium stimulus buffer to all wells simultaneously using the plate reader's fluidics module.
-
Immediately record the fluorescence signal over time (e.g., for 4 minutes).
-
The rate of fluorescence increase is proportional to the thallium influx through the activated KATP channels.
-
Calculate the initial rate of thallium flux for each concentration of this compound.
-
Plot the rate of thallium flux against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the effect of this compound on KATP channel currents.
Materials:
-
Transfected HEK-293 cells
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
External (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES; pH 7.4 with KOH.
-
Internal (bath) solution (in mM): 140 KCl, 10 EGTA, 10 HEPES; pH 7.4 with KOH.
-
This compound stock solution
Protocol:
-
Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the external solution.
-
Place a coverslip with transfected cells on the stage of an inverted microscope and perfuse with the internal solution.
-
Approach a single transfected cell (identified by GFP fluorescence) with the micropipette and form a high-resistance (>1 GΩ) seal (gigaseal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -70 mV and record baseline KATP channel currents.
-
Perfuse the cell with the internal solution containing the desired concentration of this compound (e.g., 50 µM) and record the change in current.
-
Wash out the compound to observe the reversibility of the effect.
-
Analyze the current amplitude and kinetics to characterize the activation of KATP channels by this compound.
Isolation of Pancreatic Islets
Objective: To obtain primary pancreatic islets for ex vivo studies.
Materials:
-
Mouse or human pancreas
-
Collagenase P solution
-
Histopaque-1077
-
RPMI-1640 medium
-
Surgical instruments
Protocol:
-
Cannulate the common bile duct and perfuse the pancreas with cold collagenase P solution.
-
Excise the distended pancreas and incubate it in a shaking water bath at 37°C to digest the exocrine tissue.
-
Stop the digestion by adding cold buffer (e.g., HBSS with serum).
-
Wash the digested tissue several times by centrifugation.
-
Purify the islets from the acinar and ductal cells using a density gradient centrifugation with Histopaque-1077.
-
Collect the islets from the interface and wash them.
-
Hand-pick the islets under a stereomicroscope to ensure purity.
-
Culture the isolated islets in RPMI-1640 medium overnight before conducting experiments.
Intracellular Calcium Imaging in Islets
Objective: To measure the effect of this compound on intracellular calcium concentration ([Ca2+]i) in pancreatic β-cells.
Materials:
-
Isolated pancreatic islets
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Krebs-Ringer bicarbonate (KRB) buffer with varying glucose concentrations
-
This compound stock solution
-
Fluorescence microscopy setup with a perfusion system
Protocol:
-
Load the isolated islets with Fura-2 AM in KRB buffer containing a low glucose concentration (e.g., 2 mM) for 30-60 minutes at 37°C.
-
Transfer the islets to a perfusion chamber on the microscope stage.
-
Perfuse the islets with low glucose KRB buffer and record baseline [Ca2+]i by measuring the ratio of fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm).
-
Switch the perfusion to a high glucose KRB buffer (e.g., 14 mM) to stimulate an increase in [Ca2+]i.
-
Once a stable high [Ca2+]i is reached, add this compound (e.g., 10-30 µM) to the high glucose buffer and continue recording.
-
Observe the effect of this compound on [Ca2+]i, which is expected to decrease due to KATP channel activation and subsequent inhibition of VDCCs.
-
Wash out this compound to assess the reversibility of the effect.
Insulin Secretion Assay
Objective: To determine the functional consequence of this compound on insulin secretion from pancreatic islets.
Materials:
-
Isolated pancreatic islets
-
KRB buffer with varying glucose concentrations
-
This compound stock solution
-
Insulin ELISA kit
Protocol:
-
Pre-incubate batches of size-matched islets (e.g., 10 islets per tube) in KRB buffer with low glucose (e.g., 2.8 mM) for 30-60 minutes at 37°C.
-
Replace the pre-incubation buffer with fresh KRB buffer containing low glucose, high glucose (e.g., 16.7 mM), or high glucose plus this compound at the desired concentration.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Collect the supernatant for insulin measurement.
-
Lyse the islets to measure total insulin content.
-
Quantify the amount of secreted insulin in the supernatant using an insulin ELISA kit.
-
Normalize the secreted insulin to the total insulin content or the number of islets.
-
Compare the insulin secretion in the presence of this compound to the control conditions to determine its inhibitory effect.[4]
References
- 1. Protocol to measure insulin secretion dynamics from single mouse islets using a microfluidic fluorescence anisotropy immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to measure insulin secretion dynamics from single mouse islets using a microfluidic fluorescence anisotropy immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Static insulin secretion analysis of isolated islets [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Method for Mouse Pancreatic Islet Isolation and Intracellular cAMP Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Utilizing an Inactive Analog of VU0071063 for Rigorous Control Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of a structurally related but biologically inactive analog of VU0071063 in control experiments. The inclusion of such a control is critical for validating that the observed biological effects of this compound are specifically mediated by its intended target, the ATP-sensitive potassium (K-ATP) channel Kir6.2/SUR1, and not due to off-target interactions or non-specific chemical effects.
Introduction to this compound and the Necessity of an Inactive Control
This compound is a potent and selective opener of the Kir6.2/SUR1 K-ATP channel, which plays a crucial role in regulating insulin (B600854) secretion from pancreatic β-cells and neuronal excitability.[1] Its specificity makes it a valuable tool for investigating the physiological and pathological roles of this channel. However, to ensure the validity of experimental findings, it is imperative to employ a control compound that is structurally analogous to this compound but devoid of activity at the Kir6.2/SUR1 channel.
Based on structure-activity relationship (SAR) studies of the this compound scaffold, specific structural modifications have been identified that abolish its channel-opening activity.[2] One such modification is the relocation of the tert-butyl group on the benzyl (B1604629) moiety from the 4-position to the 2-position. This analog, hereafter referred to as This compound-inactive , serves as an ideal negative control.
Compound Profiles
For clarity and comparative purposes, the key properties of both the active and inactive analogs are summarized below.
| Feature | This compound (Active) | This compound-inactive |
| IUPAC Name | 7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | 7-(2-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
| Target | Kir6.2/SUR1 K-ATP channel | Inactive at Kir6.2/SUR1 K-ATP channel |
| Activity | Potent channel opener | Lacks channel opening activity |
| Primary Use | Investigating the function of Kir6.2/SUR1 channels | Negative control in experiments using this compound |
| EC50 (Kir6.2/SUR1) | ~7.44 µM | >100 µM (predicted) |
Experimental Protocols
The following protocols detail the use of this compound-inactive as a negative control in common experimental paradigms.
Protocol 1: In Vitro Electrophysiology (Patch-Clamp)
Objective: To confirm that the electrophysiological effects observed with this compound are due to the specific activation of Kir6.2/SUR1 channels.
Cell Line: HEK293 cells stably expressing human Kir6.2 and SUR1 subunits.
Methodology:
-
Cell Preparation: Culture HEK293-Kir6.2/SUR1 cells to 70-80% confluency. Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation:
-
External Solution (in mM): 140 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, pH 7.4 with KOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 EGTA, 10 HEPES, 1 MgCl2, pH 7.2 with KOH. Include 1 mM ATP to ensure channels are closed at baseline.
-
Compound Stock Solutions: Prepare 10 mM stock solutions of this compound and this compound-inactive in DMSO.
-
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings at a holding potential of -60 mV.
-
Establish a stable baseline current in the external solution.
-
Apply vehicle (e.g., 0.1% DMSO in external solution) to the cell and record the current for 2-3 minutes to control for solvent effects.
-
Wash out the vehicle and allow the current to return to baseline.
-
Apply this compound at a final concentration of 10 µM and record the outward K+ current.
-
Wash out this compound and allow the current to return to baseline.
-
Apply this compound-inactive at the same final concentration (10 µM) and record the current.
-
-
Data Analysis: Compare the current amplitudes in the presence of vehicle, this compound, and this compound-inactive. A significant increase in outward current should only be observed with this compound.
Experimental Workflow for Patch-Clamp
Caption: Workflow for patch-clamp experiments using the inactive analog.
Protocol 2: In Vitro Insulin Secretion Assay
Objective: To demonstrate that this compound-mediated inhibition of glucose-stimulated insulin secretion (GSIS) is a direct result of Kir6.2/SUR1 channel opening.
Biological System: Isolated pancreatic islets from mice or rats, or insulin-secreting cell lines (e.g., INS-1, MIN6).
Methodology:
-
Islet/Cell Preparation: Isolate pancreatic islets using collagenase digestion or culture insulin-secreting cells to the desired density.
-
Pre-incubation: Pre-incubate islets/cells for 1-2 hours in a low glucose buffer (e.g., 2.8 mM glucose Krebs-Ringer Bicarbonate buffer).
-
Experimental Incubation:
-
Prepare incubation buffers with:
-
Low glucose (2.8 mM) + Vehicle (e.g., 0.1% DMSO)
-
High glucose (e.g., 16.7 mM) + Vehicle
-
High glucose + this compound (e.g., 10 µM)
-
High glucose + this compound-inactive (e.g., 10 µM)
-
-
Incubate islets/cells in the respective buffers for 1-2 hours at 37°C.
-
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Insulin Quantification: Measure insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA) kit.
-
Data Analysis: Normalize insulin secretion to the total insulin content of the islets/cells. Compare the levels of insulin secretion across the different conditions. A significant inhibition of GSIS should be observed only in the presence of this compound.
Signaling Pathway of Insulin Secretion
Caption: Glucose-stimulated insulin secretion pathway and points of intervention.
Data Presentation
The following tables provide a template for presenting quantitative data from the described experiments.
Table 1: Electrophysiological Data
| Compound | Concentration | Baseline Current (pA) | Peak Current (pA) | Fold Change |
| Vehicle (0.1% DMSO) | N/A | Value | Value | Value |
| This compound | 10 µM | Value | Value | Value |
| This compound-inactive | 10 µM | Value | Value | Value |
Table 2: Insulin Secretion Data
| Condition | Glucose (mM) | Compound (10 µM) | Insulin Secreted (ng/islet/hr) | % of High Glucose Control |
| Basal | 2.8 | Vehicle | Value | Value |
| Stimulated | 16.7 | Vehicle | Value | 100% |
| Active Compound | 16.7 | This compound | Value | Value |
| Inactive Control | 16.7 | This compound-inactive | Value | Value |
Conclusion
The use of a well-characterized inactive analog is a cornerstone of rigorous pharmacological research. The 2-tert-butyl analog of this compound (This compound-inactive ) provides an essential tool for researchers to unequivocally attribute the biological effects of this compound to its specific action on the Kir6.2/SUR1 K-ATP channel. By incorporating this control into experimental designs, scientists and drug development professionals can generate more robust and reliable data, ultimately advancing our understanding of K-ATP channel biology and its therapeutic potential.
References
- 1. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting VU0071063 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for VU0071063. The following information is designed to address common solubility and stability challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective activator of the SUR1/Kir6.2 potassium channels.[1][2] These channels, often referred to as K-ATP channels, are predominantly found in pancreatic β-cells. By opening these channels, this compound leads to potassium ion efflux, which in turn causes hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-dependent calcium channels, reducing calcium influx and subsequently suppressing insulin (B600854) secretion.[1][2] this compound is noted to be more potent and specific than the older K-ATP channel opener, diazoxide.[1]
Q2: What are the known solubility properties of this compound?
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[1] Ensure the compound is fully dissolved by vortexing or brief sonication. Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation.
Q4: My this compound precipitated when I added it to my cell culture medium. What should I do?
Precipitation of hydrophobic compounds like this compound upon dilution into aqueous media is a common issue. This can be caused by exceeding the compound's solubility limit in the final medium, the final DMSO concentration being too low to maintain solubility, or interactions with media components. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q5: How does the final DMSO concentration affect this compound solubility and my experiment?
While DMSO is necessary to dissolve this compound, high final concentrations can be toxic to cells. It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.5%, and for some sensitive cell lines, below 0.1%. This low final DMSO concentration may not be sufficient to keep this compound in solution if the compound's concentration is too high. A careful balance must be struck between maintaining solubility and ensuring cell health.
Q6: Can the type of cell culture medium or the presence of serum affect this compound precipitation?
Yes, the composition of the cell culture medium can significantly impact the solubility of hydrophobic compounds. Salts, pH, and buffering agents can all influence solubility. Serum proteins, such as albumin, can sometimes bind to small molecules and increase their apparent solubility; however, this is not always the case and should be experimentally verified. If you suspect media components are causing precipitation, consider testing the solubility of this compound in your basal medium versus complete medium (with serum).
Troubleshooting Guides
Issue 1: Precipitation Observed Immediately After Dilution
| Potential Cause | Recommended Solution |
| Final concentration exceeds solubility limit. | Lower the final working concentration of this compound. Determine the maximum soluble concentration using a serial dilution test (see Experimental Protocols). |
| Improper dilution method. | Pre-warm the aqueous buffer or cell culture medium to 37°C. Add the this compound stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. Avoid adding a large volume of cold medium to a small volume of concentrated stock. |
| Highly concentrated stock solution. | Prepare an intermediate dilution of your high-concentration stock solution in DMSO before the final dilution into the aqueous medium. This can help to avoid localized high concentrations that can trigger precipitation. |
| Low final DMSO concentration. | While keeping cell toxicity in mind, ensure the final DMSO concentration is sufficient to aid solubility. If you must use a very low DMSO concentration, you may be limited to a lower working concentration of this compound. |
Issue 2: Precipitation Observed After Incubation (Delayed Precipitation)
| Potential Cause | Recommended Solution |
| Compound instability in aqueous buffer/media. | The stability of this compound in your specific experimental conditions over time may be limited. Consider preparing fresh dilutions of this compound for each time point or refreshing the media with freshly prepared compound during long-term experiments. |
| Interaction with media components over time. | Components in the media may slowly interact with this compound, leading to the formation of insoluble complexes. If possible, test the compound's stability in a simpler buffer system to see if media components are the cause. |
| Changes in pH or temperature. | Ensure your incubator and water bath are properly calibrated. Monitor the pH of your cell culture medium, as changes in pH can affect the solubility of compounds. |
| Media evaporation. | Evaporation of media during long incubation periods can increase the concentration of all components, potentially exceeding the solubility limit of this compound. Ensure proper humidification in your incubator. |
Data Presentation
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Weight | 326.4 g/mol | [2] |
| Formula | C₁₈H₂₂N₄O₂ | [2] |
| Solubility in DMSO | ≥ 1.63 mg/mL (≥ 5 mM) | [2] |
| Storage Temperature | -20°C | [2] |
Table 2: Example Protocol for Determining Maximum Soluble Concentration
| Step | Action |
| 1. Prepare Serial Dilutions | Prepare a 2-fold serial dilution of your high-concentration this compound stock solution in 100% DMSO. |
| 2. Add to Media | In a clear multi-well plate, add a fixed volume of each DMSO dilution to your pre-warmed cell culture medium (e.g., 2 µL of DMSO stock to 200 µL of media). Include a DMSO-only control. |
| 3. Incubate | Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂). |
| 4. Visual Inspection | Visually inspect each well for signs of precipitation (cloudiness, crystals) at different time points (e.g., 0, 2, 6, 24 hours). Examination under a microscope can provide a more sensitive assessment. |
| 5. Determine Max Concentration | The highest concentration that remains clear at all time points is your maximum working concentration under those conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed vials.
Protocol 2: Dilution of this compound into Aqueous Medium
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
If necessary, prepare an intermediate dilution of the stock solution in DMSO.
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution dropwise.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, consider lowering the final concentration or optimizing the dilution procedure as described in the troubleshooting guide.
Mandatory Visualization
Caption: Mechanism of action of this compound in pancreatic β-cells.
Caption: Troubleshooting workflow for immediate precipitation of this compound.
References
optimizing VU0071063 concentration for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0071063 in in vitro assays.
Introduction to this compound
This compound is a potent and specific opener of the Kir6.2/SUR1 subtype of ATP-sensitive potassium (KATP) channels.[1] It is a valuable tool for in vitro and in vivo studies investigating the therapeutic potential of activating these channels, particularly in the context of pancreatic β-cells and neurons.[1]
Important Note on Mechanism of Action: While your query mentioned this compound as an M4 positive allosteric modulator (PAM), current scientific literature primarily characterizes it as a selective KATP channel opener.[1][2] The M4 muscarinic receptor is a G protein-coupled receptor that, when activated, typically inhibits adenylyl cyclase through a Gi/o protein, leading to decreased cyclic AMP (cAMP) levels.[3][4] This is a distinct signaling pathway from the ion channel modulation mediated by this compound. This guide will focus on the established mechanism of this compound as a KATP channel opener. Should you have data suggesting M4 PAM activity, we recommend careful validation and control experiments to rule out off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective opener of the Kir6.2/SUR1 subtype of ATP-sensitive potassium (KATP) channels.[1] By opening these channels, it causes an efflux of potassium ions from the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing intracellular calcium influx.[2]
Q2: What are the common in vitro applications of this compound?
A2: this compound is frequently used in in vitro assays to:
-
Inhibit glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[1]
-
Study the role of KATP channels in cellular excitability.
-
Investigate the effects of KATP channel activation on neurotransmission.
-
As a tool compound to explore the therapeutic potential of Kir6.2/SUR1 activation for conditions like hyperinsulinism.[1]
Q3: What is a typical starting concentration for this compound in in vitro assays?
A3: A common starting concentration for this compound in in vitro assays, such as calcium influx or insulin secretion assays, is around 10 µM.[2] However, the optimal concentration can vary depending on the cell type and the specific experimental conditions. A dose-response curve is recommended to determine the most effective concentration for your assay. Studies have used concentrations up to 30 µM.[5][6]
Q4: How should I prepare and store this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your assay buffer. It is recommended to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or low activity of this compound | Incorrect Concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration (e.g., 1 µM to 30 µM). |
| Compound Degradation: Improper storage or handling may have led to the degradation of the compound. | Ensure the compound is stored correctly in a tightly sealed container at the recommended temperature. Prepare fresh dilutions from a stock solution for each experiment. | |
| Cell Health: The cells may not be healthy or expressing the target KATP channels at sufficient levels. | Check cell viability using methods like trypan blue exclusion. Ensure that your cell line endogenously expresses or has been successfully transfected with Kir6.2/SUR1 channels. | |
| Assay Conditions: The assay buffer composition or pH may not be optimal. | Verify the pH and composition of your assay buffer. Ensure that the buffer conditions are compatible with both the cells and the compound. | |
| High variability in results | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable responses. | Use a cell counter to ensure accurate and consistent cell seeding density in each well. |
| Inconsistent Compound Addition: Pipetting errors can lead to variations in the final compound concentration. | Use calibrated pipettes and ensure thorough mixing after adding this compound to the wells. | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate solutes and affect cell health. | Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile buffer or media to minimize evaporation. | |
| Unexpected or off-target effects | Non-specific Binding: At high concentrations, this compound might interact with other cellular targets.[5][6] | Use the lowest effective concentration determined from your dose-response studies. Include appropriate negative and positive controls in your experiments. Consider using a structurally unrelated KATP channel opener to confirm that the observed effects are target-specific. |
| Solvent Effects: The concentration of the vehicle (e.g., DMSO) may be too high and causing cellular toxicity. | Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.1%) and that all wells, including controls, contain the same final concentration of the solvent. |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a general guideline for measuring changes in intracellular calcium in response to this compound.
Materials:
-
Cells expressing Kir6.2/SUR1 channels (e.g., pancreatic β-cell lines or transfected HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Glucose
-
A fluorescent plate reader or microscope capable of measuring calcium dynamics.
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Compound Addition and Measurement:
-
Prepare solutions of this compound at various concentrations in HBSS. Also, prepare a high glucose solution (e.g., 14 mM) to stimulate calcium influx.
-
Place the plate in the fluorescent plate reader and begin recording the baseline fluorescence.
-
Add the high glucose solution to stimulate the cells.
-
After observing a stable increase in fluorescence due to glucose, add the this compound solutions to the respective wells.
-
Continue recording the fluorescence to measure the inhibitory effect of this compound on calcium influx.[2]
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the percentage inhibition of the glucose-stimulated calcium response by this compound.
Insulin Secretion Assay
This protocol provides a general method for assessing the effect of this compound on insulin secretion from pancreatic β-cells.
Materials:
-
Pancreatic β-cell line (e.g., INS-1, MIN6) or isolated pancreatic islets
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose
-
This compound
-
Insulin ELISA kit
Procedure:
-
Cell Culture and Plating: Culture and plate the cells in a 24-well plate and allow them to reach the desired confluency.
-
Pre-incubation:
-
Gently wash the cells twice with a glucose-free KRBH buffer.
-
Pre-incubate the cells in KRBH buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
-
Incubation with Test Compounds:
-
Prepare KRBH buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with and without different concentrations of this compound. Include a low glucose control.
-
Remove the pre-incubation buffer and add the treatment solutions to the wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection: After incubation, collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well. Calculate the effect of this compound on glucose-stimulated insulin secretion.
Visualizations
Caption: Signaling pathway of this compound action in pancreatic β-cells.
Caption: Experimental workflow for a calcium mobilization assay with this compound.
References
- 1. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. Possible New Strategies for the Treatment of Congenital Hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mitigating VU0071063-Induced Mitochondrial Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address mitochondrial toxicity associated with the use of VU0071063, a selective KATP channel opener.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective activator of the Kir6.2/SUR1 subtype of ATP-sensitive potassium (KATP) channels.[1] Its primary mechanism of action involves opening these channels on the plasma membrane of pancreatic β-cells, leading to membrane hyperpolarization. This hyperpolarization prevents the influx of calcium ions, which is a critical step for insulin (B600854) secretion.[1]
Q2: Is mitochondrial toxicity a known issue with this compound?
Yes, there is evidence to suggest that this compound can interfere with mitochondrial function. Studies have shown that this compound can cause depolarization of the mitochondrial membrane potential (ΔΨm), indicating a potential for mitochondrial toxicity. While this compound is highly selective for Kir6.2/SUR1 channels, off-target effects on mitochondria can occur.[2]
Q3: What are the potential signs of this compound-induced mitochondrial toxicity in my experiments?
Signs of mitochondrial toxicity can include:
-
A decrease in cellular viability, especially when cells are cultured in galactose-based media (see Glu/Gal Assay).
-
A measurable decrease in the mitochondrial membrane potential (ΔΨm).
-
Increased production of reactive oxygen species (ROS).
-
Reduced cellular ATP levels.
-
Altered mitochondrial morphology.
Q4: How can I mitigate the mitochondrial toxicity of this compound?
A promising strategy to mitigate this compound-induced mitochondrial toxicity is the co-administration of an antioxidant, such as N-acetylcysteine (NAC). NAC has been shown to protect against mitochondrial dysfunction by replenishing mitochondrial glutathione (B108866) (GSH) levels, preserving mitochondrial bioenergetics, and reducing oxidative stress.[3][4][5][6] While not yet tested specifically with this compound, its proven efficacy in other models of mitochondrial stress makes it a strong candidate for mitigating these off-target effects.
Q5: Are there any known off-target effects of this compound other than mitochondrial toxicity?
This compound is characterized as a more specific opener of Kir6.2/SUR1 than the older compound, diazoxide.[1] However, as with any small molecule, the possibility of other off-target effects cannot be entirely ruled out and should be considered when interpreting experimental results. It is crucial to include appropriate controls in your experiments to distinguish between on-target and off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Poor Cell Health
Potential Cause: this compound-induced mitochondrial dysfunction leading to cytotoxicity.
Troubleshooting Steps:
-
Perform a Glucose vs. Galactose (Glu/Gal) Assay: Culture your cells in media containing either glucose or galactose as the primary sugar source. Cells grown in galactose are more reliant on mitochondrial oxidative phosphorylation for ATP production and are therefore more sensitive to mitochondrial toxicants.[7] A significant increase in cell death in the galactose medium in the presence of this compound is a strong indicator of mitochondrial toxicity.
-
Dose-Response and Time-Course Analysis: Determine the lowest effective concentration of this compound for your desired on-target effect and minimize the incubation time. This can help to reduce off-target mitochondrial toxicity.
-
Co-treatment with an Antioxidant: Test the effect of co-incubating your cells with N-acetylcysteine (NAC) (e.g., 1-5 mM). If NAC rescues the cells from this compound-induced death, it strongly suggests that oxidative stress resulting from mitochondrial dysfunction is the primary cause of toxicity.[3][5][6]
Issue 2: Inconsistent or Unreliable Mitochondrial Membrane Potential (ΔΨm) Measurements
Potential Cause: Technical variability in the ΔΨm assay.
Troubleshooting Steps:
-
Optimize Dye Concentration and Loading Time: The optimal concentration and incubation time for potentiometric dyes like TMRE can vary between cell types. Perform a titration to determine the optimal conditions for your specific cell line to ensure a stable and reproducible signal.
-
Include Proper Controls:
-
Unstained Control: To determine background fluorescence.
-
Vehicle Control: To assess the baseline ΔΨm of healthy cells.
-
Positive Control (Depolarizing Agent): Use a known mitochondrial uncoupler like FCCP or CCCP to induce complete mitochondrial depolarization. This will help to define the dynamic range of your assay.
-
-
Maintain Stable Environmental Conditions: Temperature and pH fluctuations can affect mitochondrial function. Ensure that all incubations and measurements are performed under consistent and appropriate physiological conditions.
-
Cell Health: Ensure that your cells are healthy and not overly confluent before starting the experiment, as this can impact mitochondrial function.
Data Presentation
Table 1: Effect of KATP Channel Openers on Mitochondrial Membrane Potential (ΔΨm)
| Compound | Concentration | Cell Type | Observed Effect on ΔΨm | Citation |
| Diazoxide | 0.1 - 1 mmol/L | Intact Myocytes | Depolarization | [2] |
| Pinacidil | 0.5 mmol/L | Intact Myocytes | Depolarization | [2] |
| Valinomycin | - | Permeabilized Neurons | Depolarization | [8] |
Note: Direct quantitative data for this compound-induced mitochondrial depolarization is not yet available in the public domain. The data for diazoxide, another KATP channel opener, is provided as a potential surrogate. Researchers are encouraged to perform their own dose-response experiments to quantify the effect of this compound on ΔΨm in their specific experimental system.
Table 2: Potential Mitigation Strategy for Mitochondrial Toxicity
| Mitigating Agent | Proposed Mechanism | Recommended Starting Concentration | Supporting Evidence |
| N-acetylcysteine (NAC) | Replenishes mitochondrial glutathione (GSH), reduces oxidative stress | 1-5 mM | [3][4][5][6] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRE
This protocol describes the use of Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in ΔΨm by fluorescence microscopy or plate reader.
Materials:
-
Cells of interest cultured on a suitable plate for microscopy or a black-walled, clear-bottom 96-well plate.
-
This compound stock solution.
-
N-acetylcysteine (NAC) stock solution (optional).
-
TMRE (Tetramethylrhodamine, Ethyl Ester) stock solution (e.g., 1 mM in DMSO).
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) stock solution (e.g., 10 mM in DMSO) as a positive control for depolarization.
-
Cell culture medium.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Compound Treatment:
-
Treat cells with the desired concentrations of this compound for the desired duration.
-
For mitigation experiments, pre-incubate cells with NAC for 1-2 hours before adding this compound.
-
Include a vehicle control and a positive control (FCCP, added 10-20 minutes before measurement).
-
-
TMRE Staining:
-
Prepare a fresh working solution of TMRE in pre-warmed cell culture medium (final concentration typically 25-100 nM, optimize for your cell type).
-
Remove the treatment medium from the cells and add the TMRE-containing medium.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently aspirate the TMRE-containing medium.
-
Wash the cells once with pre-warmed PBS.
-
Add fresh pre-warmed medium or PBS for imaging/reading.
-
-
Data Acquisition:
-
Fluorescence Microscopy: Acquire images using a rhodamine filter set (e.g., Ex/Em ~549/575 nm).
-
Plate Reader: Measure fluorescence intensity using appropriate filter settings.
-
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per well. Normalize the fluorescence of treated cells to the vehicle control. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Protocol 2: Glucose vs. Galactose (Glu/Gal) Cytotoxicity Assay
This assay identifies compounds that selectively induce cell death under conditions where cells are forced to rely on mitochondrial respiration.
Materials:
-
Cells of interest.
-
Glucose-containing cell culture medium.
-
Galactose-containing cell culture medium (formulated to be otherwise identical to the glucose medium, with galactose replacing glucose).
-
This compound stock solution.
-
A cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overgrowth during the experiment.
-
Media Adaptation:
-
One day after seeding, replace the standard growth medium with either glucose-containing or galactose-containing medium.
-
Allow the cells to adapt to the new medium for at least 24 hours.
-
-
Compound Treatment: Add a range of concentrations of this compound to both the glucose and galactose plates. Include vehicle controls for both media types.
-
Incubation: Incubate the plates for a period that is relevant to your experimental question (e.g., 24-72 hours).
-
Cell Viability Measurement: At the end of the incubation period, measure cell viability according to the manufacturer's protocol for your chosen reagent.
-
Data Analysis:
-
Calculate the IC50 value (the concentration of this compound that causes 50% cell death) for both the glucose and galactose conditions.
-
A significantly lower IC50 in the galactose medium compared to the glucose medium indicates that this compound is causing mitochondrial-specific toxicity.
-
Visualizations
Caption: Signaling pathway of this compound and proposed mechanism of mitochondrial toxicity and mitigation by NAC.
Caption: Troubleshooting workflow for investigating suspected this compound-induced mitochondrial toxicity.
References
- 1. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protective effects of N-acetyl-cysteine in mitochondria bioenergetics, oxidative stress, dynamics and S-glutathionylation alterations in acute kidney damage induced by folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetyl-L-cysteine Protects the Enterocyte against Oxidative Damage by Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial membrane potential measurement of H9c2 cells grown in high-glucose and galactose-containing media does not provide additional predictivity towards mitochondrial assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loss of mitochondrial membrane potential is associated with increase in mitochondrial volume: physiological role in neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: VU0071063 Patch Clamp Recordings
Welcome to the technical support center for researchers utilizing VU0071063 in patch clamp recordings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific opener of the Kir6.2/SUR1 subtype of ATP-sensitive potassium (KATP) channels.[1][2][3] By activating these channels, it causes hyperpolarization of the cell membrane. In pancreatic β-cells, this hyperpolarization inhibits glucose-stimulated insulin (B600854) secretion.[1][4]
Q2: What is the recommended working concentration for this compound in patch clamp experiments?
A2: The reported EC50 for this compound on Kir6.2/SUR1 channels is approximately 7.44 μM.[1][2] A common working concentration in patch clamp experiments is in the range of 0.3-10.3 μM, with some studies using up to 50 µM.[5][6] The optimal concentration should be determined empirically for your specific cell type and experimental conditions.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO up to 5 mM.[5] It is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO and store it at -20°C or -80°C for long-term stability.[1] For experiments, the stock solution should be diluted to the final working concentration in the external recording solution.
Q4: Is this compound known to have off-target effects?
A4: this compound has been shown to be highly specific for Kir6.2/SUR1-containing KATP channels. It has no significant effects on Kir6.1/SUR2B (vascular KATP) channels.[4] However, as with any pharmacological agent, the possibility of off-target effects, especially at higher concentrations, cannot be entirely excluded without specific testing in your experimental system.
Troubleshooting Guide
This guide addresses specific issues that may arise during patch clamp recordings with this compound.
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound | 1. Compound degradation: Improper storage of stock solution. | Prepare fresh stock solutions of this compound in DMSO. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1] |
| 2. Low expression of Kir6.2/SUR1 channels: The cell type being studied may not express the target channel at a sufficient density. | Verify the expression of Kir6.2 and SUR1 subunits in your cells of interest using techniques like RT-PCR or immunocytochemistry. Consider using a positive control cell line known to express these channels. | |
| 3. Incorrect final concentration: Errors in dilution calculations. | Double-check all calculations for the dilution of the stock solution into the external solution. | |
| Unstable recordings or loss of seal upon drug application | 1. High final DMSO concentration: DMSO can affect membrane integrity and the activity of other proteins at concentrations as low as 2.5%.[7] | Ensure the final concentration of DMSO in your recording solution is as low as possible, ideally below 0.1%. Prepare a more concentrated stock of this compound if necessary to achieve this. |
| 2. Precipitation of this compound: The compound may precipitate out of the aqueous external solution, especially at higher concentrations. | Visually inspect the final working solution for any signs of precipitation. If precipitation is suspected, try lowering the final concentration or preparing a fresh dilution. Consider filtering the final solution. | |
| Unexpected changes in membrane properties or cell health | 1. Non-specific effects of the compound or vehicle: High concentrations of this compound or DMSO may have unintended effects on the cell. | Perform a vehicle control experiment by applying the same concentration of DMSO without this compound to ensure the observed effects are specific to the compound. |
| 2. Altered intracellular environment: this compound's activation of KATP channels can lead to significant changes in intracellular ion concentrations and cell metabolism. | Monitor the health of the cell throughout the recording. Be aware that prolonged activation of KATP channels can be metabolically stressful for the cell. |
Experimental Protocols
Whole-Cell Patch Clamp Recording of this compound-activated KATP currents
-
Cell Preparation: Culture cells expressing Kir6.2/SUR1 channels on glass coverslips.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH).
-
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell at a membrane potential of -70 mV.
-
Record baseline current in the external solution.
-
Perfuse the cell with the external solution containing the desired concentration of this compound (and the corresponding vehicle concentration).
-
Monitor the change in holding current. An outward current indicates the opening of K+ channels.
-
To confirm the effect is mediated by KATP channels, co-apply a KATP channel blocker like tolbutamide (B1681337) or glibenclamide.
-
Visualizations
Signaling Pathway of KATP Channel Activation
Caption: Signaling pathway of KATP channel regulation and the action of this compound.
Experimental Workflow for Patch Clamp Recording
Caption: A generalized workflow for a whole-cell patch clamp experiment.
Troubleshooting Logic for this compound Experiments
Caption: A decision tree for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VU 0071063 | Inward Rectifier Potassium Channel Activators: R&D Systems [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide at 2.5% (v/v) alters the structural cooperativity and unfolding mechanism of dimeric bacterial NAD+ synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: VU0071063 In Vivo Efficacy Studies
Welcome to the technical support center for VU0071063. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the in vivo efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected in vivo efficacy with this compound in our mouse model of hyperglycemia. What are the potential reasons for this?
A1: Several factors can contribute to reduced in vivo efficacy of this compound. Here are some key areas to troubleshoot:
-
Formulation and Solubility: this compound is insoluble in water.[1] Improper formulation can lead to poor absorption and bioavailability. Ensure the compound is fully dissolved or homogenously suspended in your vehicle before administration.
-
Dosage: The dose of this compound may not be optimal for your specific animal model and experimental endpoint. A dose-response study is recommended to determine the effective dose.
-
Route and Timing of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and the timing of administration relative to the experimental challenge (e.g., glucose tolerance test) are critical. Ensure the administration protocol allows for sufficient time to reach peak plasma concentrations.
-
Metabolic Stability: While this compound is reported to have favorable metabolic properties, rapid metabolism in your specific model could reduce exposure.[2][3] Consider performing a pilot pharmacokinetic study to assess the compound's half-life.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that could confound the expected therapeutic outcome.
Q2: What is the recommended vehicle for formulating this compound for in vivo studies?
A2: Due to its poor aqueous solubility, this compound requires a specific vehicle for effective in vivo administration. While the exact formulation can depend on the route of administration and desired dose, a common approach for oral gavage is to prepare a homogeneous suspension in an aqueous vehicle containing a suspending agent. One suggested vehicle is Carboxymethylcellulose sodium (CMC-Na).[1]
Vehicle Preparation (Example for Oral Gavage):
-
Prepare a 0.5% to 1% (w/v) solution of low-viscosity CMC-Na in sterile water or saline.
-
Levigate the pre-weighed this compound powder with a small amount of the CMC-Na solution to form a smooth paste.
-
Gradually add the remaining CMC-Na solution while continuously stirring or vortexing to ensure a uniform suspension.
-
It is recommended to prepare the formulation fresh on the day of the experiment.
Q3: What are the known off-target effects of this compound that could impact our experimental results?
A3: While this compound is a selective opener of Kir6.2/SUR1 channels, some studies have reported potential off-target effects, particularly at higher concentrations. It is crucial to be aware of these to avoid misinterpretation of data. When designing experiments, it is advisable to use the lowest effective dose to minimize the risk of off-target effects.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 7 µM | T-REx-HEK293 cells expressing Kir6.2/SUR1 | Thallium flux assay | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | 63 mg/mL (193.02 mM) | Use fresh DMSO as it can absorb moisture and reduce solubility. | [1] |
| Ethanol | 2 mg/mL | [1] | |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a general guideline for performing an OGTT in mice to evaluate the effect of this compound on glucose metabolism.
Materials:
-
This compound formulation
-
D-glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Oral gavage needles
-
Mice (e.g., C57BL/6J)
Procedure:
-
Animal Acclimatization: Acclimate mice to handling and the experimental procedures for at least one week prior to the study.
-
Fasting: Fast mice for 6 hours before the start of the experiment. Ensure free access to water.[5][6]
-
Baseline Blood Glucose: At time t = -30 min (or other appropriate pre-treatment time), obtain a baseline blood sample from the tail vein and measure blood glucose.
-
This compound Administration: Administer this compound or vehicle control via oral gavage at the desired dose.
-
Glucose Challenge: At time t = 0 min, administer a 2 g/kg body weight bolus of D-glucose solution via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[3][5][6]
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion.
Visualizations
Caption: Signaling pathway of glucose-stimulated insulin secretion and the action of this compound.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT) with this compound.
References
- 1. MPD: Schonfeld1: project protocol [phenome.jax.org]
- 2. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of a novel Kir6.2/SUR1 channel opener scaffold identified by HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 6. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in VU0071063 experimental outcomes
Welcome to the technical support center for VU0071063. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental outcomes with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the reproducibility and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective opener of the ATP-sensitive potassium (KATP) channels composed of the Kir6.2 and SUR1 subunits.[1] By activating these channels, it causes hyperpolarization of the cell membrane, which in turn inhibits voltage-gated calcium channels and reduces intracellular calcium levels. This mechanism is particularly relevant in pancreatic β-cells, where it leads to the inhibition of glucose-stimulated insulin (B600854) secretion.[1]
Q2: I am observing inconsistent results in my experiments. What are the common sources of variability?
Variability in experimental outcomes with this compound can arise from several factors:
-
Compound Solubility and Stability: this compound is a xanthine (B1682287) derivative, a class of compounds that often exhibits poor water solubility.[2][3] Improper dissolution or degradation of stock solutions can lead to inconsistent effective concentrations.
-
Off-Target Effects: At higher concentrations (e.g., 30 µM and above), this compound can exert effects independent of KATP channels, including interference with mitochondrial function.
-
Cellular System: The expression levels of Kir6.2 and SUR1 subunits can vary between cell lines and even with passage number, affecting the cellular response to this compound.[4][5][6]
-
Experimental Conditions: Factors such as temperature, pH, and the composition of buffers can influence both the compound's stability and the biological system's response.
Q3: Are there known off-target effects for this compound?
Yes, at concentrations of 30 µM, this compound has been shown to have KATP channel-independent effects. These include a reduction in cytosolic Ca2+ concentration in cells lacking the SUR1 subunit (SUR1-/- mice) and depolarization of the mitochondrial membrane potential.[7] This suggests that at higher concentrations, this compound may interfere with mitochondrial metabolism, which can be a significant confounding factor in experiments.[7]
Q4: What is the recommended concentration range for this compound to ensure on-target effects?
To specifically target Kir6.2/SUR1 KATP channels, it is advisable to use this compound at concentrations close to its EC50 value of approximately 7 µM.[8] Using concentrations significantly higher than this, particularly at or above 30 µM, increases the likelihood of observing off-target effects related to mitochondrial function.[7]
Troubleshooting Guides
Issue 1: Inconsistent Potency or Efficacy in Cell-Based Assays
Possible Causes:
-
Poor Solubility: this compound, as a xanthine derivative, may have limited aqueous solubility.[2][3]
-
Compound Degradation: Improper storage of stock solutions can lead to degradation over time.
-
Variable KATP Channel Expression: Cell line passage number can affect the expression of Kir6.2/SUR1 subunits.[4][5][6]
Solutions:
-
Stock Solution Preparation:
-
Prepare high-concentration stock solutions in a suitable organic solvent like DMSO.
-
Warm the stock solution to room temperature and vortex thoroughly before making dilutions.
-
When preparing aqueous working solutions, ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experimental conditions.
-
-
Storage:
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light.
-
-
Cell Culture Practice:
-
Use cells with a consistent and low passage number for all experiments.
-
Regularly perform quality control checks, such as mycoplasma testing and cell line authentication.
-
Issue 2: Unexpected or Contradictory Results in Functional Assays (e.g., Calcium Mobilization, Insulin Secretion)
Possible Causes:
-
Off-Target Effects: The concentration of this compound used may be high enough to induce KATP channel-independent effects, such as mitochondrial dysfunction.[7]
-
Cellular Health: Compromised cell health can lead to altered responses.
Solutions:
-
Concentration-Response Curve: Perform a full concentration-response curve to determine the optimal concentration for your specific cell system and assay.
-
Control Experiments:
-
Include a positive control for KATP channel opening (e.g., diazoxide).
-
In cellular systems where it is feasible, use a negative control cell line that does not express Kir6.2/SUR1 to test for off-target effects.
-
Assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) in the presence of the highest concentration of this compound used.
-
-
Mitochondrial Function Assessment: If using high concentrations of this compound, consider performing a mitochondrial membrane potential assay to rule out off-target mitochondrial effects.
Data Presentation
Table 1: Potency of this compound on Kir6.2/SUR1 KATP Channels
| Parameter | Value | Cell System | Reference |
| EC50 | ~7 µM | Heterologously expressed Kir6.2/SUR1 | [8] |
Table 2: Observed On-Target and Off-Target Effects of this compound at Different Concentrations
| Concentration | Effect | Target | Experimental System | Reference |
| ~7 µM | Channel Activation | Kir6.2/SUR1 | Heterologous expression | [8] |
| 30 µM | Reduction of cytosolic Ca2+ | KATP channel-independent | SUR1-/- mouse islet cells | [7] |
| 30 µM | Depolarization of mitochondrial membrane potential | Off-target (mitochondria) | Murine islet cells | [7] |
Experimental Protocols
This compound Stock Solution Preparation and Handling
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, thaw an aliquot and dilute it in the appropriate aqueous buffer or cell culture medium immediately before use. Ensure the final DMSO concentration in the assay is kept to a minimum (e.g., ≤ 0.1%) and is consistent across all wells, including vehicle controls.
Calcium Mobilization Assay
Principle: This assay measures changes in intracellular calcium concentration in response to this compound. In cells expressing Kir6.2/SUR1, this compound will hyperpolarize the membrane, leading to a decrease in intracellular calcium under depolarizing conditions (e.g., high extracellular potassium or glucose stimulation in β-cells).
Materials:
-
Cells expressing Kir6.2/SUR1 (e.g., HEK293-Kir6.2/SUR1, INS-1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution
-
Positive control (e.g., diazoxide)
-
Negative control (vehicle, e.g., DMSO)
-
Fluorescence plate reader with kinetic reading capability
Protocol:
-
Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and culture to the desired confluency.
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).
-
Wash the cells with assay buffer to remove excess dye.
-
Add assay buffer to the wells.
-
Program the fluorescence plate reader to measure fluorescence kinetically.
-
Add this compound, diazoxide, or vehicle control to the wells and immediately begin reading the fluorescence signal over time.
Patch-Clamp Electrophysiology
Principle: This technique directly measures the activity of KATP channels in the cell membrane.
Materials:
-
Cells expressing Kir6.2/SUR1
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) solution (e.g., containing KCl, MgCl2, HEPES, EGTA)
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
This compound stock solution
Protocol (Whole-Cell Configuration):
-
Prepare intracellular and extracellular solutions.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Fill the pipette with intracellular solution and mount it on the micromanipulator.
-
Identify a healthy cell under the microscope and form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline KATP channel currents.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound and record the change in current.
-
Wash out the compound to observe the reversibility of the effect.
Mitochondrial Membrane Potential Assay
Principle: This assay assesses for off-target effects of this compound on mitochondrial function. A decrease in mitochondrial membrane potential can indicate mitochondrial toxicity.
Materials:
-
Cells of interest
-
Potentiometric fluorescent dye (e.g., Tetramethylrhodamine, Ethyl Ester - TMRE)
-
Positive control for mitochondrial depolarization (e.g., FCCP or CCCP)
-
This compound stock solution
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a suitable plate or on coverslips for microscopy.
-
Treat the cells with this compound at various concentrations for the desired duration. Include a vehicle control and a positive control (FCCP/CCCP) group.
-
Add the TMRE dye to the culture medium at the manufacturer's recommended concentration (e.g., 20-200 nM) and incubate for 15-30 minutes at 37°C.[3]
-
Wash the cells with pre-warmed buffer to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate filters (e.g., Ex/Em ~549/575 nm for TMRE). A decrease in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.
Visualizations
References
- 1. ATP sensitive potassium channel openers: a new class of ocular hypotensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Potassium channel openers as potential therapeutic weapons in ion channel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Xanthine - Wikipedia [en.wikipedia.org]
Technical Support Center: VU0071063 and Mitochondrial Metabolism Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in mitochondrial metabolism assays when using the KATP channel opener, VU0071063.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective opener of the Kir6.2/SUR1 subtype of ATP-sensitive potassium (KATP) channels.[1] Its primary role is to hyperpolarize the plasma membrane of cells, such as pancreatic β-cells, by increasing potassium efflux. This action inhibits glucose-stimulated insulin (B600854) secretion, making it a valuable tool for studying diseases like congenital hyperinsulinism.[1]
Q2: I'm observing a decrease in the Oxygen Consumption Rate (OCR) in my Seahorse XF Mito Stress Test after adding this compound. Is this expected?
A2: Yes, this is a potential and reported off-target effect of this compound. While its primary target is the plasma membrane KATP channel, this compound has been observed to interfere with mitochondrial function. Specifically, it can cause depolarization of the mitochondrial membrane potential.[2] This depolarization disrupts the proton gradient necessary for oxidative phosphorylation, leading to a decrease in OCR.
Q3: How does this compound-induced mitochondrial depolarization affect the different parameters of the Mito Stress Test?
A3: The mitochondrial depolarization caused by this compound can significantly alter the key parameters of a Seahorse XF Mito Stress Test:
-
Basal Respiration: Will likely be decreased due to the compromised mitochondrial membrane potential.
-
ATP Production-Linked Respiration: Will be reduced as the proton motive force that drives ATP synthase is dissipated.
-
Maximal Respiration: Will be severely blunted. The uncoupler (like FCCP) will be unable to stimulate respiration to its maximum capacity because the mitochondrial membrane is already depolarized.
-
Spare Respiratory Capacity: Will be significantly reduced or eliminated, indicating the cell's inability to respond to an increase in energetic demand.
-
Proton Leak: This parameter may appear to increase, but it is an artifact of the overall membrane depolarization rather than a true reflection of proton leak through the inner mitochondrial membrane.
Q4: Are the effects of this compound on mitochondria independent of its action on plasma membrane KATP channels?
A4: Yes, studies have shown that this compound can induce mitochondrial depolarization even in cells lacking functional SUR1-containing KATP channels (SUR1-/-), indicating a KATP channel-independent effect on mitochondria.[2]
Q5: My Extracellular Acidification Rate (ECAR) increases after treatment with this compound. Why is this happening?
A5: An increase in ECAR is often a compensatory response to mitochondrial dysfunction. When oxidative phosphorylation is inhibited (as indicated by a decrease in OCR), cells may upregulate glycolysis to meet their ATP demands. The end product of glycolysis, lactate (B86563), is co-transported with a proton out of the cell, leading to an increase in the extracellular acidification rate.
Q6: Is this compound a classical mitochondrial uncoupler?
A6: While it causes mitochondrial depolarization, a hallmark of uncoupling, the exact mechanism for this compound may differ from classical protonophore uncouplers like FCCP. Classical uncouplers shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient. The precise molecular target and mechanism by which this compound induces depolarization are still under investigation. It is important to note that unlike some other KATP channel openers like diazoxide (B193173), this compound has been reported to not inhibit mitochondrial complex II.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues observed in Seahorse XF assays when using this compound.
Issue 1: Unexpected Decrease in Basal OCR and Blunted Response to FCCP
-
Symptom: After injecting this compound, the basal OCR drops significantly, and the subsequent injection of FCCP fails to elicit a robust increase in OCR.
-
Probable Cause: this compound is causing mitochondrial membrane depolarization, which prevents the establishment of a sufficient proton gradient for both basal respiration and FCCP-stimulated maximal respiration.
-
Troubleshooting Steps:
-
Confirm Mitochondrial Depolarization: Use a fluorescent mitochondrial membrane potential dye (e.g., TMRM, TMRE, or JC-1) in a separate experiment to confirm that this compound is depolarizing the mitochondria in your cell type at the concentration used.
-
Dose-Response Curve: Perform a dose-response experiment with this compound in your Seahorse assay to determine the concentration at which mitochondrial interference becomes apparent. It's possible that lower concentrations may still activate plasma membrane KATP channels with minimal mitochondrial effects.
-
Alternative KATP Channel Openers: If the primary goal is to study the effects of KATP channel opening without mitochondrial interference, consider testing other openers like diazoxide. However, be aware that diazoxide also has reported off-target mitochondrial effects, including inhibition of succinate (B1194679) dehydrogenase (Complex II).[3][4]
-
Data Interpretation: If using this compound is necessary, interpret the Seahorse data with the understanding that the compound has a direct effect on mitochondrial function. The observed changes in OCR are likely a combination of the cellular response to KATP channel opening and direct mitochondrial interference.
-
Issue 2: Significant Increase in ECAR Following this compound Treatment
-
Symptom: A sharp and sustained increase in ECAR is observed after the addition of this compound.
-
Probable Cause: The cells are undergoing a glycolytic shift to compensate for the this compound-induced inhibition of mitochondrial respiration.
-
Troubleshooting Steps:
-
Perform a Glycolysis Stress Test: To confirm a metabolic shift towards glycolysis, perform a Seahorse XF Glycolysis Stress Test in the presence and absence of this compound. This will allow you to measure parameters like glycolysis, glycolytic capacity, and glycolytic reserve.
-
Inhibit Glycolysis: In your Mito Stress Test, after the this compound injection, add a glycolysis inhibitor like 2-deoxy-D-glucose (2-DG) to see if the increased ECAR is reversed. This will confirm that the acidification is due to glycolysis.
-
Analyze Lactate Production: Measure lactate levels in the media of cells treated with this compound using a colorimetric or fluorescent assay to directly confirm an increase in glycolysis.
-
Data Presentation
| Parameter | Vehicle Control | This compound (10 µM) | Interpretation of this compound Effect |
| Basal OCR (pmol/min) | 150 ± 10 | 80 ± 8 | Significant decrease, suggesting impaired basal mitochondrial respiration. |
| ATP Production-Linked OCR (pmol/min) | 100 ± 7 | 40 ± 5 | Reduced ATP synthesis via oxidative phosphorylation. |
| Maximal Respiration (pmol/min) | 450 ± 25 | 100 ± 12 | Severely blunted maximal respiratory capacity. |
| Spare Respiratory Capacity (pmol/min) | 300 ± 20 | 20 ± 6 | Near-complete loss of the ability to respond to increased energy demand. |
| Proton Leak (pmol/min) | 50 ± 5 | 40 ± 4 | Appears decreased, but this is likely an artifact of the overall reduction in OCR. |
| Basal ECAR (mpH/min) | 30 ± 3 | 65 ± 5 | Significant increase, indicating a compensatory shift to glycolysis. |
Experimental Protocols
Seahorse XF Cell Mito Stress Test
This protocol is adapted from standard Agilent Seahorse protocols.[5][6]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Assay Medium Preparation: Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C. Adjust the pH to 7.4.
-
Cell Plate Preparation: On the day of the assay, remove the cell culture medium, wash the cells once with the warmed assay medium, and then add the final volume of assay medium to each well. Incubate the cell plate at 37°C in a non-CO2 incubator for at least 30 minutes.
-
Compound Loading: Load the hydrated sensor cartridge with this compound (or vehicle), oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A into the appropriate injection ports.
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with your cell plate and start the assay.
-
Data Acquisition: The instrument will measure baseline OCR and ECAR, and then sequentially inject the compounds, measuring the metabolic response after each injection.
Seahorse XF Glycolysis Stress Test
This protocol is adapted from standard Agilent Seahorse protocols.
-
Cell Seeding and Cartridge Hydration: Follow steps 1 and 2 from the Mito Stress Test protocol.
-
Assay Medium Preparation: Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glutamine, but without glucose or pyruvate) and warm to 37°C. Adjust the pH to 7.4.
-
Cell Plate Preparation: On the day of the assay, remove the cell culture medium, wash the cells once with the warmed glycolysis stress test medium, and then add the final volume of this medium to each well. Incubate the cell plate at 37°C in a non-CO2 incubator for at least 30 minutes.
-
Compound Loading: Load the hydrated sensor cartridge with this compound (or vehicle), glucose, oligomycin, and 2-deoxy-D-glucose (2-DG) into the appropriate injection ports.
-
Seahorse XF Analyzer Operation and Data Acquisition: Follow steps 6 and 7 from the Mito Stress Test protocol.
Visualizations
Caption: Signaling pathway of this compound's on-target and off-target effects.
Caption: General experimental workflow for a Seahorse XF assay with this compound.
References
- 1. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. K(ATP) channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
best practices for storing and handling VU0071063 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling VU0071063 solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: What is the recommended storage temperature for this compound solid compound and stock solutions?
A2: The solid compound should be stored at -20°C.[1] Stock solutions in DMSO should also be stored at -20°C or, for longer-term storage, at -80°C.[2]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to use anhydrous DMSO to minimize water absorption, which can affect compound stability.[1] For example, to create a 5 mM stock solution, you would dissolve 1.63 mg of this compound (with a molecular weight of 326.4 g/mol ) in 1 mL of anhydrous DMSO.[1] It is crucial to ensure the compound is fully dissolved, which can be aided by gentle vortexing.[1]
Q4: Is it advisable to subject this compound stock solutions to multiple freeze-thaw cycles?
A4: No, it is strongly recommended to avoid multiple freeze-thaw cycles. Prepare single-use aliquots of your DMSO stock solution to maintain the integrity of the compound.[1][2]
Q5: What is the long-term stability of this compound in DMSO at -20°C?
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected experimental results.
-
Possible Cause: Degradation of this compound in the stock solution.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh solution from the solid compound.[1]
-
Verify solvent quality: Ensure you are using anhydrous DMSO, as water absorption can promote degradation of compounds.[1]
-
Proper storage: Confirm that stock solutions are stored in tightly sealed vials at -20°C or -80°C and protected from light.[1][2]
-
-
-
Possible Cause: Precipitation of this compound upon dilution into aqueous experimental buffers.
-
Troubleshooting Steps:
-
Visual inspection: Before use, visually inspect the diluted solution for any precipitates.
-
Sonication: Gentle sonication of the final solution may help to redissolve any precipitate.
-
Stepwise dilution: When diluting the DMSO stock into an aqueous buffer, perform the dilution in a stepwise manner to avoid rapid concentration changes that can cause precipitation.[5]
-
Final DMSO concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts and cytotoxicity.[2]
-
-
Issue 2: No observable effect of this compound in patch-clamp experiments targeting KATP channels.
-
Possible Cause: Incorrect patch-clamp configuration.
-
Troubleshooting Steps:
-
Inside-out configuration: this compound acts on the SUR1 subunit of the KATP channel, which has intracellular nucleotide-binding domains. Ensure you are using an inside-out patch-clamp configuration to allow the compound to access its binding site.[6]
-
-
-
Possible Cause: Channel rundown.
-
Troubleshooting Steps:
-
Include MgATP: KATP channels can exhibit "rundown" (loss of activity) after patch excision. Including a low concentration of MgATP (e.g., 0.1-1 mM) in the intracellular (pipette) solution can help to mitigate this.[6]
-
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 326.4 g/mol | [1] |
| Recommended Solvent | DMSO | [1] |
| Maximum Solubility in DMSO | 1.63 mg/mL (5 mM) | [1] |
| Solid Storage Temperature | -20°C | [1] |
| Stock Solution Storage | -20°C (short-term) or -80°C (long-term) | [2] |
Table 2: Key Experimental Concentrations of this compound
| Application | Concentration | Reference |
| Activation of SUR1/Kir6.2 channels (EC50) | 7 µM | [1] |
| Inhibition of insulin (B600854) secretion in pancreatic β-cells | 0.3 - 10.3 µM | [1] |
| Studies on cytosolic Ca2+ in islet cell clusters | 30 µM | [7][8] |
Experimental Protocols
Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic Islets
This protocol is a generalized procedure based on common methodologies for studying the effect of KATP channel openers on insulin secretion.[9][10][11]
-
Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., rat or mouse) using collagenase digestion.
-
Islet Culture: Culture the isolated islets overnight in a standard cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS, penicillin, and streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Pre-incubation: Hand-pick islets of similar size and pre-incubate them for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Stimulation:
-
Prepare KRB buffer with a stimulating concentration of glucose (e.g., 16.7 mM).
-
Prepare treatment groups by adding different concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.5%) to the high-glucose KRB buffer. Include a vehicle control (DMSO only).
-
Incubate batches of islets (e.g., 5-10 islets per tube) with the different treatment solutions for a defined period (e.g., 60 minutes) at 37°C.
-
-
Sample Collection: After incubation, collect the supernatant from each tube. The supernatant contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the amount of secreted insulin to the number of islets per tube or to the total protein content of the islets. Compare the insulin secretion in the this compound-treated groups to the vehicle control.
Mandatory Visualization
Caption: Signaling pathway of this compound action in pancreatic β-cells.
References
- 1. Spin trapping artifacts in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. scispace.com [scispace.com]
- 5. ziath.com [ziath.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of action of K channel openers on skeletal muscle KATP channels. Interactions with nucleotides and protons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of glucose-dependant insulin secretion targets in pancreatic beta cells by combining defined-mechanism compound library screening and siRNA gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 11. Olive Oil Lipophenols Induce Insulin Secretion in 832/13 β-Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of VU0071063 for Kir6.2/SUR1 Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of VU0071063, a potent activator of the ATP-sensitive potassium (K-ATP) channel subtype Kir6.2/SUR1. The document presents a comparative overview of this compound against other Kir6.2/SUR1 modulators, supported by experimental data and detailed protocols to aid in the evaluation and application of this compound in research and drug development.
Executive Summary
This compound is a selective activator of Kir6.2/SUR1 channels, which play a crucial role in insulin (B600854) secretion from pancreatic β-cells.[1][2] Its selectivity is a key attribute, distinguishing it from less specific K-ATP channel openers like diazoxide, which often exhibit off-target effects on vascular K-ATP channels. This guide demonstrates that this compound is a valuable tool for investigating the therapeutic potential of Kir6.2/SUR1 activation in conditions such as hyperinsulinism.
Mechanism of Action and Signaling Pathway
This compound directly activates the Kir6.2/SUR1 channel, leading to hyperpolarization of the pancreatic β-cell membrane. This hyperpolarization inhibits the influx of Ca2+ through voltage-dependent calcium channels, which in turn suppresses insulin secretion.[1] This mechanism is pivotal in glucose homeostasis.
Caption: Signaling pathway of this compound in pancreatic β-cells.
Selectivity Profile of this compound
Experimental data demonstrates the high selectivity of this compound for Kir6.2/SUR1 channels over other K-ATP channel subtypes and other potassium channels.
| Target Channel | This compound Activity (EC50/IC50) | Reference |
| Kir6.2/SUR1 | 7.44 µM (EC50) | [3] |
| Kir6.1/SUR2B | No significant effect | [2] |
| Kir6.2/SUR2A | No significant effect | [2] |
| Kv2.1 | No significant effect | [2] |
Comparison with Alternative Kir6.2/SUR1 Modulators
This compound exhibits a more favorable selectivity and potency profile compared to the widely used K-ATP channel opener, diazoxide. It also shows comparable or distinct profiles when compared to other investigational modulators.
| Compound | Kir6.2/SUR1 (EC50) | Kir6.1/SUR2B (EC50) | Kir6.2/SUR2A (EC50) | Reference(s) |
| This compound | 7.44 µM | > 100 µM | > 100 µM | [3] |
| Diazoxide | 30 - 78.42 µM | Active (EC50 not determined) | Weakly active | [2][3] |
| NN414 | 0.45 µM | Inactive | Inactive | [2] |
| CL-705G | Not reported for SUR1 | Inactive at 100 µM | 9 µM | [2][3] |
| Compound 5 (HTS) | 1.2 µM | Inactive (>10 µM) | Not reported | [4] |
Off-Target Liability
A critical aspect of drug development is the assessment of off-target effects. While a comprehensive, publicly available safety panel screening (e.g., Eurofins SafetyScreen or Reaction Biology InVEST Panel) for this compound has not been identified in the reviewed literature, specific studies have addressed potential off-target activities.
-
Mitochondrial Complex II: this compound has been shown to have no inhibitory effect on mitochondrial complex II, a known off-target of diazoxide.[2]
The absence of a broad off-target screening profile represents a data gap and should be a consideration for further preclinical development.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Thallium Flux Assay for K-ATP Channel Activation
This high-throughput assay measures the influx of thallium (Tl+), a surrogate for K+, through activated K-ATP channels.
References
- 1. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound | Jacobson Lab | Vanderbilt University [lab.vanderbilt.edu]
- 4. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Hyperinsulinism Treatment: VU0071063 Versus Diazoxide
An in-depth comparison of the in vivo efficacy, specificity, and pharmacokinetic profiles of two potassium channel openers for researchers and drug development professionals.
In the landscape of therapeutic agents for hyperinsulinemic hypoglycemia, the KATP channel opener diazoxide (B193173) has long been a cornerstone of treatment. However, the quest for more potent and specific agents has led to the development of novel compounds like VU0071063. This guide provides a comprehensive in vivo comparison of this compound and diazoxide, offering a detailed analysis of their efficacy, mechanisms of action, and pharmacokinetic properties to inform future research and clinical development.
At a Glance: Key Efficacy and Pharmacokinetic Parameters
| Parameter | This compound | Diazoxide | Reference |
| Mechanism of Action | Selective opener of pancreatic Kir6.2/SUR1 KATP channels | Non-selective opener of KATP channels | [1] |
| In Vivo Efficacy | More potent inhibitor of glucose-stimulated insulin (B600854) secretion than diazoxide.[1] | Dose-dependent increase in blood glucose.[2][3] | |
| Target Specificity | High specificity for pancreatic β-cell KATP channels (Kir6.2/SUR1).[1] | Acts on both pancreatic and vascular KATP channels.[1] | |
| Oral LD50 (Mouse) | Data not available | 1900-2572 mg/kg[2][4] | |
| Mouse Pharmacokinetics | Brain penetrant with favorable metabolic properties.[1] | Rapidly absorbed orally with a half-life that varies by species.[2] |
Unraveling the Mechanism of Action: A Tale of Two Channel Openers
Both this compound and diazoxide exert their therapeutic effects by targeting ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1][5] These channels are crucial regulators of insulin secretion.[5]
Under normal physiological conditions, an increase in blood glucose leads to a rise in intracellular ATP within the β-cell. This ATP binds to the KATP channel, causing it to close. The closure of these channels leads to depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.[6]
Both this compound and diazoxide are KATP channel openers. By binding to the sulfonylurea receptor 1 (SUR1) subunit of the channel, they effectively keep the channel in an open state, even in the presence of high ATP levels.[1][7] This leads to a continuous efflux of potassium ions, hyperpolarizing the cell membrane and preventing the influx of calcium. As a result, insulin secretion is inhibited, leading to an increase in blood glucose levels.[2][6]
The key difference lies in their specificity. This compound is a highly specific opener of the Kir6.2/SUR1 channel subtype found predominantly in pancreatic β-cells.[1] In contrast, diazoxide is less selective and also activates KATP channels in vascular smooth muscle, which can lead to off-target effects.[1]
In Vivo Efficacy: A Comparative Look
Direct comparative studies have shown that this compound is a more potent inhibitor of glucose-stimulated insulin secretion in mice than diazoxide.[1] While specific dose-response data for this compound in vivo is not yet widely published, its enhanced potency suggests that it could be effective at lower doses, potentially reducing the risk of off-target effects.
Diazoxide has been shown to produce a dose-related increase in blood glucose in various animal models, including mice.[2][3] Chronic administration of diazoxide in obese mice has been demonstrated to reduce body weight, lower blood glucose, and improve endurance.[8][9]
Pharmacokinetic Profiles
This compound: Pharmacokinetic studies in mice have indicated that this compound possesses favorable metabolic properties for an in vivo probe and is capable of penetrating the blood-brain barrier.[1]
Diazoxide: Diazoxide is readily absorbed after oral administration.[3] Its plasma half-life varies significantly between species and age groups. In humans, the half-life is approximately 24-36 hours in adults and 9.5-24 hours in children.[2][10] While specific pharmacokinetic parameters for mice are not readily available, the oral LD50 in mice is reported to be in the range of 1900-2572 mg/kg.[2][4]
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This experiment is crucial for assessing the in vivo efficacy of compounds that modulate glucose metabolism.
Procedure:
-
Animal Model: C57BL/6J mice are commonly used.[11]
-
Fasting: Mice are fasted for 6 hours prior to the experiment with free access to water.[11]
-
Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose and insulin levels (t=0).[12]
-
Drug Administration: The test compound (this compound or diazoxide) or vehicle is administered orally or via intraperitoneal injection at the desired dose.
-
Glucose Challenge: After a specified time following drug administration, a bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage.[11]
-
Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).[12]
-
Analysis: Blood glucose concentrations are measured immediately using a glucometer. Plasma is separated from the blood samples to measure insulin levels, typically by ELISA.[12]
In Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay directly measures the effect of a compound on the pancreas's ability to secrete insulin in response to a glucose challenge.
Procedure:
-
Animal Preparation: Mice are fasted overnight (approximately 16 hours).[13]
-
Baseline Sampling: A baseline blood sample is taken to determine fasting glucose and insulin levels.
-
Drug Administration: The test compound or vehicle is administered.
-
Glucose Injection: A bolus of glucose (e.g., 2 g/kg) is administered via intraperitoneal injection.[13]
-
Timed Blood Collection: Blood samples are collected at short intervals after the glucose injection (e.g., 2, 5, 15, and 30 minutes) to capture the insulin secretion dynamics.[13]
-
Insulin Measurement: Plasma insulin concentrations are determined for each time point using an ELISA kit.[13]
Conclusion
This compound emerges as a promising KATP channel opener with enhanced potency and specificity for pancreatic β-cells compared to the established therapeutic, diazoxide.[1] Its selectivity for the Kir6.2/SUR1 channel subtype may translate to a more favorable side-effect profile by avoiding the off-target vascular effects associated with diazoxide.[1] While further in vivo studies are needed to fully characterize its dose-response relationship and pharmacokinetic profile, the initial findings suggest that this compound holds significant potential as a next-generation treatment for hyperinsulinemic hypoglycemia. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct robust and reproducible in vivo comparisons of these and other emerging therapeutic agents in this critical area of metabolic disease research.
References
- 1. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. e-lactancia.org [e-lactancia.org]
- 5. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Chronic diazoxide treatment decreases fat mass and improves endurance capacity in an obese mouse model of Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fpwr.org [fpwr.org]
- 10. Diazoxide Mechanism of Action – My Endo Consult [myendoconsult.com]
- 11. Evaluating the glucose tolerance test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of diazoxide on glucose U-C-14 utilization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency Showdown: VU0071063 vs. NN414 for KATP Channel Activation
A detailed comparison for researchers and drug development professionals on the in vitro efficacy of two prominent Kir6.2/SUR1 potassium channel openers.
In the landscape of pharmacological tools targeting ATP-sensitive potassium (KATP) channels, VU0071063 and NN414 have emerged as significant modulators, particularly for the pancreatic β-cell isoform, Kir6.2/SUR1. Both compounds are recognized as channel openers, playing a crucial role in regulating insulin (B600854) secretion by hyperpolarizing the cell membrane. This guide provides a comprehensive in vitro comparison of their potency, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.
Quantitative Potency Comparison
The in vitro potency of this compound and NN414 has been determined in various studies, primarily through thallium flux assays in cell lines heterologously expressing the human Kir6.2/SUR1 channel. The half-maximal effective concentration (EC50) is a key metric for this comparison.
| Compound | Target | Assay Type | Cell Line | Reported EC50 (µM) | Reference |
| This compound | Kir6.2/SUR1 | Thallium Flux Assay | HEK-293 | 7.44 | [1][2] |
| NN414 | Kir6.2/SUR1 | Not Specified | Not Specified | 0.45 | [3] |
Based on the available data, NN414 demonstrates significantly higher potency in vitro, with a sub-micromolar EC50 value, as compared to this compound, which has an EC50 in the mid-micromolar range. NN414 has been reported to be over sixty-fold more potent than the first-generation KATP channel opener, diazoxide.[3] Similarly, this compound is also described as being more potent and specific than diazoxide.[1]
Signaling Pathway and Mechanism of Action
Both this compound and NN414 exert their effects by directly activating the Kir6.2/SUR1 KATP channel, which is a key regulator of pancreatic β-cell excitability and insulin secretion.
Caption: Signaling pathway of this compound and NN414 action in pancreatic β-cells.
Under normal physiological conditions, an increase in blood glucose leads to elevated intracellular ATP levels in β-cells, which inhibits the Kir6.2/SUR1 channel. This causes membrane depolarization, opening of voltage-gated calcium channels, and subsequent insulin secretion. This compound and NN414 bypass this mechanism by directly opening the Kir6.2/SUR1 channel, leading to potassium efflux and membrane hyperpolarization. This prevents the opening of voltage-gated calcium channels, thereby inhibiting insulin secretion.
Experimental Protocols
The in vitro potency of KATP channel openers like this compound and NN414 is commonly assessed using a thallium flux assay. This high-throughput method provides a functional measure of potassium channel activity.
Thallium Flux Assay for KATP Channel Activity
Objective: To determine the potency (EC50) of test compounds in activating Kir6.2/SUR1 channels.
Principle: Thallium (Tl⁺) ions can pass through open potassium channels and act as a surrogate for K⁺. A Tl⁺-sensitive fluorescent dye is loaded into the cells. Upon channel opening by an activator, Tl⁺ enters the cell and binds to the dye, causing an increase in fluorescence. The rate of fluorescence increase is proportional to the channel activity.
Materials:
-
HEK-293 cells stably expressing the human Kir6.2/SUR1 channel.
-
Cell culture medium (e.g., DMEM with 10% FBS, selection antibiotics).
-
Thallium flux assay kit (e.g., FLIPR Potassium Assay Kit).
-
Test compounds (this compound, NN414) dissolved in DMSO.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Microplate reader capable of kinetic fluorescence measurements.
Procedure:
-
Cell Plating: Seed the HEK-293 cells expressing Kir6.2/SUR1 into 96-well or 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the thallium-sensitive fluorescent dye, prepared according to the manufacturer's instructions. Incubate the plate at room temperature for approximately 1-2 hours to allow for dye loading.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and NN414) in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Compound Addition: After dye loading, add the diluted compounds to the respective wells of the microplate.
-
Thallium Flux Measurement: Place the microplate into the fluorescence plate reader. Set the instrument to record the kinetic fluorescence signal. Inject a stimulus buffer containing Tl⁺ into each well and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The initial rate of fluorescence increase is calculated for each well. Plot the rate of fluorescence as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Caption: General workflow for a thallium flux assay.
References
- 1. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and SAR of a novel Kir6.2/SUR1 channel opener scaffold identified by HTS - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Activity of VU0071063 in Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VU0071063 and other ATP-sensitive potassium (K-ATP) channel openers, with a focus on confirming on-target activity using knockout models. The information presented is supported by experimental data to aid in the objective evaluation of these compounds for research and drug development purposes.
Introduction
This compound is a novel activator of the Kir6.2/SUR1 subtype of the ATP-sensitive potassium (K-ATP) channel.[1][2] These channels are crucial in coupling the metabolic state of a cell to its electrical excitability, playing a significant role in processes such as insulin (B600854) secretion from pancreatic β-cells.[3][4] The on-target activity of compounds like this compound can be definitively confirmed by utilizing knockout animal models, where the gene encoding the target protein (in this case, Kir6.2) is deleted. This guide will delve into the comparative pharmacology of this compound and the well-established K-ATP channel opener, diazoxide (B193173), and provide detailed experimental protocols for assessing their on-target activity.
Comparative Analysis
The following table summarizes the quantitative data for this compound and diazoxide, highlighting their potency and selectivity for the Kir6.2/SUR1 channel.
| Compound | Target | Potency (EC50) | Selectivity | Reference |
| This compound | Kir6.2/SUR1 | ~7 µM | Selective for SUR1-containing channels over SUR2A-containing channels. | [1][2] |
| Diazoxide | Kir6.2/SUR1 | >100 µM | Also activates SUR2A-containing channels to some extent. | [1] |
Experimental Protocols
Confirmation of on-target activity is a critical step in drug development. The following protocols are standard methodologies for assessing the activity of K-ATP channel openers like this compound.
In Vitro Electrophysiology (Patch Clamp)
-
Objective: To directly measure the effect of the compound on the electrical currents mediated by the Kir6.2/SUR1 channel.
-
Methodology:
-
HEK-293 cells are transiently transfected with cDNAs encoding Kir6.2 and SUR1 subunits.
-
Whole-cell or inside-out patch-clamp recordings are performed on the transfected cells.
-
The baseline channel activity is recorded.
-
The compound of interest (e.g., this compound) is applied at various concentrations to the bath solution.
-
Changes in the potassium current are measured to determine the dose-dependent activation of the channel.
-
-
Data Analysis: The concentration-response data is fitted to a logistical equation to determine the EC50 value, which represents the concentration at which the compound elicits a half-maximal response.
Thallium Flux Assay
-
Objective: To provide a high-throughput method for measuring the activity of potassium channels.
-
Methodology:
-
Cells stably expressing the Kir6.2/SUR1 channel are loaded with a thallium-sensitive fluorescent dye.
-
The cells are then exposed to a buffer containing thallium ions and the test compound.
-
If the K-ATP channels are opened by the compound, thallium ions will flow into the cells and cause an increase in fluorescence.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of fluorescence increase is proportional to the channel activity. EC50 values can be calculated from the concentration-response curves.
In Vivo Studies Using Knockout Models
-
Objective: To confirm that the physiological effects of the compound are mediated through its intended target in a whole-animal model.
-
Methodology:
-
Wild-type and Kir6.2 knockout mice are used.
-
A baseline physiological parameter that is regulated by Kir6.2/SUR1 channels is measured (e.g., blood glucose or intraocular pressure).[5]
-
The compound (e.g., this compound or diazoxide) is administered to both wild-type and knockout mice.
-
The physiological parameter is measured again at various time points after administration.
-
-
Data Analysis: A statistically significant effect of the compound in wild-type mice that is absent in the knockout mice confirms the on-target activity. For example, treatment with the K-ATP channel opener diazoxide was shown to decrease intraocular pressure in wild-type mice, but this effect was absent in Kir6.2 knockout mice.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the Kir6.2/SUR1 channel and a typical experimental workflow for confirming on-target activity.
References
- 1. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Cross-Validation of VU0071063 Effects: A Comparative Guide for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of VU0071063 across different cellular contexts, based on available experimental data. This compound is a potent and selective opener of the Kir6.2/SUR1 ATP-sensitive potassium (KATP) channels, which are crucial in regulating insulin (B600854) secretion in pancreatic β-cells.[1] This document summarizes its effects in heterologous expression systems and native cells, offering insights into its mechanism of action and specificity.
Comparative Efficacy of this compound
The following table summarizes the quantitative effects of this compound in different cell systems as reported in the literature. It is important to note that direct side-by-side comparisons in a wide range of cell lines are limited, and the data below is compiled from various studies.
| Cell System | Experimental Readout | This compound Concentration | Observed Effect | Alternative Compound (Diazoxide) | Reference |
| Human CHI Islet Cell Clusters | Intracellular Ca2+ ([Ca2+]c) | 30 µM | Lowered [Ca2+]c | Not specified in this experiment | [2] |
| Wild-Type (WT) Mouse Islet Cell Clusters | Intracellular Ca2+ ([Ca2+]c) | 30 µM | Reduction in glucose-induced [Ca2+]c oscillations | Not specified in this experiment | [2] |
| SUR1-/- Mouse Islet Cell Clusters | Intracellular Ca2+ ([Ca2+]c) | 30 µM | Significant reduction in [Ca2+]c, indicating KATP channel-independent effects | Not specified in this experiment | [2] |
| Pancreatic β-cells | Membrane Potential | Not specified | Hyperpolarization | Less potent than this compound | [1] |
| Pancreatic β-cells | Insulin Secretion | Not specified | More potent inhibition of glucose-stimulated insulin secretion | Less potent than this compound | [1] |
| HEK293 cells expressing Kir6.2/SUR1 | KATP channel activity | Not specified | Direct activation | Not specified in this experiment | [3] |
| Kir6.1/SUR2B channels | Channel activity | Not specified | No effect | Not specified in this experiment | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture and Islet Isolation
-
Human Islet Cell Clusters: Islets from congenital hyperinsulinism (CHI) patients are isolated from pancreatic tissue.[2]
-
Mouse Islet Cell Clusters: Islets are isolated from wild-type and SUR1-/- mice.[2]
-
HEK293 Cells: Human Embryonic Kidney 293 cells are cultured and maintained in standard conditions and used for heterologous expression of Kir6.2 and SUR1 subunits.[1]
Measurement of Intracellular Ca2+ ([Ca2+]c)
-
Loading of Ca2+ Indicator: Isolated islet cell clusters are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Perifusion and Stimulation: The loaded islets are placed in a perifusion chamber and stimulated with glucose to induce [Ca2+]c oscillations.
-
Compound Application: this compound or a vehicle control is added to the perifusion solution at the desired concentration.
-
Data Acquisition: Fluorescence is continuously monitored using a suitable imaging setup to measure changes in [Ca2+]c.[2]
Electrophysiology (Patch-Clamp)
-
Cell Preparation: HEK293 cells expressing the KATP channel subunits are used.
-
Patch-Clamp Configuration: Whole-cell or inside-out patch-clamp configurations are established to measure ion channel activity.
-
Compound Application: this compound is applied to the bath or the excised membrane patch.
-
Data Analysis: Changes in channel open probability and current are recorded and analyzed to determine the effect of the compound on channel gating.[3]
Insulin Secretion Assays
-
Islet Preparation: Pancreatic islets are isolated and cultured.
-
Stimulation: Islets are pre-incubated in a low-glucose solution and then stimulated with a high-glucose solution in the presence or absence of this compound or other test compounds.
-
Sample Collection: The supernatant is collected after the stimulation period.
-
Insulin Measurement: Insulin concentration in the supernatant is quantified using methods like ELISA or radioimmunoassay.[1]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in pancreatic β-cells.
Experimental Workflow for Cross-Validation
Caption: General workflow for cross-validating this compound effects.
References
- 1. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible New Strategies for the Treatment of Congenital Hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
VU0071063 specificity compared to other KATP channel openers
A detailed comparison of the novel KATP channel opener, VU0071063, with traditional alternatives like diazoxide (B193173) and pinacidil (B1677893), reveals its superior specificity for SUR1-containing channels, offering researchers a more precise instrument for investigating β-cell physiology and related metabolic disorders.
This compound, a novel xanthine (B1682287) derivative, has emerged as a potent and selective activator of ATP-sensitive potassium (KATP) channels.[1] These channels, crucial for linking cellular metabolism to electrical excitability, are prime therapeutic targets for conditions like congenital hyperinsulinism, where excessive insulin (B600854) secretion leads to dangerously low blood sugar.[2][3] While existing KATP channel openers such as diazoxide are used clinically, their utility is often hampered by a lack of potency and off-target effects.[1][4] Experimental data demonstrates that this compound overcomes these limitations through its remarkable selectivity for the SUR1 subunit of the KATP channel, which is predominantly found in pancreatic β-cells.[1][5]
Unpacking the Specificity: this compound in Action
The key advantage of this compound lies in its specific interaction with the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel. KATP channels are octameric protein complexes composed of four pore-forming Kir6.x subunits and four regulatory SURx subunits.[6][7] The specific combination of these subunits dictates the channel's physiological role and pharmacological properties. The SUR1/Kir6.2 channel subtype is characteristic of pancreatic β-cells, while SUR2A/Kir6.2 is found in cardiac muscle and SUR2B/Kir6.1 in smooth muscle.[1][8][9]
This compound exhibits a strong preference for SUR1-containing channels, making it a valuable tool for studying insulin secretion. In contrast, diazoxide, while also targeting SUR1, is less potent and can have off-target effects.[1][10] Pinacidil, another commonly used KATP channel opener, primarily acts on SUR2-containing channels, making it more suitable for cardiovascular research.[1][11]
Quantitative Comparison of KATP Channel Openers
The superior performance of this compound is evident in quantitative assays. Electrophysiological studies and thallium flux assays have been employed to characterize and compare the activity of these compounds.
| Compound | Target KATP Channel Subtype | EC50 (µM) | Maximal Activation (% of control) | Reference |
| This compound | Kir6.2/SUR1 | ~7 | 1,077 ± 87% (at 50 µM) | [1] |
| Diazoxide | Kir6.2/SUR1 | - | 580 ± 105% (at 50 µM) | [1] |
| Pinacidil | Kir6.2/SUR2A | 11 | - | [9][12] |
Note: EC50 (half-maximal effective concentration) is a measure of a drug's potency. A lower EC50 indicates higher potency. Maximal activation reflects the efficacy of the compound. The data for diazoxide's EC50 was not explicitly stated in the provided context.
Delving into the Experimental Evidence
The specificity of this compound has been rigorously tested through various experimental protocols.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique for studying ion channels allows for the direct measurement of ion flow across the cell membrane.[6]
Objective: To measure the activation of specific KATP channel subtypes by different openers.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells are transfected with the genes encoding the desired Kir6.x and SURx subunits to create stable cell lines expressing specific KATP channel subtypes (e.g., Kir6.2/SUR1, Kir6.2/SUR2A).[1]
-
Recording: A glass micropipette with a very fine tip forms a high-resistance seal with the cell membrane.[6] The membrane patch is then ruptured to allow for "whole-cell" recording, where the electrical potential and currents of the entire cell are measured.
-
Drug Application: The cells are bathed in a solution containing a specific concentration of the KATP channel opener (e.g., 50 µM this compound, 50 µM diazoxide, or 50 µM pinacidil).[1][5]
-
Data Analysis: The resulting electrical currents are recorded and analyzed to determine the extent of channel activation. The current is typically measured at a holding potential of -120 mV.[1][5]
Thallium (Tl+) Flux Assay
This fluorescence-based assay provides a high-throughput method for assessing KATP channel activity.
Objective: To measure the influx of Tl+ ions through open KATP channels as an indicator of channel activation.
Methodology:
-
Cell Preparation: HEK293 cells expressing the target KATP channel subtype are grown in 96-well plates.[9][12]
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye.[9][12]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the KATP channel opener for a set period (e.g., 20 minutes) to allow for full channel activation.[1]
-
Tl+ Addition: A solution containing Tl+ is added to the wells.[9][12]
-
Fluorescence Measurement: The influx of Tl+ through open KATP channels leads to an increase in fluorescence, which is measured over time. The initial rate of fluorescence increase is proportional to the channel activity.[1]
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental setups, the following diagrams illustrate the key concepts.
Caption: Signaling pathway of insulin secretion and the effect of this compound.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Off-Target Effects and Ancillary Pharmacology
A significant drawback of less specific KATP channel openers like diazoxide is the potential for off-target effects. For instance, diazoxide has been shown to inhibit mitochondrial complex II, which can complicate the interpretation of its effects.[1] In contrast, this compound, at concentrations effective for KATP channel activation, has been found to have no effect on mitochondrial complex II activity.[1]
While this compound demonstrates high specificity for SUR1-containing KATP channels, some minor off-target effects have been noted at higher concentrations. For example, at 10 µM, this compound caused a small, reversible reduction in the current of the voltage-gated potassium channel (Kv) 2.1.[1] However, this inhibition would be expected to increase, not decrease, calcium influx, indicating that it does not contribute to the primary mechanism of action of this compound in inhibiting insulin secretion.[1]
Conclusion
This compound represents a significant advancement in the pharmacology of KATP channels. Its high potency and, most importantly, its selectivity for the SUR1 subunit make it a superior research tool compared to older, less specific openers like diazoxide and pinacidil. This enhanced specificity allows for more precise investigation of the role of pancreatic β-cell KATP channels in health and disease, and it provides a promising new chemical scaffold for the development of improved therapeutics for metabolic disorders.[1][4]
References
- 1. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Possible New Strategies for the Treatment of Congenital Hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KATP channel openers: structure-activity relationships and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular basis of the specificity of action of KATP channel openers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP-Sensitive Potassium (KATP) Channel Openers Diazoxide and Nicorandil Lower Intraocular Pressure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CL-705G: a novel chemical Kir6.2-specific KATP channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diverse effects of pinacidil on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | CL-705G: a novel chemical Kir6.2-specific KATP channel opener [frontiersin.org]
Unveiling the KATP Channel-Independent Actions of VU0071063: A Comparative Analysis
A detailed guide for researchers exploring the nuanced effects of the selective KATP channel opener VU0071063. This document provides a comparative assessment of its off-target effects alongside other known KATP channel modulators, supported by experimental data and detailed protocols.
In the intricate world of cellular signaling, ATP-sensitive potassium (KATP) channels play a pivotal role in coupling cellular metabolism to electrical excitability. The novel xanthine (B1682287) derivative, this compound, has emerged as a potent and selective opener of the pancreatic β-cell KATP channel isoform (Kir6.2/SUR1). While its primary mechanism of action is well-documented, a growing body of evidence points towards significant KATP channel-independent effects. This guide provides a comprehensive comparison of this compound with other KATP channel modulators, focusing on these off-target actions to aid researchers in the precise design and interpretation of their experiments.
Comparative Analysis of KATP Channel-Independent Effects
To provide a clear overview, the following tables summarize the quantitative data on the KATP channel-independent effects of this compound and its counterparts.
| Compound | Off-Target Effect | Cell Type | Concentration | Observed Effect | Citation |
| This compound | Reduction in intracellular Ca2+ ([Ca2+]c) | SUR1-/- mouse islet cell clusters | 30 µM | Significant reduction in glucose-stimulated [Ca2+]c | [1] |
| Depolarization of mitochondrial membrane potential (ΔΨm) | WT and SUR1-/- mouse islet cell clusters | 30 µM | Significant depolarization | [1] | |
| NN414 | No significant effect on [Ca2+]c | SUR1-/- mouse islet cell clusters | 5 µM | No effect on glucose-stimulated [Ca2+]c | |
| Diazoxide (B193173) | Inhibition of Mitochondrial Complex II (Succinate Dehydrogenase) | Isolated rat heart mitochondria | 32 µM (IC50) | 50% inhibition of enzyme activity | [2] |
| Downregulation of L-type Ca2+ channels | Adult rat cardiomyocytes | Not specified | 50% reduction in α1c subunit levels in the cell membrane | [3][4] | |
| Pinacidil (B1677893) | Activation of large-conductance Ca2+-activated K+ (BKCa) channels | Human coronary artery vascular smooth muscle cells | 1-20 µM | Increased IK(Ca) | [5] |
| Stimulation of cardiac Na+/Ca2+ exchanger | Guinea pig cardiac ventricular myocytes | Not specified | Increased I_NCX_ | [6] |
Signaling Pathways and Experimental Overview
The following diagrams illustrate the known signaling pathways and a general workflow for assessing the on-target and off-target effects of KATP channel modulators.
Figure 1. On-target and off-target effects of KATP channel modulators.
Figure 2. General workflow for assessing KATP channel modulator effects.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon the findings presented, the following are detailed methodologies for the key experiments cited.
Electrophysiology: Whole-Cell Patch-Clamp Recording of KATP Channels
Objective: To measure macroscopic KATP channel currents in response to drug application.
Materials:
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1440A, pCLAMP software).
-
Borosilicate glass capillaries for pipette fabrication.
-
Micromanipulator.
-
Inverted microscope with appropriate optics.
-
Perfusion system.
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, with varying concentrations of ATP as required (pH 7.2 with KOH).
Procedure:
-
Culture cells (e.g., HEK293 cells expressing Kir6.2/SUR1 or isolated pancreatic β-cells) on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
Apply voltage ramps or steps to elicit membrane currents.
-
Perfuse the cell with the external solution containing the test compound (e.g., this compound) and record the changes in current.
-
Data analysis involves measuring the current amplitude at a specific voltage before and after drug application.[7][8][9][10][11]
Intracellular Calcium Imaging with FURA-2
Objective: To measure changes in intracellular free calcium concentration ([Ca2+]i) in response to stimuli and drug application.
Materials:
-
Inverted fluorescence microscope with a light source capable of alternating excitation at 340 nm and 380 nm, and an emission filter at 510 nm.
-
Digital camera and imaging software.
-
Perfusion chamber.
-
FURA-2 AM (cell-permeant calcium indicator).
-
Pluronic F-127.
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations.
Procedure:
-
Isolate pancreatic islets and culture them on glass-bottom dishes.
-
Prepare a loading solution of 2-5 µM FURA-2 AM and 0.02% Pluronic F-127 in KRB buffer.
-
Incubate the islets in the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the islets with KRB buffer to remove extracellular dye and allow for de-esterification of the FURA-2 AM.
-
Mount the dish on the microscope stage and perfuse with KRB buffer containing a basal glucose concentration (e.g., 3 mM).
-
Record baseline fluorescence by alternately exciting the islets at 340 nm and 380 nm and capturing the emission at 510 nm.
-
Stimulate the islets by switching to a high glucose concentration (e.g., 11-16.7 mM).
-
Apply the test compound (e.g., this compound) in the presence of high glucose and continue recording.
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated and used to determine the intracellular calcium concentration.[12][13][14][15]
Mitochondrial Membrane Potential Assay using TMRE
Objective: To assess changes in mitochondrial membrane potential (ΔΨm).
Materials:
-
Fluorescence microscope with appropriate filter sets for rhodamine (e.g., Ex/Em ~549/575 nm).
-
Tetramethylrhodamine, Ethyl Ester (TMRE).
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.
-
Cell culture medium.
-
Imaging buffer (e.g., HBSS).
Procedure:
-
Culture cells or islets on a glass-bottom imaging dish.
-
Prepare a working solution of TMRE in cell culture medium (typically 25-100 nM).
-
Incubate the cells with the TMRE solution for 20-30 minutes at 37°C.
-
Wash the cells with imaging buffer to remove excess dye.
-
Acquire baseline fluorescence images of the mitochondria.
-
Treat the cells with the test compound (e.g., this compound).
-
Acquire time-lapse images to monitor changes in TMRE fluorescence intensity. A decrease in fluorescence indicates mitochondrial depolarization.
-
At the end of the experiment, add FCCP (e.g., 1-10 µM) to induce complete depolarization and obtain a minimum fluorescence value.
-
Quantify the average fluorescence intensity within regions of interest corresponding to mitochondria over time.[16][17][18][19][20]
Conclusion
The investigation into the KATP channel-independent effects of this compound reveals a more complex pharmacological profile than initially perceived. Its ability to reduce intracellular calcium in the absence of functional KATP channels and to depolarize the mitochondrial membrane highlights the necessity for careful experimental design and data interpretation. When compared to other KATP channel openers like diazoxide and pinacidil, which also exhibit distinct off-target profiles, it becomes evident that no single compound is perfectly selective. Researchers must consider these nuances to accurately attribute observed physiological effects to either on-target or off-target mechanisms. The detailed protocols provided herein offer a standardized framework for the continued exploration of these fascinating molecules and their multifaceted interactions within the cell.
References
- 1. Diverse effects of pinacidil on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological preconditioning by diazoxide downregulates cardiac L-type Ca(2+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological preconditioning by diazoxide downregulates cardiac L-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of pinacidil on K+ channels in human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pinacidil, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 12. The Ca2+ Dynamics of Isolated Mouse β-Cells and Islets: Implications for Mathematical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel fluorescence imaging approach for comparative measurements of pancreatic islet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Glucose-induced [Ca2+]i oscillations in single human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) | Abcam [abcam.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Functional Mitochondrial Staining | Thermo Fisher Scientific - HK [thermofisher.com]
VU0071063 as a Research Tool for Hyperinsulinism: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of VU0071063 as a research tool for hyperinsulinism, offering an objective comparison with alternative tools and supported by experimental data. The information is intended to assist researchers in making informed decisions about the most suitable compounds for their specific research needs in the field of congenital hyperinsulinism (CHI) and other hyperinsulinemic states.
Executive Summary
Comparative Analysis of Research Tools for Hyperinsulinism
The following tables summarize the key characteristics and experimental findings for this compound and its alternatives.
Table 1: KATP Channel Openers - Performance Comparison
| Feature | This compound | NN414 | Diazoxide |
| Target | Kir6.2/SUR1 (KATP channel)[1] | Kir6.2/SUR1 (KATP channel)[2] | KATP channels[4] |
| Potency | More potent than diazoxide[1] | More potent than diazoxide[5] | Standard of care, but with lower potency[5] |
| Selectivity | Selective for Kir6.2/SUR1 over Kir6.1/SUR2B[1] | Highly selective for pancreatic β-cell KATP channels[5] | Less selective, with off-target effects on vascular KATP channels[1] |
| Effect on [Ca2+]c in CHI Islets | Lowers cytosolic Ca2+[2][3] | Diminishes cytosolic Ca2+[2][3] | Reduces cytosolic Ca2+[5] |
| Mitochondrial Effects | Depolarizes mitochondrial membrane potential (ΔΨ)[2][3] | No significant effect on ΔΨ[2] | Not reported to have direct adverse mitochondrial effects in these studies[2] |
| Key Limitation | Interferes with mitochondrial metabolism, leading to off-target effects [2][3] | Clinical trials halted due to elevated liver enzymes[6] | Numerous side effects including fluid retention and hypertrichosis[2] |
| Suitability as a Research Tool | Questionable due to off-target effects [2] | Good, with the caveat of potential hepatotoxicity in vivo | Established, but with known off-target effects to consider |
Table 2: Non-KATP Channel Modulators - Performance Comparison
| Compound | Target/Mechanism | Effect on [Ca2+]c in CHI Islets | Key Features & Limitations |
| Sirolimus (Rapamycin) | mTOR inhibitor; may reduce islet cell proliferation and insulin (B600854) production[2][7] | Not directly reported to acutely lower cytosolic Ca2+ in the same manner as channel openers. | Alternative therapeutic strategy for medically unresponsive CHI.[7] Significant side effects, including immunosuppression and metabolic disturbances, have been reported.[7] |
| Exendin-(9-39) | GLP-1 receptor antagonist[1] | Does not directly lower cytosolic Ca2+; acts by inhibiting insulin secretion downstream of the KATP channel.[1] | A promising investigational drug that has been shown to control blood sugar levels in patients with HI.[1][4][8] Administered via infusion in clinical studies.[8][9] |
| Nifedipine | L-type Ca2+ channel blocker[2] | Efficiently diminishes cytosolic Ca2+[2] | Its use in treating CHI is generally not advocated due to limited efficacy in most major centers.[10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating research findings. The following are summaries of key experimental protocols used in the evaluation of this compound and its alternatives.
Measurement of Cytosolic Ca2+ Concentration ([Ca2+]c) in Islet Cells
This protocol is essential for assessing the direct effect of ion channel modulators on β-cell activity.
Principle: The ratiometric fluorescent indicator Fura-2 is used to measure changes in intracellular free calcium concentration. The ratio of fluorescence emission at two different excitation wavelengths is proportional to the [Ca2+]c.
Detailed Protocol:
-
Islet Isolation and Culture: Islets are isolated from pancreatic tissue (human or mouse) by collagenase digestion and purified. They are then cultured overnight to allow for recovery.
-
Fura-2 Loading: Cultured islets are incubated with Fura-2/AM (the acetoxymethyl ester form of Fura-2) in a physiological buffer (e.g., Krebs-Ringer-HEPES) for 30-60 minutes at 37°C. Pluronic F-127 can be included to aid in dye loading.[11]
-
Washing: After loading, islets are washed with fresh buffer to remove extracellular Fura-2/AM.
-
Microscopy and Perfusion: Islets are transferred to a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. They are continuously perfused with buffer at 37°C.
-
Data Acquisition: Islets are alternately excited at 340 nm and 380 nm, and the fluorescence emission is captured at 510 nm. The ratio of the fluorescence intensities (F340/F380) is recorded over time.
-
Stimulation: A baseline [Ca2+]c is established in a low glucose-containing buffer. The islets are then stimulated with a high glucose concentration (e.g., 10 mM) to induce Ca2+ influx.
-
Compound Application: Once a stable glucose-stimulated [Ca2+]c response is observed, the test compound (e.g., this compound, NN414, diazoxide) is added to the perfusion buffer, and the change in the F340/F380 ratio is recorded.
-
Calibration: At the end of each experiment, the maximum (Rmax) and minimum (Rmin) fluorescence ratios are determined by exposing the islets to a Ca2+ ionophore (e.g., ionomycin) in the presence of high extracellular Ca2+ and a Ca2+ chelator (e.g., EGTA), respectively. These values are used to convert the fluorescence ratios into absolute [Ca2+]c values using the Grynkiewicz equation.[11]
Assessment of Mitochondrial Membrane Potential (ΔΨ)
This protocol is critical for identifying off-target effects of compounds on mitochondrial function.
Principle: The cationic fluorescent dye Rhodamine 123 (Rh123) accumulates in the mitochondrial matrix in a manner dependent on the mitochondrial membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Detailed Protocol:
-
Islet Preparation: Isolated islets are prepared and cultured as described in the [Ca2+]c measurement protocol.
-
Rhodamine 123 Loading: Islets are incubated with Rhodamine 123 (e.g., 10 µg/mL) in a physiological buffer for 20-30 minutes at 37°C.
-
Washing: After loading, islets are washed with fresh buffer to remove the extracellular dye.
-
Microscopy and Perfusion: Islets are placed in a perfusion chamber on a fluorescence microscope.
-
Data Acquisition: Islets are excited at approximately 488 nm, and the fluorescence emission is collected at around 530 nm. The fluorescence intensity is recorded over time.
-
Compound Application: A baseline fluorescence is established. The test compound is then added to the perfusion buffer, and any change in Rhodamine 123 fluorescence is monitored. A decrease in fluorescence signifies mitochondrial depolarization.
-
Positive Control: A known mitochondrial uncoupler, such as FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone), can be used as a positive control to induce maximal mitochondrial depolarization.[12]
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the validation of this compound.
Figure 1: Simplified signaling pathway of glucose-stimulated insulin secretion and the points of intervention for various pharmacological agents.
Figure 2: Experimental workflow for the validation of research tools for hyperinsulinism, including cytosolic calcium and mitochondrial membrane potential measurements.
Figure 3: Logical relationship diagram illustrating how the on-target and off-target effects of this compound impact its suitability as a specific research tool.
Conclusion and Recommendations
The validation of this compound as a research tool for hyperinsulinism reveals a significant caveat: its off-target effect on mitochondrial function. While this compound is a potent KATP channel opener that effectively lowers cytosolic Ca2+ in CHI islet cells, its interference with mitochondrial metabolism complicates the interpretation of experimental results.[2][3] The observed reduction in [Ca2+]c may not be solely due to KATP channel opening but could also be a consequence of ATP depletion resulting from mitochondrial dysfunction.[2]
For researchers investigating the direct role of KATP channels in hyperinsulinism, NN414 appears to be a more specific tool , as it does not exhibit the same detrimental effects on mitochondrial membrane potential.[2] However, the potential for hepatotoxicity with NN414 should be considered, especially in in vivo studies.[6] Diazoxide remains a relevant, albeit less potent and selective, comparator due to its long-standing clinical use.
When exploring KATP channel-independent mechanisms, sirolimus and exendin-(9-39) represent valuable research tools , each with its distinct mechanism of action and set of potential side effects that need to be acknowledged in experimental design and data interpretation.
References
- 1. congenitalhi.org [congenitalhi.org]
- 2. academic.oup.com [academic.oup.com]
- 3. publications.aap.org [publications.aap.org]
- 4. research.chop.edu [research.chop.edu]
- 5. Possible New Strategies for the Treatment of Congenital Hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | KATP channel mutations in congenital hyperinsulinism: Progress and challenges towards mechanism-based therapies [frontiersin.org]
- 7. Sirolimus: Efficacy and Complications in Children With Hyperinsulinemic Hypoglycemia: A 5-Year Follow-Up Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exendin-(9-39) Effects on Glucose and Insulin in Children With Congenital Hyperinsulinism During Fasting and During a Meal and a Protein Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. The Ca2+ Dynamics of Isolated Mouse β-Cells and Islets: Implications for Mathematical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VU0071063 and Other Xanthine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the xanthine (B1682287) derivative VU0071063 and other well-known xanthines such as theophylline (B1681296), caffeine (B1668208), and pentoxifylline (B538998). The comparison focuses on their mechanisms of action, supported by quantitative experimental data, to offer a clear perspective on their distinct pharmacological profiles.
Introduction
Xanthine and its derivatives are a broad class of compounds with diverse pharmacological activities. While classical xanthines like caffeine and theophylline are primarily known for their roles as adenosine (B11128) receptor antagonists and phosphodiesterase (PDE) inhibitors, newer derivatives have been developed with more specific targets. This compound is a novel xanthine derivative that has emerged as a potent and selective opener of the ATP-sensitive potassium (K-ATP) channel, specifically the Kir6.2/SUR1 subtype, which is predominantly found in pancreatic β-cells and neurons. This guide will objectively compare the performance of this compound with other xanthine derivatives, highlighting their different primary targets and mechanisms of action.
Comparative Data of Xanthine Derivatives
The following tables summarize the quantitative data for this compound and other xanthine derivatives across their primary and secondary targets.
Table 1: Activity at ATP-Sensitive Potassium (K-ATP) Channels
| Compound | Target | Assay Type | Species | EC50/IC50 | Reference |
| This compound | Kir6.2/SUR1 | Thallium Flux | Human | ~7 µM (EC50) | [1] |
| Diazoxide | Kir6.2/SUR1 | Thallium Flux | Human | ~250 µM (EC80) | [2] |
| Caffeine | Kir6.2/SUR1 | Patch Clamp | Rat | Dual effect: enhances activity at low concentrations, inhibits at high concentrations (≥3 mM) | [3][4][5][6][7] |
| Theophylline | K-ATP Channels | Not a primary target | - | No significant direct activity reported | [8] |
| Pentoxifylline | K-ATP Channels | Uterine Contraction | Rat | Does not appear to act via K-ATP channel opening | [9] |
Table 2: Activity at Phosphodiesterase (PDE) Isoforms
| Compound | PDE1 (IC50) | PDE2 (IC50) | PDE3 (IC50) | PDE4 (IC50) | PDE5 (IC50) | Reference |
| This compound | Not reported | Not reported | Not reported | Not reported | Not reported | [2] |
| Theophylline | >100 µM | >100 µM | ~15 µM | ~100 µM | >100 µM | [10] |
| Caffeine | ~480 µM | ~710 µM | >100 µM | >100 µM | ~690 µM | [11] |
| Pentoxifylline | Inhibits | Inhibits | ~25 µM | Inhibits | ~7.7 µM | [12][13][14] |
Note: Some sources indicate pentoxifylline inhibits PDE1, PDE2, and PDE4, but specific IC50 values are not consistently reported.
Table 3: Activity at Adenosine Receptors
| Compound | A1 (Ki) | A2A (Ki) | A2B (Ki) | A3 (Ki) | Reference |
| This compound | Not reported | Not reported | Not reported | Not reported | |
| Theophylline | ~12 µM | ~13 µM | ~11 µM | ~22 µM | [11] |
| Caffeine | ~21 µM | ~19.4 µM | ~4.5 µM | >100 µM | [11] |
| Pentoxifylline | >100 µM | >100 µM | - | - | [3] |
Experimental Protocols
K-ATP Channel Activity Assay (Whole-Cell Patch Clamp)
This method is used to measure the electrical currents flowing through K-ATP channels in a whole-cell configuration.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing the Kir6.2 and SUR1 subunits of the K-ATP channel are cultured on glass coverslips.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 1 ATP (pH adjusted to 7.3 with KOH).
-
Recording: A micropipette is brought into contact with a cell, and a high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane. Gentle suction is then applied to rupture the membrane patch, establishing the whole-cell configuration.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV). Voltage ramps or steps are applied to elicit channel currents.
-
Drug Application: The compound of interest (e.g., this compound) is applied to the bath solution, and the change in current is recorded. Channel openers will induce an outward potassium current.
-
Data Analysis: The magnitude of the current change is measured and can be used to determine the EC50 of the compound.
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE enzyme (e.g., PDE4B) is diluted in assay buffer. The substrate, cyclic adenosine monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP), is also prepared in the assay buffer.
-
Compound Preparation: The test compound is serially diluted to various concentrations.
-
Reaction Initiation: The PDE enzyme is pre-incubated with the test compound for a short period. The reaction is then initiated by adding the cyclic nucleotide substrate.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time to allow the PDE to hydrolyze the substrate.
-
Detection: The amount of remaining cAMP or cGMP is quantified. This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA), fluorescence polarization, or luminescence-based assays that convert the remaining cyclic nucleotide into a detectable signal.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Adenosine Receptor Binding Assay (Radioligand Competition)
This assay measures the affinity of a compound for a specific adenosine receptor subtype by its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing the adenosine receptor subtype of interest (e.g., A1, A2A) are prepared from cultured cells or animal tissues.
-
Radioligand: A specific radioligand (e.g., [3H]DPCPX for A1 receptors, [3H]ZM241385 for A2A receptors) is used.
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding. The data is then plotted as the percentage of specific binding versus the concentration of the test compound. A competition curve is generated, and the IC50 value is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
This compound: K-ATP Channel Opening
This compound acts as a selective opener of the Kir6.2/SUR1 subtype of K-ATP channels.[2] In pancreatic β-cells, these channels play a crucial role in regulating insulin (B600854) secretion.
Theophylline, Caffeine, and Pentoxifylline: Phosphodiesterase (PDE) Inhibition
These classical xanthine derivatives act as non-selective PDE inhibitors.[15] By inhibiting PDEs, they prevent the breakdown of cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to various downstream effects, including smooth muscle relaxation.
Theophylline and Caffeine: Adenosine Receptor Antagonism
Theophylline and caffeine are also well-known antagonists of adenosine receptors.[15] By blocking these receptors, they prevent the inhibitory effects of adenosine on neurotransmitter release and cellular activity.
Conclusion
This compound represents a significant departure from classical xanthine derivatives. Its primary mechanism of action as a potent and selective K-ATP channel opener provides a distinct pharmacological profile compared to the broader activities of theophylline, caffeine, and pentoxifylline as PDE inhibitors and adenosine receptor antagonists. This specificity makes this compound a valuable tool for studying the physiological roles of Kir6.2/SUR1 channels and a potential lead for developing novel therapeutics for conditions related to β-cell dysfunction. In contrast, the multifaceted actions of older xanthines, while therapeutically useful in conditions like asthma and peripheral vascular disease, are associated with a wider range of on- and off-target effects. This comparative analysis underscores the importance of target selectivity in modern drug discovery and highlights the diverse therapeutic potential within the xanthine chemical scaffold.
References
- 1. Identification of a Phosphodiesterase-Inhibiting Fraction from Roasted Coffee (Coffea arabica) through Activity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The effects of caffeine on ATP-sensitive K+ channels in smooth muscle cells from pig urethra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of caffeine on cytoplasmic free Ca2+ concentration in pancreatic beta-cells are mediated by interaction with ATP-sensitive K+ channels and L-type voltage-gated Ca2+ channels but not the ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of caffeine on ATP-sensitive K(+) channels in smooth muscle cells from pig urethra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. The action of theophylline on potassium uptake in cardiac purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by pentoxifylline remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Theophylline? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal and Handling of VU0071063: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like VU0071063 are paramount for ensuring laboratory safety and environmental protection. This document provides essential information on the operational and disposal procedures for this compound, a selective activator of the Kir6.2/SUR1 potassium channel.
Immediate Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on its nature as a research chemical, the following standard laboratory precautions should be strictly adhered to:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid direct contact with skin and eyes.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and dark place. Recommended storage temperature is -20°C.
-
Spill Response: In case of a spill, isolate the area and prevent the spread of the material. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly. Do not allow the chemical to enter drains or waterways.
Proper Disposal Procedures
As this compound is a research chemical, it must be disposed of as hazardous waste. General guidelines for the disposal of such chemicals are as follows:
-
Do Not Dispose in General Waste or Drains: Never dispose of this compound, or any solutions containing it, in the regular trash or down the sink.
-
Waste Segregation: Collect all waste containing this compound (e.g., unused compound, contaminated labware, spill cleanup materials) in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical and securely sealed.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione), and the associated hazards (e.g., "Toxic," "Handle with Care").
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures. This typically involves contacting your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Empty Containers: "Empty" containers that have held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Physicochemical and Biological Data
| Property | Value |
| Chemical Name | 7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
| Molecular Formula | C₁₈H₂₂N₄O₂ |
| Molecular Weight | 326.39 g/mol |
| Appearance | Powder |
| Solubility | Soluble in DMSO and Ethanol; Insoluble in water |
| Storage Temperature | -20°C |
| Mechanism of Action | Selective activator of SUR1/Kir6.2 ATP-sensitive potassium channels |
Experimental Protocol: In Vitro Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay
This protocol outlines a common experiment to assess the effect of this compound on insulin secretion from pancreatic β-cells.
1. Materials and Reagents:
-
Pancreatic β-cell line (e.g., INS-1) or isolated pancreatic islets
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary components
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)
-
KRB buffer with high glucose (e.g., 16.7 mM)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
2. Cell Culture and Treatment:
-
Culture pancreatic β-cells or islets in appropriate conditions until they reach the desired confluence.
-
Prior to the assay, pre-incubate the cells in KRB buffer with low glucose for 1-2 hours to establish a basal state.
-
Following pre-incubation, replace the buffer with fresh low-glucose KRB buffer containing either vehicle (DMSO) or different concentrations of this compound. Incubate for a defined period (e.g., 30 minutes).
-
After the treatment incubation, replace the buffer with high-glucose KRB buffer (containing the same concentrations of vehicle or this compound as in the previous step) to stimulate insulin secretion. Incubate for another defined period (e.g., 1-2 hours).
3. Sample Collection and Analysis:
-
At the end of the high-glucose stimulation period, collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion data to the total protein content or cell number in each well.
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: Signaling pathway of this compound in pancreatic β-cells.
This diagram illustrates how this compound activates the Kir6.2/SUR1 potassium channel, leading to membrane hyperpolarization and subsequent inhibition of insulin secretion. By providing this essential safety and logistical information, we aim to be a preferred source for laboratory safety and chemical handling, building trust by delivering value beyond the product itself.
Personal protective equipment for handling VU0071063
Essential Safety and Handling Guide for VU0071063
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. This guide is formulated based on best practices for handling new or potent research compounds. This compound is a potent potassium channel activator, and similar compounds can present significant health risks at low exposure levels.[1] A thorough risk assessment must be conducted by researchers in accordance with their institution's safety protocols before handling this compound.[2] These recommendations should supplement, not replace, institutional and regulatory guidelines.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for minimizing exposure. The required level of protection depends on the specific activity and the physical form of the compound. All personnel must be trained on the proper use, removal, and disposal of PPE to prevent contamination.[3][4]
Table 1: Recommended PPE for Handling this compound
| Activity | Physical Form | Required PPE | Rationale |
| Weighing & Dispensing | Powder | Primary: Full-face powered air-purifying respirator (PAPR) or a Class II Biosafety Cabinet/ventilated enclosure.[4][5] Secondary: Disposable solid-front gown with tight cuffs, double nitrile gloves, disposable sleeves, safety goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is essential to prevent exposure.[6] |
| Solution Preparation | Liquid (in solvent) | Primary: Certified chemical fume hood. Secondary: Lab coat, safety glasses with side shields or chemical splash goggles, single pair of chemical-resistant nitrile gloves. | Reduced risk of aerosolization compared to powder, but potential for splashes and spills remains.[6] |
| General Lab Use | Dilute Solutions | Primary: Standard laboratory bench. Secondary: Lab coat, safety glasses, nitrile gloves. | Lower concentration reduces risk, but standard laboratory precautions are still necessary to prevent skin contact. |
| Spill Cleanup | Powder or Liquid | Primary: Refer to the highest level of protection for the spilled material (see "Weighing & Dispensing" for powder). Secondary: Chemical-resistant outerwear, double nitrile gloves, shoe covers. | Spills present a significant, uncontrolled exposure risk requiring comprehensive protection during cleanup. |
Operational Plan: Handling Procedures
A systematic approach is crucial for safely handling this compound. All procedures involving the neat compound or concentrated solutions should be performed in designated areas with appropriate engineering controls.[4]
Workspace Preparation
-
Designated Area: Cordon off and label a specific area for handling this compound.
-
Engineering Controls: Ensure the chemical fume hood or ventilated enclosure is certified and functioning correctly.
-
Decontamination: Before starting, wipe down all surfaces within the work area with an appropriate solvent (e.g., 70% ethanol), followed by a deactivating agent if one is identified by your institution's safety office.
-
Spill Kit: Assemble a spill kit containing absorbent pads, appropriate deactivating solution (if known), and designated hazardous waste bags.
Handling Solid this compound (Weighing)
-
Don PPE: Put on all required PPE as specified in Table 1 for handling powders.
-
Containment: Perform all weighing and dispensing activities within a certified chemical fume hood, ventilated balance enclosure, or glove box to contain any airborne particles.[5]
-
Utensils: Use dedicated, disposable spatulas and weigh boats.
-
Technique: Handle the compound gently to minimize dust generation.
-
Cleaning: After dispensing, carefully clean the balance and surrounding surfaces. All cleaning materials are considered hazardous waste.
Preparing Solutions
-
Don PPE: Wear the appropriate PPE for handling solutions as outlined in Table 1.
-
Containment: Conduct all solution preparation within a chemical fume hood.
-
Solvent Addition: Add solvent to the solid compound slowly to avoid splashing.
-
Sealing: Cap the container securely before removing it from the fume hood.
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste and disposed of according to institutional, local, and federal regulations.[7] Do not dispose of this chemical down the drain or in regular trash.[8]
Table 2: Waste Segregation and Disposal Procedures
| Waste Stream | Disposal Procedure |
| Contaminated PPE | 1. Carefully remove gloves, gown, and other disposable PPE to avoid self-contamination.[6] 2. Place all items in a clearly labeled, sealed hazardous waste bag. |
| Contaminated Labware (Vials, Pipette Tips, etc.) | 1. Collect all contaminated disposable labware (glass and plastic) in a designated, puncture-resistant, and sealed container.[6] 2. Label the container as "Hazardous Waste" with the chemical name "this compound". |
| Aqueous/Solvent Waste | 1. Collect all liquid waste containing this compound in a sealed, compatible, and clearly labeled hazardous waste container. 2. Do not mix with other waste streams unless compatibility is confirmed.[6] |
| Grossly Contaminated Materials (e.g., from a spill) | 1. Collect all absorbent materials and contaminated items in a sealed, robust container. 2. Label as "Hazardous Spill Debris" with the chemical name. |
All segregated waste must be collected and disposed of through your institution's certified hazardous waste management vendor.[8]
Workflow Visualization
The following diagram illustrates the standard operational workflow for safely handling this compound, from initial assessment to final waste disposal.
Caption: Workflow for handling potent compounds like this compound.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. pharmtech.com [pharmtech.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. benchchem.com [benchchem.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
